Acetophenone-13C6
Description
The exact mass of the compound Acetophenone-(ring-13C6) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i2+1,3+1,4+1,5+1,6+1,8+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLFJPFCHCOCG-OLGKHRKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480010 | |
| Record name | Acetophenone-(ring-13C6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125770-94-7 | |
| Record name | Acetophenone-(ring-13C6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 125770-94-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Acetophenone-13C6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetophenone-13C6 is a stable isotope-labeled analog of acetophenone (B1666503), where the six carbon atoms of the benzene (B151609) ring are replaced with the carbon-13 (¹³C) isotope. This isotopic labeling provides a distinct mass shift, making it an invaluable tool in a variety of scientific applications, particularly in quantitative analysis and metabolic research. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis methodology, and its primary applications as an internal standard in mass spectrometry and as a tracer in metabolic fate studies. The information is presented to be a practical resource for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound shares the same chemical structure as its unlabeled counterpart, with the key difference being the isotopic enrichment of the benzene ring. This enrichment results in a higher molecular weight and a distinct isotopic signature, which are fundamental to its applications.
| Property | Value | Reference |
| Chemical Formula | ¹³C₆H₅COCH₃ | |
| Molecular Weight | 126.10 g/mol | |
| CAS Number | 125770-94-7 | |
| Appearance | Colorless liquid | General Knowledge |
| Boiling Point | 202 °C (unlabeled) | General Knowledge |
| Melting Point | 19-20 °C (unlabeled) | General Knowledge |
| Density | 1.03 g/mL at 25 °C (unlabeled) | General Knowledge |
| Isotopic Purity | Typically ≥ 99 atom % ¹³C |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of Benzene-13C6.[1][2] This electrophilic aromatic substitution reaction involves the reaction of Benzene-13C6 with an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation of Benzene-13C6
This protocol is adapted from general procedures for Friedel-Crafts acylation.[3][4]
Materials:
-
Benzene-13C6
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Crushed ice
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Catalyst Suspension: In a fume hood, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane in the reaction flask. Cool the suspension to 0 °C using an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 equivalent), dissolved in anhydrous dichloromethane, to the stirred suspension via the dropping funnel.
-
Addition of Benzene-13C6: After the addition of acetyl chloride is complete, add Benzene-13C6 (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition of Benzene-13C6, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium hydroxide solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Synthesis Workflow
Applications in Research and Development
The primary utility of this compound lies in its application as an internal standard for quantitative mass spectrometry and as a stable isotope tracer for metabolic studies.
Internal Standard for Quantitative Mass Spectrometry
In analytical chemistry, particularly in chromatography coupled with mass spectrometry (e.g., GC-MS, LC-MS), an internal standard is crucial for accurate quantification.[5][6][7] this compound is an ideal internal standard for the analysis of unlabeled acetophenone and structurally similar compounds.
Principle: A known amount of this compound is added to a sample prior to sample preparation and analysis. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiencies and potential matrix effects in the mass spectrometer. By comparing the signal intensity of the analyte to that of the known amount of the internal standard, the concentration of the analyte in the original sample can be accurately determined.
Experimental Workflow:
-
Sample Preparation: A known quantity of this compound is spiked into the sample (e.g., environmental water sample, biological fluid).
-
Extraction: The analytes, including the internal standard, are extracted from the sample matrix.
-
Chromatographic Separation: The extract is injected into a GC or LC system for separation.
-
Mass Spectrometric Detection: The eluting compounds are ionized and detected by a mass spectrometer. The instrument is set to monitor the specific mass-to-charge ratios (m/z) of both the unlabeled analyte and the ¹³C-labeled internal standard.
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated and compared to a calibration curve to determine the concentration of the analyte.
Tracer in Metabolic Fate Studies
Stable isotope tracers are powerful tools for elucidating metabolic pathways and quantifying metabolic fluxes.[8][9][10] this compound can be used to study the biotransformation and fate of acetophenone in biological systems, such as in drug metabolism studies or environmental fate research.
Principle: this compound is introduced into a biological system (e.g., cell culture, animal model, or environmental microcosm). The ¹³C label allows for the tracking of the acetophenone molecule and its metabolites through various biochemical reactions. By analyzing the isotopic enrichment in downstream metabolites using mass spectrometry or NMR spectroscopy, the metabolic pathways and their activities can be determined.
Experimental Workflow:
-
Tracer Administration: this compound is administered to the biological system of interest.
-
Incubation/Exposure: The system is incubated for a defined period to allow for metabolic processing.
-
Sample Collection: Samples (e.g., cell lysates, tissue homogenates, water samples) are collected at various time points.
-
Metabolite Extraction: Metabolites are extracted from the collected samples.
-
Analytical Detection: The extracts are analyzed by high-resolution mass spectrometry or NMR spectroscopy to identify and quantify the ¹³C-labeled metabolites.
-
Pathway Analysis: The pattern and extent of ¹³C incorporation into different metabolites are used to map the metabolic pathways and estimate the flux through these pathways.
Conclusion
This compound is a versatile and powerful tool for researchers in various scientific disciplines. Its well-defined chemical properties and the distinct mass signature provided by the ¹³C-labeled ring make it an excellent internal standard for accurate quantification and a reliable tracer for elucidating metabolic pathways. The detailed methodologies and workflows presented in this guide are intended to facilitate its effective application in the laboratory, ultimately contributing to advancements in analytical chemistry, drug development, and environmental science.
References
- 1. scribd.com [scribd.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 6. 13C Labeled internal standards | LIBIOS [libios.fr]
- 7. chiron.no [chiron.no]
- 8. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Acetophenone-13C6: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic significance of Acetophenone-13C6. Designed for professionals in research and development, this document summarizes key data, outlines detailed experimental protocols, and visualizes essential workflows and metabolic pathways to support its application in advanced scientific studies.
Core Chemical and Physical Properties
This compound is a stable, isotopically labeled form of acetophenone (B1666503) where the six carbon atoms of the phenyl group have been replaced with the carbon-13 (¹³C) isotope. This labeling results in a mass shift of +6 compared to the unlabeled compound, making it an ideal internal standard for quantitative mass spectrometry-based assays. Its physical properties are largely similar to its unlabeled counterpart.
Quantitative Data Summary
The following table summarizes the key quantitative properties of Acetophenone-(ring-¹³C₆) and its unlabeled analogue, Acetophenone.
| Property | Acetophenone-(ring-¹³C₆) | Acetophenone (Unlabeled) | Citation |
| Molecular Formula | ¹³C₆C₂H₈O | C₈H₈O | [1] |
| Molecular Weight | 126.10 g/mol | 120.15 g/mol | [1][2] |
| Exact Mass | 126.07764389 Da | 120.057514874 Da | [1][2] |
| CAS Number | 125770-94-7 | 98-86-2 | [1] |
| Appearance | Colorless liquid | Colorless liquid with a sweet, pungent odor | [2] |
| Density | 1.081 g/mL at 25 °C | 1.03 g/mL at 25 °C | [3][4] |
| Melting Point | 19-20 °C | 19-20 °C | [3] |
| Boiling Point | 202 °C | 202 °C | [3] |
| Flash Point | 82 °C (179.6 °F) - closed cup | 76 °C (168.8 °F) - closed cup | [3][5] |
| Isotopic Purity | ≥99 atom % ¹³C | N/A | [3] |
| Chemical Purity | ≥99% | ≥98% | [3] |
Applications in Research
Due to its isotopic labeling, this compound is primarily used as an internal standard in quantitative analytical methods, particularly in chromatography and mass spectrometry. Stable isotope labeled standards are considered the gold standard for correcting variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and precision of analytical results.[6][7] Its applications span various fields, including:
-
Pharmacokinetic Studies: To accurately quantify drug candidates or metabolites that have an acetophenone-like structure.
-
Metabolomics: For tracing the metabolic fate of acetophenone and related compounds in biological systems.
-
Environmental Analysis: To quantify trace levels of acetophenone, a known volatile organic compound, in environmental samples.
-
Food and Fragrance Industry: For precise quantification in quality control and research.[8]
Experimental Protocols
This section provides detailed methodologies for common experiments involving this compound.
Quantitative Analysis by GC-MS using this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard (IS) for the quantification of unlabeled acetophenone in a sample matrix (e.g., plasma, environmental water).
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of unlabeled acetophenone at a concentration of 1 mg/mL in a suitable volatile solvent like methanol (B129727) or acetone.
-
Prepare a stock solution of this compound (Internal Standard) at a concentration of 1 mg/mL in the same solvent.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by serially diluting the acetophenone stock solution to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Spike each calibration standard with a fixed concentration of the this compound internal standard solution (e.g., 20 µg/mL).
-
-
Sample Preparation:
-
To a known volume of the unknown sample (e.g., 1 mL), add the same fixed amount of the this compound internal standard solution.
-
Perform any necessary sample extraction (e.g., liquid-liquid extraction with ethyl acetate (B1210297) or solid-phase extraction) to isolate the analyte and IS from the matrix.
-
Evaporate the solvent and reconstitute the residue in a small, known volume of the initial solvent.
-
-
GC-MS Instrumentation and Conditions: [1]
-
Gas Chromatograph (GC):
-
Column: Use a capillary column suitable for volatile organic compounds, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp up at 10°C/min to 280°C and hold for 5 minutes.[1]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI).[1]
-
Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[1]
-
Ions to Monitor:
-
For Acetophenone (Analyte): m/z 120 (Molecular Ion), 105 (Fragment [M-CH₃]⁺), 77 (Fragment [C₆H₅]⁺).[5]
-
For this compound (IS): m/z 126 (Molecular Ion), 111 (Fragment [¹³C₆H₅CO]⁺), 83 (Fragment [¹³C₆H₅]⁺).
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard.
-
Calculate this same peak area ratio for the unknown sample.
-
Determine the concentration of acetophenone in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Structural Confirmation by NMR Spectroscopy
This protocol outlines the general procedure for acquiring ¹³C NMR spectra to confirm the isotopic labeling of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard NMR tube.[1]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
The spectrum is expected to show intense signals for the six phenyl ring carbons due to ¹³C enrichment, while the carbonyl and methyl carbons will appear at their natural abundance intensity.
-
-
Spectral Analysis:
-
Compare the acquired spectrum to a reference spectrum of unlabeled acetophenone.
-
Unlabeled Acetophenone ¹³C Chemical Shifts (in CDCl₃): δ ~198.1 (C=O), ~137.1 (quaternary phenyl C), ~133.0 (para-C), ~128.5 (ortho-C), ~128.2 (meta-C), and ~26.5 (CH₃) ppm.[9]
-
For this compound, the signals corresponding to the phenyl carbons (δ ~128-138 ppm) will be significantly enhanced in intensity relative to the carbonyl and methyl carbon signals.
-
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes related to this compound.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]
- 4. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. app.studyraid.com [app.studyraid.com]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. scispace.com [scispace.com]
- 9. rsc.org [rsc.org]
Acetophenone-13C6: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides core technical information on Acetophenone-13C6, a stable isotope-labeled compound crucial for a range of scientific applications. This document outlines its chemical and physical properties, details experimental applications, and presents key metabolic pathways.
Core Compound Data
This compound is a form of acetophenone (B1666503) where the six carbon atoms of the benzene (B151609) ring are replaced with the carbon-13 isotope. This isotopic labeling makes it an invaluable tool in metabolic research, environmental fate studies, and as an internal standard for quantitative analysis.
Physicochemical Properties
The key physicochemical properties of Acetophenone-(ring-13C6) and a related isotopologue, Acetophenone (methyl-¹³C), are summarized below. The primary CAS Number for Acetophenone-(ring-13C6) is 125770-94-7.[1][2][3]
| Property | Acetophenone-(ring-13C6) | Acetophenone (methyl-¹³C) | Unlabeled Acetophenone |
| CAS Number | 125770-94-7[1][2][3] | 71777-36-1[4][5] | 98-86-2[1][4] |
| Molecular Formula | ¹³C₆H₅COCH₃[2][3] | C₆H₅CO¹³CH₃[5] | C₈H₈O |
| Molecular Weight | 126.10 g/mol [2][3] | 121.14 g/mol [4][5] | 120.15 g/mol |
| Melting Point | 19-20 °C[2][6] | 19-20 °C[5] | 19-20 °C |
| Boiling Point | 202 °C[2][6] | 202 °C[5] | 202 °C |
| Density | 1.081 g/mL at 25 °C[2] | 1.038 g/mL at 25 °C[5] | 1.03 g/mL at 20 °C |
| Isotopic Purity | 99 atom % ¹³C[2] | 99 atom % ¹³C[5] | Not Applicable |
| Appearance | Colorless to light yellow liquid or plates | Not specified | Colorless to light yellow liquid or plates |
Experimental Protocols and Applications
The unique properties of this compound make it suitable for a variety of experimental applications, from chemical synthesis to advanced analytical techniques.
Synthesis of this compound
The synthesis of this compound typically follows established methods for preparing unlabeled acetophenone, with the key difference being the use of ¹³C-labeled starting materials. One of the most common and versatile methods is the Friedel-Crafts acylation.
Protocol: Friedel-Crafts Acylation for Acetophenone-(ring-13C6)
This protocol is a general representation and may require optimization based on specific laboratory conditions and available labeled precursors.
-
Reactants and Reagents:
-
Benzene-¹³C₆
-
Acetyl chloride or Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst
-
Anhydrous thiophene-free benzene as a solvent
-
Concentrated hydrochloric acid
-
5% Sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate
-
Crushed ice
-
-
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add anhydrous thiophene-free benzene and anhydrous aluminum chloride.
-
Slowly add acetyl chloride (or acetic anhydride) to the cooled and stirred mixture.
-
After the initial reaction subsides, introduce Benzene-¹³C₆ dropwise from the dropping funnel.
-
Once the addition is complete, heat the reaction mixture under reflux until the evolution of hydrogen chloride gas ceases (approximately 30 minutes).
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with constant stirring.
-
Separate the organic layer using a separatory funnel. Extract the aqueous layer with benzene.
-
Combine the organic layers and wash them sequentially with a 5% sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by distillation.
-
Purify the resulting Acetophenone-(ring-13C6) by vacuum distillation, collecting the fraction at the appropriate boiling point.
-
Use as an Internal Standard in LC-MS/MS Analysis
Stable isotope-labeled compounds like this compound are ideal internal standards for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] They exhibit nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they co-elute during chromatography and experience similar ionization and matrix effects.[7]
Protocol: Quantitative Analysis using this compound as an Internal Standard
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound at a known concentration.
-
Prepare calibration standards by spiking known concentrations of unlabeled acetophenone into the matrix of interest (e.g., plasma, urine, environmental water sample).
-
Add a fixed amount of the this compound internal standard stock solution to all calibration standards, quality control samples, and unknown samples.
-
-
Sample Extraction:
-
Perform a suitable extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto an appropriate LC column for chromatographic separation.
-
Perform mass spectrometric detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor a specific precursor-to-product ion transition for both the unlabeled acetophenone and the this compound internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of acetophenone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Environmental Fate Studies
Isotopically labeled compounds are crucial for tracing the environmental fate and degradation of organic pollutants.[9][10] Acetophenone is known to be readily biodegradable.[11][12]
General Protocol for Aerobic Soil Metabolism Study (adapted from OECD 307)
-
Test System:
-
Use well-characterized, viable aerobic soil.
-
Apply this compound to the soil samples at a concentration relevant to potential environmental exposure.
-
-
Incubation:
-
Incubate the treated soil samples in the dark under controlled aerobic conditions (temperature and moisture).
-
Include sterile control samples to differentiate between biotic and abiotic degradation.
-
-
Sampling and Analysis:
-
At specified time intervals, extract soil samples using an appropriate solvent.
-
Analyze the extracts using LC-MS or GC-MS to quantify the remaining this compound and identify and quantify any major transformation products.
-
-
Data Evaluation:
-
Determine the rate of degradation of this compound and calculate its half-life in the soil.
-
Elucidate the degradation pathway by identifying the major metabolites.
-
Signaling and Metabolic Pathways
Acetophenone undergoes metabolic transformation in various organisms. Understanding these pathways is crucial for toxicology and drug metabolism studies.
Mammalian Metabolism of Acetophenone
In mammals, acetophenone is primarily metabolized in the liver. The main pathway involves oxidation of the acetyl group followed by conjugation.
Caption: Mammalian metabolic pathway of acetophenone.
Microbial Metabolism of Acetophenone
Certain microorganisms, such as Arthrobacter species, can utilize acetophenone as a carbon and energy source.[2] The metabolic pathway involves an initial oxygen-insertion reaction.
Caption: Microbial degradation pathway of acetophenone.
Experimental Workflow Visualization
The use of this compound as an internal standard is a common workflow in analytical laboratories.
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]
- 2. The microbial metabolism of acetophenone. Metabolism of acetophenone and some chloroacetophenones by an Arthrobacter species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traveling Across Life Sciences with Acetophenone | Encyclopedia MDPI [encyclopedia.pub]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.fera.co.uk [content.fera.co.uk]
- 10. Environmental Fate Studies - Symbiotic Research [symbioticresearch.net]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. epa.gov [epa.gov]
A Technical Guide to Acetophenone-13C6: Molecular Weight, Characterization, and Research Applications
Introduction
Isotopically labeled compounds are indispensable tools in modern scientific research, particularly within drug metabolism, pharmacokinetics, and environmental fate studies. Acetophenone-(ring-13C6), a stable isotope-labeled version of the simplest aromatic ketone, serves as a critical internal standard for mass spectrometry-based quantification and as a labeled precursor in synthetic chemistry. This technical guide provides an in-depth analysis of Acetophenone-13C6, focusing on its molecular weight, methods for its characterization, and its applications for researchers, scientists, and drug development professionals.
Molecular Composition and Isotopic Distribution
Acetophenone (C8H8O) is an organic compound with a phenyl group attached to an acetyl group. The isotopologue Acetophenone-(ring-13C6) is specifically labeled with six Carbon-13 (¹³C) isotopes on the aromatic ring. Carbon-13 is a natural, stable isotope of carbon containing six protons and seven neutrons.[1] While the natural abundance of ¹³C is approximately 1.1%, isotopically labeled compounds like this are synthetically enriched to near purity (typically ≥99 atom % ¹³C).[2]
This specific labeling results in a mass shift of +6 atomic mass units compared to the unlabeled parent molecule, a feature that is fundamental to its application in analytical chemistry.
Molecular Weight and Physicochemical Properties
The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For an isotopically labeled compound, the specific mass of the isotopes must be used for an accurate calculation. The molecular formula for Acetophenone-(ring-13C6) can be written as (¹³C)₆H₅CO(¹²C)H₃, assuming the two non-ring carbons are the most abundant Carbon-12 isotope.
Table 1: Atomic Masses of Relevant Isotopes
| Isotope | Standard Atomic Weight (Da) | Natural Abundance (%) |
|---|---|---|
| Carbon-12 (¹²C) | 12.0000 | ~99%[3] |
| Carbon-13 (¹³C) | 13.0034 | ~1%[3][4] |
| Hydrogen-1 (¹H) | 1.0078 | >99.9% |
| Oxygen-16 (¹⁶O) | 15.9949 | >99.7% |
Using this data, the monoisotopic mass is calculated as: (6 × 13.0034 Da) + (2 × 12.0000 Da) + (8 × 1.0078 Da) + (1 × 15.9949 Da) = 126.0777 Da
This calculated value is consistent with experimentally determined and database-reported values.[5]
Table 2: Comparative Molecular Weights of Acetophenone Isotopologues
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Mass Shift (vs. Unlabeled) |
|---|---|---|---|---|
| Acetophenone (Unlabeled) | 98-86-2 | C₈H₈O | 120.15 | M |
| Acetophenone-(ring-¹³C₆) | 125770-94-7 | (¹³C)₆H₅COCH₃ | 126.10[5] | M+6 |
| Acetophenone (methyl-¹³C) | 71777-36-1 | C₆H₅CO¹³CH₃ | 121.14[6] | M+1 |
| Acetophenone-α,β-¹³C₂ | 190314-15-9 | C₆H₅¹³CO¹³CH₃ | 122.13 | M+2 |
Table 3: Physical Properties of Acetophenone-(ring-13C6)
| Property | Value |
|---|---|
| Melting Point | 19-20 °C (lit.)[7] |
| Boiling Point | 202 °C (lit.)[7] |
| Density | 1.081 g/mL at 25 °C[7] |
| Isotopic Purity | ≥99 atom % ¹³C |
Experimental Characterization Protocols
Verifying the molecular weight and confirming the isotopic enrichment of this compound is primarily accomplished through mass spectrometry.
3.1 Experimental Protocol: Mass Spectrometry Analysis
Mass spectrometry (MS) is the definitive technique for determining the mass-to-charge ratio of ionized molecules, making it ideal for confirming the molecular weight of isotopically labeled compounds.[8]
Objective: To confirm the molecular weight and isotopic purity of Acetophenone-(ring-13C6).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.
-
For comparison, prepare a similar concentration solution of unlabeled Acetophenone.
-
-
Instrumentation (GC-MS Example):
-
Gas Chromatograph (GC): Equipped with a standard non-polar column (e.g., DB-5ms).
-
Ion Source: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
-
Data Acquisition:
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
GC Program: Use a temperature gradient appropriate for eluting Acetophenone (e.g., start at 70°C, ramp to 250°C).
-
MS Scan: Acquire mass spectra over a range of m/z 50-200.
-
-
Data Analysis and Expected Results:
-
The mass spectrum for unlabeled Acetophenone will show a molecular ion peak (M⁺) at m/z 120.[9]
-
The mass spectrum for this compound will show the molecular ion peak at m/z 126 , confirming the M+6 mass shift.
-
Key fragment ions should also be analyzed. For example, the characteristic loss of the methyl group (•CH₃) will result in a fragment at m/z 105 for the unlabeled compound and m/z 111 for the ¹³C₆-labeled compound. The presence of the phenyl cation will be observed at m/z 77 for the unlabeled and m/z 83 for the labeled compound.
-
Isotopic purity is assessed by examining the relative intensity of the peak at m/z 126 compared to any residual signal at m/z 120-125.
-
Applications in Research and Drug Development
The primary utility of this compound lies in its application as an internal standard in quantitative analytical methods. Its chemical behavior is nearly identical to its unlabeled counterpart, but its mass is distinct, allowing for precise quantification while correcting for sample loss during preparation and analysis.
4.1 Use as an Internal Standard in Bioanalytical Studies
In drug development, measuring the concentration of a drug or metabolite in biological matrices (e.g., plasma, urine) is crucial. Stable Isotope Labeled (SIL) internal standards are the gold standard for LC-MS/MS bioanalysis.
4.2 Role in Synthetic Chemistry and Mechanistic Studies
Acetophenone and its derivatives are valuable building blocks in organic synthesis for creating more complex molecules, including various heterocyclic compounds and potential drug candidates.[10][11] Using this compound allows researchers to trace the carbon backbone of the molecule through multi-step reactions, helping to elucidate reaction mechanisms and confirm the structure of final products. This is particularly useful in fields like medicinal chemistry, where understanding the precise formation of a drug molecule is essential.[12][13]
References
- 1. Carbon-13 - Wikipedia [en.wikipedia.org]
- 2. Carbon-13 - isotopic data and properties [chemlin.org]
- 3. Carbon 13/carbon 12 ratios | Research Starters | EBSCO Research [ebsco.com]
- 4. Isotopic Abundance of Carbon Atoms : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 5. Acetophenone-(ring-13C6) | C8H8O | CID 12196842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetophenone (methyl-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1584-1 [isotope.com]
- 7. This compound (ring-13C6) CAS#: [m.chemicalbook.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. memphis.edu [memphis.edu]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Traveling across Life Sciences with Acetophenone-A Simple Ketone That Has Special Multipurpose Missions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity of Acetophenone-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and considerations for determining the isotopic purity of Acetophenone-¹³C₆. Accurate assessment of isotopic enrichment is critical for applications in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry assays.
Introduction to Acetophenone-¹³C₆ and Isotopic Purity
Acetophenone-¹³C₆ is a stable isotope-labeled (SIL) analog of acetophenone (B1666503) where the six carbon atoms of the benzene (B151609) ring have been replaced with the ¹³C isotope. This labeling provides a distinct mass shift, making it an invaluable tool for tracing metabolic pathways and for use as an internal standard in analytical chemistry.[1]
The isotopic purity , or isotopic enrichment, refers to the percentage of the labeled compound that contains the desired number of heavy isotopes. For Acetophenone-¹³C₆, this ideally means all six carbon atoms of the phenyl group are ¹³C. The presence of molecules with fewer than six ¹³C atoms (lower isotopologues) or unlabeled acetophenone can significantly impact experimental accuracy, particularly in quantitative studies. Therefore, rigorous verification of isotopic purity is a prerequisite for its use in research and development.
Analytical Techniques for Isotopic Purity Determination
The primary analytical techniques for determining the isotopic and chemical purity of SIL compounds are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for determining isotopic enrichment.[2] These methods separate the analyte from impurities and then measure the mass-to-charge ratio (m/z) of the molecule and its fragments. By analyzing the distribution of isotopologues (molecules with different numbers of ¹³C atoms), the isotopic purity can be calculated. High-resolution mass spectrometry (HRMS) is particularly effective for accurately resolving different isotopologues.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is another essential technique. While ¹H NMR can confirm the chemical structure and identify proton-bearing impurities, ¹³C NMR is particularly useful for directly assessing the enrichment of ¹³C atoms.[1] Quantitative ¹³C NMR, using techniques like inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), allows for the accurate quantification of ¹³C enrichment at specific atomic positions.[1]
Quantitative Data Summary
The isotopic purity of commercially available Acetophenone-¹³C₆ is typically high. The following tables summarize the specified purity and provide an example of a detailed mass spectrometric analysis.
Table 1: Supplier Specifications for Acetophenone-¹³C₆
| Parameter | Specification | Source |
| Isotopic Purity | 99 atom % ¹³C | [3] |
| Chemical Purity | 99% (CP) | [3] |
Table 2: Example of Isotopic Distribution Analysis by Mass Spectrometry
This table illustrates a hypothetical result from a high-resolution mass spectrometry analysis of an Acetophenone-¹³C₆ sample, showing the relative abundance of each isotopologue after correction for natural isotope abundance.
| Isotopologue | Mass Shift | Relative Abundance (%) |
| Unlabeled (M+0) | +0 | 0.1 |
| M+1 | +1 | 0.2 |
| M+2 | +2 | 0.3 |
| M+3 | +3 | 0.4 |
| M+4 | +4 | 1.0 |
| M+5 | +5 | 2.0 |
| Fully Labeled (M+6) | +6 | 96.0 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for determining the isotopic purity of Acetophenone-¹³C₆ using GC-MS and qNMR.
Protocol 1: Isotopic Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for analyzing the isotopic distribution of Acetophenone-¹³C₆.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of Acetophenone-¹³C₆.
- Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of approximately 10 µg/mL for GC-MS analysis.
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: 15°C/min to 280°C.
- Hold: 5 minutes at 280°C.[4]
- Mass Spectrometer: Agilent 5977B MSD (or equivalent).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full Scan (m/z 50-200) to observe the full mass spectrum and identify the molecular ion cluster.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
3. Data Analysis:
- Identify the chromatographic peak for Acetophenone-¹³C₆.
- Extract the mass spectrum for this peak. The molecular ion (M⁺) for unlabeled acetophenone is m/z 120. For Acetophenone-¹³C₆, the expected molecular ion is m/z 126.
- Record the ion intensities for the isotopologue cluster around m/z 126 (i.e., m/z 120 to 126).
- Correct the observed intensities for the natural abundance of ¹³C in the unlabeled portion of the molecule and other naturally occurring isotopes (e.g., ²H, ¹⁷O, ¹⁸O).[5]
- Calculate the isotopic purity using the corrected intensities of the representative isotopolog ions.[2] The purity is typically expressed as the percentage of the M+6 ion relative to the sum of all isotopologue ions in the cluster.
Protocol 2: Isotopic Purity by Quantitative ¹³C NMR (qNMR)
This protocol describes how to use ¹³C NMR to confirm isotopic enrichment.
1. Sample Preparation:
- Accurately weigh a known amount of Acetophenone-¹³C₆ (e.g., 25 mg).
- Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-precision NMR tube.
- (Optional) To ensure complete relaxation, a paramagnetic relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be added, especially if T1 values are long.[1]
2. NMR Spectrometer Setup and Acquisition:
- Spectrometer: Bruker Avance III 500 MHz (or equivalent).
- Nucleus: ¹³C.
- Pulse Sequence: Use an inverse-gated decoupling sequence to eliminate NOE effects.[1]
- Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the carbon nuclei of interest to ensure full relaxation between pulses.[1]
- Acquisition Time (aq): Set to an appropriate value to ensure good digital resolution.
- Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
3. Data Processing and Analysis:
- Apply Fourier transformation to the acquired FID.
- Perform phasing and baseline correction on the resulting spectrum.
- Integrate the signals corresponding to the ¹³C-labeled phenyl carbons and any detectable signals from unlabeled acetophenone (if present and distinguishable).
- The ratio of the integrals provides a direct measure of the isotopic enrichment. The absence or negligible intensity of signals at the chemical shifts for natural abundance acetophenone confirms high isotopic purity.
Visualizations of Experimental Workflows
The following diagrams illustrate the workflows for the analytical methods described.
Caption: Workflow for GC-MS analysis of isotopic purity.
Caption: Workflow for qNMR analysis of isotopic purity.
Caption: Logical flow for isotopic purity calculation from MS data.
Conclusion
Verifying the isotopic purity of Acetophenone-¹³C₆ is a critical step to ensure the reliability and accuracy of experimental data in drug development and metabolic research. A combination of high-resolution mass spectrometry and quantitative NMR spectroscopy provides a robust analytical strategy for confirming isotopic enrichment and identifying potential chemical impurities. The detailed protocols and workflows presented in this guide offer a framework for researchers to implement rigorous quality control of their stable isotope-labeled compounds.
References
A Technical Guide to the Certificate of Analysis for Acetophenone-¹³C₆
Introduction
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. Stable isotope-labeled (SIL) compounds, such as Acetophenone-¹³C₆, are critical internal standards and tracers in metabolomics, pharmacokinetic studies, and quantitative mass spectrometry.[1][2] Their efficacy hinges on precise knowledge of their chemical purity, isotopic enrichment, and structural identity. The Certificate of Analysis (CoA) is the definitive document that provides this crucial information.
This technical guide offers an in-depth look at the core components of a typical CoA for Acetophenone-¹³C₆ (labeled on the phenyl ring). It details the key analytical data, explains the experimental protocols used to generate this data, and illustrates the logical workflows that ensure product quality.
Product Identification and Specifications
The first section of a CoA provides fundamental information about the compound, establishing its identity and expected physical properties.
| Parameter | Typical Specification |
| Product Name | Acetophenone-(ring-¹³C₆) |
| CAS Number | 125770-94-7[3] |
| Molecular Formula | ¹³C₆H₅COCH₃[3] |
| Molecular Weight | 126.10 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[4] |
| Storage Conditions | Store at room temperature, protected from light and moisture.[5] |
Summary of Analytical Results
This section summarizes the quantitative results from rigorous analytical testing. These values certify the quality and composition of the specific batch.
| Analytical Test | Methodology | Result |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 99.5% |
| Isotopic Enrichment | Mass Spectrometry (MS) | ≥ 99 atom % ¹³C |
| Structural Confirmation | ¹H-NMR, ¹³C-NMR | Conforms to structure |
| Identity Confirmation | Mass Spectrometry (MS) | Conforms to mass |
Detailed Experimental Protocols
The validity of the data presented in a CoA depends entirely on the scientific rigor of the methods used. Below are detailed protocols for the key analyses performed.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method quantifies the purity of the compound by separating it from any non-labeled or other chemical impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.[6]
-
Column : Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]
-
Mobile Phase : A mixture of acetonitrile (B52724) and water, typically in a 60:40 (v/v) ratio.[7]
-
Flow Rate : 1.0 mL/min.[7]
-
Detection : UV detection at 254 nm, where the aromatic ring exhibits strong absorbance.[7]
-
Sample Preparation : The Acetophenone-¹³C₆ sample is accurately diluted in the mobile phase and filtered through a 0.45 µm syringe filter prior to injection.[7]
-
Analysis : The area of the principal peak in the chromatogram is compared to the total area of all peaks. Purity is calculated as the percentage of the main peak area relative to the total integrated peak area. The retention time is compared against a reference standard to confirm identity.
Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)
This protocol determines the percentage of molecules that are fully labeled with ¹³C isotopes. High-resolution mass spectrometry is essential to distinguish between isotopologs.[8]
-
Instrumentation : An electrospray ionization (ESI) high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.[8][9]
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Analysis : The sample is introduced into the mass spectrometer, and the mass spectrum is acquired. The analysis focuses on the molecular ion region.
-
The instrument's high resolution allows for the separation and detection of the ion corresponding to the fully unlabeled molecule (M+0), partially labeled intermediates, and the fully ¹³C₆-labeled molecule (M+6).
-
Extracted Ion Chromatograms (EICs) are generated for each isotopolog.[9]
-
The peak areas for each isotopolog are integrated, and the isotopic enrichment is calculated using the following formula:
-
Atom % ¹³C = [ (Area of M+6) / (Sum of Areas of all Isotopologs) ] x 100
-
-
This calculation provides a precise measure of the isotopic purity of the compound.[10]
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous confirmation of the molecular structure and verifies the specific positions of the isotopic labels.[11]
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : The sample is dissolved in a deuterated solvent, typically Chloroform-d (CDCl₃), with Tetramethylsilane (TMS) as an internal standard.
-
¹H-NMR Analysis : The proton NMR spectrum is acquired. For Acetophenone-¹³C₆, the spectrum is expected to show:
-
A singlet for the methyl protons (-CH₃) around 2.6 ppm.
-
Complex multiplets in the aromatic region (approx. 7.4-8.0 ppm) corresponding to the phenyl protons. The coupling patterns are significantly altered due to the ¹³C-labeling of the attached carbons, confirming the label's location on the ring.[12]
-
-
¹³C-NMR Analysis : The carbon-13 NMR spectrum provides direct evidence of the labeling.
-
The spectrum will show highly enhanced signals for the six carbons of the phenyl ring due to the ¹³C enrichment.[13]
-
The carbonyl carbon (~198 ppm) and the methyl carbon (~26 ppm) will show signals at their natural abundance intensity.[13]
-
This pattern confirms that the labeling is exclusively on the aromatic ring as specified.
-
Visualization of Workflows and Logic
To ensure consistent quality, the manufacturing and analysis of stable isotope-labeled compounds follow a strict, logical workflow. The following diagrams illustrate this process and the interplay between different analytical techniques.
Caption: A typical quality control workflow for Acetophenone-¹³C₆.
Caption: Logical flow of how analytical data confirms product quality.
References
- 1. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 3. 苯乙酮-环-13C6 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetophenone (methyl-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1584-1 [isotope.com]
- 6. benchchem.com [benchchem.com]
- 7. app.studyraid.com [app.studyraid.com]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. almacgroup.com [almacgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. prezi.com [prezi.com]
- 13. scribd.com [scribd.com]
A Technical Guide to the Spectral Analysis of Acetophenone-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Acetophenone-13C6, an isotopically labeled variant of acetophenone (B1666503). While experimental spectra for the fully labeled phenyl ring (13C6) are not widely published, this document outlines the expected spectral characteristics based on the well-documented data of unlabeled acetophenone and the principles of isotopic labeling. This guide is intended to assist researchers in predicting, interpreting, and utilizing the spectral data of this compound in various scientific applications, including metabolic profiling, mechanistic studies, and as an internal standard in quantitative mass spectrometry.
Data Presentation: Predicted and Reference Spectral Data
The following tables summarize the key spectral data for Acetophenone. The data for this compound are predicted based on the known effects of 13C labeling.
Table 1: Nuclear Magnetic Resonance (NMR) Data
1H NMR (Proton NMR)
The 1H NMR spectrum of this compound is expected to show significant changes in the aromatic region due to one-bond and two-bond coupling between the ring protons and the 13C nuclei. The methyl singlet will also exhibit coupling to the adjacent carbonyl carbon if it is 13C labeled, and potentially long-range coupling to the 13C-labeled ring.
| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity | J-coupling (Hz) | Notes |
| Acetophenone | Methyl (-CH₃) | ~2.6 | Singlet | - | In CDCl₃ |
| Aromatic (ortho) | ~7.9 | Multiplet | ~7-8 | In CDCl₃[1] | |
| Aromatic (meta) | ~7.4 | Multiplet | ~7-8 | In CDCl₃[1] | |
| Aromatic (para) | ~7.5 | Multiplet | ~7-8 | In CDCl₃[1] | |
| This compound | Methyl (-CH₃) | ~2.6 | Doublet | ¹J(¹³C,¹H) ≈ 125-130 | Predicted; coupling to the carbonyl carbon (if 13C) and/or long-range to the ring. |
| Aromatic | ~7.4 - 8.0 | Complex Multiplets | ¹J(¹³C,¹H) ≈ 160 | Predicted; large one-bond couplings will dominate the spectrum. |
13C NMR (Carbon NMR)
In a proton-decoupled 13C NMR spectrum of this compound, all six carbons of the phenyl ring will be observed as strong signals due to 100% 13C enrichment. Without proton decoupling, these signals would be split by the attached protons. The chemical shifts are not expected to change significantly from the unlabeled compound.
| Compound | Carbon | Chemical Shift (δ) ppm | Notes |
| Acetophenone | Methyl (-CH₃) | ~26.6 | In CDCl₃[1] |
| Aromatic (C-ortho) | ~128.3 | In CDCl₃[1] | |
| Aromatic (C-meta) | ~128.6 | In CDCl₃[1] | |
| Aromatic (C-para) | ~133.1 | In CDCl₃[1] | |
| Aromatic (C-ipso) | ~137.1 | In CDCl₃[1] | |
| Carbonyl (C=O) | ~198.2 | In CDCl₃[1] | |
| This compound | Methyl (-CH₃) | ~26.6 | Predicted |
| Aromatic (¹³C-ring) | ~128 - 138 | Predicted; all six ring carbons will show intense signals. | |
| Carbonyl (C=O) | ~198.2 | Predicted |
Table 2: Mass Spectrometry (MS) Data
The mass spectrum of this compound will show a molecular ion peak that is 6 mass units higher than that of unlabeled acetophenone, reflecting the replacement of six 12C atoms with 13C atoms.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Notes |
| Acetophenone | C₈H₈O | 120.15 | 120 (M+), 105 (M-CH₃)+, 77 (C₆H₅)+ | Electron Ionization (EI)[2][3] |
| This compound | ¹³C₆C₂H₈O | 126.10 [4] | 126 (M+), 111 (M-CH₃)+, 83 (¹³C₆H₅)+ | Predicted for EI; fragments retain the six 13C atoms. |
Table 3: Infrared (IR) Spectroscopy Data
The IR spectrum is less affected by isotopic labeling of the carbon backbone compared to NMR and MS. Minor shifts in vibrational frequencies involving the aromatic ring are expected.
| Functional Group | Unlabeled Acetophenone (cm⁻¹) | Predicted for this compound (cm⁻¹) | Vibrational Mode |
| C=O (Ketone) | ~1685 | ~1685 | Stretch[5][6] |
| Aromatic C-H | ~3000-3100 | ~3000-3100 | Stretch[5] |
| Aromatic C=C | ~1600, ~1450 | Minor shift expected | Ring Stretch |
| Aliphatic C-H | ~2960, ~2870 | ~2960, ~2870 | Stretch[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited. These protocols are generalized for the analysis of isotopically labeled small molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 1H and 13C NMR spectra to confirm the isotopic labeling pattern and structural integrity.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
13C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. For quantitative analysis of 13C-labeled compounds, a longer delay (e.g., 5 times the longest T1) and an inverse-gated decoupling sequence should be used to suppress the NOE effect.[7]
-
Number of Scans: Due to the high enrichment, a relatively low number of scans (e.g., 64-256) should be sufficient, a significant reduction compared to acquiring a natural abundance 13C spectrum.[7]
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the TMS signal (0 ppm) or the residual solvent peak.
-
Integrate the signals (for 1H NMR).
Mass Spectrometry (MS)
Objective: To determine the molecular weight, confirm the isotopic enrichment, and analyze the fragmentation pattern.
Instrumentation: A mass spectrometer, typically coupled with a chromatographic inlet system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 10-100 µg/mL.
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-200.
Data Analysis:
-
Identify the molecular ion peak (M+) to confirm the mass of the labeled compound.
-
Analyze the isotopic cluster of the molecular ion to determine the isotopic purity.[8][9]
-
Compare the fragmentation pattern to that of unlabeled acetophenone to identify fragments containing the 13C6-ring.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups and observe any subtle shifts in vibrational frequencies due to isotopic labeling.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (using ATR):
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
If the sample is solid, press a small amount firmly against the crystal.
FTIR-ATR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Analysis:
-
Identify the characteristic absorption bands for the ketone C=O stretch, aromatic C-H and C=C stretches, and aliphatic C-H stretches.
-
Compare the spectrum to that of unlabeled acetophenone to note any minor shifts, particularly in the fingerprint region (below 1500 cm⁻¹), which may be indicative of the heavier carbon isotopes in the aromatic ring.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a labeled compound like this compound.
Caption: Workflow for the spectral analysis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. asdlib.org [asdlib.org]
- 3. Acetophenone [webbook.nist.gov]
- 4. Acetophenone-(ring-13C6) | C8H8O | CID 12196842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. app.studyraid.com [app.studyraid.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹³C NMR Spectrum of Acetophenone-¹³C₆
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of Acetophenone-¹³C₆, a critical isotopically labeled compound used in advanced research. Standard ¹³C NMR data for unlabeled acetophenone (B1666503) is presented as a baseline, followed by a detailed theoretical examination of the spectral changes introduced by ¹³C labeling of the aromatic ring. This document elucidates the principles of ¹³C-¹³C spin-spin coupling, predicts the resultant complex splitting patterns, and furnishes detailed experimental protocols for sample preparation and data acquisition. The guide is intended to equip researchers with the foundational knowledge required to accurately interpret the ¹³C NMR spectrum of ring-labeled acetophenone and leverage its unique properties in metabolic pathway analysis, mechanistic studies, and drug development.[1]
Principles of Acetophenone ¹³C NMR
Baseline Spectrum: Unlabeled Acetophenone
In its natural abundance, acetophenone provides a simple, proton-decoupled ¹³C NMR spectrum characterized by six distinct signals. The low natural abundance of ¹³C (approximately 1.1%) makes the probability of two adjacent ¹³C atoms statistically insignificant, thus ¹³C-¹³C coupling is not observed. The chemical shifts are well-documented and serve as a fundamental reference for interpreting the spectrum of the labeled analogue.[2][3]
Table 1: ¹³C NMR Chemical Shift Data for Unlabeled Acetophenone
| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |
| Carbonyl (C=O) | ~198.1 |
| C1' (Quaternary) | ~137.1 |
| C4' (Para) | ~133.1 |
| C2'/C6' (Ortho) | ~128.3 |
| C3'/C5' (Meta) | ~128.6 |
| Methyl (CH₃) | ~26.6 |
| Data sourced from spectra recorded at 100-125 MHz in CDCl₃.[2][3] |
The Impact of ¹³C₆-Ring Labeling
Acetophenone-¹³C₆ is an isotopologue where all six carbon atoms of the phenyl ring have been replaced with the ¹³C isotope.[1] This 99% enrichment dramatically alters the ¹³C NMR spectrum. While the chemical shifts of the carbon nuclei remain largely unchanged, the extensive ¹³C-¹³C spin-spin coupling, which is absent in the unlabeled compound, becomes the dominant feature.[4][5] This homonuclear coupling splits each ¹³C signal into a complex multiplet, providing a wealth of information about the carbon framework.
Predicted ¹³C NMR Spectrum of Acetophenone-¹³C₆
The defining characteristic of the Acetophenone-¹³C₆ spectrum is the multiplet structure arising from one-bond (¹J_CC), two-bond (²J_CC), and three-bond (³J_CC) coupling constants between the labeled ring carbons.
Predicted Chemical Shifts and Splitting Patterns
The chemical shifts will be nearly identical to those in Table 1. However, each signal corresponding to a ring carbon will be split by its ¹³C neighbors. The unlabeled carbonyl and methyl carbons will also be split by their adjacent ¹³C ring carbons.
Table 2: Predicted ¹³C NMR Splitting Patterns for Acetophenone-¹³C₆
| Carbon Atom | Expected Multiplicity | Coupled To | Coupling Type |
| Carbonyl (C=O) | Doublet | C1' | ¹J_CC |
| C1' | Triplet (primary) | C2', C6' | ¹J_CC |
| C4' | Triplet (primary) | C3', C5' | ¹J_CC |
| C2'/C6' | Doublet of Doublets (primary) | C1', C3' | ¹J_CC |
| C3'/C5' | Doublet of Doublets (primary) | C2', C4' | ¹J_CC |
| Methyl (CH₃) | Doublet | C=O (unlabeled) | ²J_CC |
Note: The multiplicities described are simplified predictions. Longer-range ²J_CC and ³J_CC couplings will introduce further fine structure, resulting in more complex multiplets for all ring carbons.
Experimental Protocol for ¹³C NMR Analysis
A standardized and meticulous experimental approach is crucial for acquiring high-quality ¹³C NMR data. The following protocol outlines the key steps from sample preparation to data acquisition.
Sample Preparation
The quality of the NMR sample has a profound impact on the resulting spectrum.[6] For ¹³C NMR, a higher concentration is generally recommended to achieve a satisfactory signal-to-noise ratio in a reasonable time.[7][8]
-
Sample Quantity: Dissolve 20-100 mg of Acetophenone-¹³C₆ in a suitable deuterated solvent.[7] A concentration of 0.2 to 0.3 millimoles in 0.6-0.7 mL of solvent is a good starting point.[6]
-
Solvent Selection: Use a high-purity deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The deuterium (B1214612) signal is used by the spectrometer's lock system to stabilize the magnetic field.[6][9]
-
Filtration: To ensure magnetic field homogeneity, the final solution must be free of all solid particles. Filter the sample solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[6]
-
Sample Volume: The recommended sample volume is at least 0.6 mL, which corresponds to a solution height of approximately 4 cm in a standard 5 mm tube.[7][10]
Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tuning and Matching: Tune the probe to the ¹³C frequency to ensure efficient power transfer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical line shapes.
-
Acquisition Parameters:
-
Experiment: A standard single-pulse ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Pulse Width: Use a calibrated 30-degree pulse angle to allow for faster repetition rates.
-
Acquisition Time (AQ): Set to ~1-2 seconds.
-
Relaxation Delay (D1): Set to ~2 seconds.
-
Number of Scans (NS): Accumulate a sufficient number of scans (e.g., 128 to 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C is an insensitive nucleus.[6]
-
Caption: A flowchart of the experimental workflow.
Data Interpretation
Interpreting the ¹³C NMR spectrum of Acetophenone-¹³C₆ requires a focus on the coupling patterns, as these confirm the connectivity of the carbon skeleton.
-
Identify the Unlabeled Carbons: The carbonyl (C=O) at ~198 ppm and the methyl (CH₃) at ~27 ppm are the easiest to identify. The carbonyl should appear as a doublet due to ¹J coupling with C1', while the methyl signal is not expected to show significant coupling.
-
Analyze the Aromatic Region: The region between ~128-138 ppm will be highly complex. The key is to analyze the primary splitting. For example, C1' and C4' are each coupled to two equivalent carbons, which should lead to primary triplets. C2'/C6' and C3'/C5' are each coupled to two non-equivalent carbons, resulting in primary doublets of doublets.
-
Measure Coupling Constants: Extracting the ¹J_CC values from the multiplets can provide valuable structural confirmation. Typical ¹J_CC values for aromatic carbons are in the range of 50-60 Hz.
Caption: Factors influencing the ¹³C NMR spectrum.
References
- 1. 苯乙酮-环-13C6 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. as.nyu.edu [as.nyu.edu]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mass Spectrum of Acetophenone-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrum of Acetophenone-13C6, a stable isotope-labeled analog of acetophenone (B1666503). This document outlines the predicted fragmentation patterns, presents quantitative data in a structured format, and offers a comprehensive experimental protocol for acquiring the mass spectrum. The inclusion of detailed visualizations aims to facilitate a deeper understanding of the fragmentation pathways and experimental workflows.
Introduction to Acetophenone and its Labeled Analog
Acetophenone (C8H8O) is a simple aromatic ketone used in fragrances, as a flavoring agent, and as a precursor in organic synthesis.[1] Its isotopically labeled form, this compound, where the six carbon atoms of the phenyl group are replaced with the heavy isotope 13C, serves as a valuable internal standard for quantitative analysis by mass spectrometry and as a tool in metabolic studies.[2] Understanding the mass spectrum of this compound is crucial for its effective use in these applications.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound is predicted based on the well-established fragmentation pattern of unlabeled acetophenone under electron ionization (EI). The primary difference will be a mass shift of +6 atomic mass units (amu) for the molecular ion and any fragments containing the 13C-labeled phenyl ring.
The molecular weight of unlabeled acetophenone is approximately 120.15 g/mol , while the molecular weight of this compound is approximately 126.10 g/mol .[1][3]
Table 1: Predicted Mass Spectrum Data for this compound and Comparison with Unlabeled Acetophenone
| Fragment Name | Structure | m/z (Acetophenone) | m/z (this compound) | Relative Intensity | Fragmentation Pathway |
| Molecular Ion | [C6H5COCH3]+• | 120 | 126 | Moderate | Ionization of the parent molecule. |
| Benzoyl Cation | [C6H5CO]+ | 105 | 111 | High (Base Peak) | α-cleavage, loss of a methyl radical (•CH3). |
| Phenyl Cation | [C6H5]+ | 77 | 83 | High | Loss of carbon monoxide (CO) from the benzoyl cation. |
| Acetyl Cation | [CH3CO]+ | 43 | 43 | Moderate | Cleavage of the bond between the carbonyl carbon and the phenyl ring. |
Fragmentation Pathway Visualization
The fragmentation of this compound under electron ionization is a predictable process that leads to the formation of several characteristic ions. The following diagram illustrates the primary fragmentation pathway.
Experimental Protocol: Acquiring the Mass Spectrum
This section details a standard method for obtaining the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation
-
Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a final concentration of 100 µg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Transfer an aliquot of the solution to a standard 2 mL GC vial with a screw cap and septum.
2. Instrumentation: Gas Chromatograph
-
Injection Port:
-
Mode: Splitless (for high sensitivity) or Split (e.g., 50:1, for higher concentrations).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Instrumentation: Mass Spectrometer
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-200.
-
Scan Rate: 2 scans/second.
-
Transfer Line Temperature: 280 °C.
4. Data Acquisition and Analysis
-
Acquire the data using the instrument's operating software.
-
Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained m/z values with the predicted values in Table 1.
General Experimental Workflow
The following diagram outlines the logical flow of a typical GC-MS analysis.
Conclusion
The mass spectrum of this compound is characterized by a predictable shift in the mass-to-charge ratio of the molecular ion and phenyl-containing fragments compared to its unlabeled counterpart. This technical guide provides the foundational knowledge for researchers and scientists to confidently identify and utilize this compound in their analytical and metabolic studies. The detailed experimental protocol offers a robust starting point for method development, ensuring high-quality and reproducible data.
References
A Technical Guide to Acetophenone-13C6 for Researchers and Drug Development Professionals
Introduction: Acetophenone-13C6 is a stable isotope-labeled analog of acetophenone (B1666503), a versatile organic compound. In this isotopologue, the six carbon atoms of the benzene (B151609) ring are replaced with the heavy isotope of carbon, 13C. This isotopic substitution makes it an invaluable tool in various scientific disciplines, particularly in analytical chemistry and drug development, where it serves as a high-purity internal standard for mass spectrometry-based quantification and as a precursor in the synthesis of complex labeled molecules. This technical guide provides an in-depth overview of its commercial availability, key applications, and relevant experimental considerations.
Commercial Suppliers and Product Specifications
This compound is available from several reputable chemical suppliers that specialize in stable isotope-labeled compounds. The products are typically characterized by high isotopic and chemical purity, ensuring reliable and accurate results in sensitive analytical applications. Below is a summary of commercially available this compound and related labeled acetophenone products.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |
| Sigma-Aldrich | Acetophenone-(ring-13C6) | 125770-94-7 | ¹³C₆H₅COCH₃ | 126.10 | 99 atom % ¹³C | 99% (CP)[1] |
| Cambridge Isotope Laboratories, Inc. | Acetophenone (methyl-¹³C) | 71777-36-1 | C₆H₅CO¹³CH₃ | 121.14 | 99% | 98%[2] |
| Eurisotop | ACETOPHENONE (METHYL-13C, 99%) | 71777-36-1 | C₆H₅CO*CH₃ | 121.14 | 99% | 98% |
| MedChemExpress | This compound | 125770-94-7 | C₂¹³C₆H₈O | 126.10 | Not Specified | Not Specified |
| MedChemExpress | Acetophenone-13C | 71777-36-1 | C₇¹³CH₈O | 121.14 | Not Specified | Not Specified[2] |
Core Applications in Research and Drug Development
The primary utility of this compound lies in its application as an internal standard for quantitative analysis by mass spectrometry (MS) and as a building block in chemical synthesis.
Internal Standard for Mass Spectrometry
In quantitative bioanalysis, stable isotope-labeled internal standards are considered the gold standard for correcting analytical variability.[3] this compound, with a mass shift of +6 Da compared to its unlabeled counterpart, is an ideal internal standard for the quantification of acetophenone or its metabolites in complex biological matrices. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation, chromatography, and ionization, thus providing accurate and precise quantification.[4][5]
Precursor in Chemical Synthesis
This compound serves as a versatile starting material for the synthesis of more complex 13C-labeled molecules.[4] This is particularly relevant in drug development and metabolism studies, where labeled compounds are used to trace the metabolic fate of drug candidates. For instance, it can be used as an intermediate in the synthesis of labeled Ibuprofen-13C6.
Experimental Protocols
While specific experimental protocols are highly dependent on the application and instrumentation, the following provides a general framework for the use of this compound as an internal standard in a typical LC-MS/MS workflow.
General Protocol for Use as an Internal Standard
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound.
-
Dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Store the stock solution at an appropriate temperature, typically -20°C or -80°C, to ensure stability.[2]
-
-
Preparation of Working Solution:
-
Dilute the stock solution with the appropriate solvent to a working concentration. The final concentration of the internal standard in the samples should be optimized to be within the linear range of the instrument's detector and comparable to the expected analyte concentration.
-
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, urine, cell lysate), add a fixed volume of the this compound working solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to separate the analyte and internal standard from other matrix components.
-
Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the detection of both the analyte and this compound.
-
Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Workflows and Pathways
Logical Workflow for Quantitative Analysis using this compound
The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative mass spectrometry experiment.
References
- 1. Buy Acetophenone-(ring- 13 C 6 ) 99 atom 13 C, 99 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Costs and Applications of Acetophenone-¹³C₆: A Technical Guide for Researchers
For Immediate Release
In the landscape of drug development and metabolic research, stable isotope-labeled compounds are indispensable tools. Acetophenone-¹³C₆, a labeled variant of the simplest aromatic ketone, serves as a critical internal standard and tracer in a variety of analytical applications. This technical guide provides an in-depth overview of the cost, procurement, and core applications of Acetophenone-¹³C₆, tailored for researchers, scientists, and drug development professionals.
Understanding the Cost of Acetophenone-¹³C₆
The procurement of specialized isotopic compounds is a significant consideration in experimental design. The cost of Acetophenone-¹³C₆ is influenced by factors such as isotopic purity, chemical purity, quantity, and the supplier. To aid in budgetary planning and sourcing, the following table summarizes pricing from leading chemical suppliers. Prices are subject to change and may not include shipping and handling fees.
| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Quantity | Price (USD) |
| Cambridge Isotope Laboratories | Acetophenone (B1666503) (methyl-¹³C, 99%) | CLM-1584-1 | 99 atom % ¹³C | 98% | 1 g | $778.00 |
| Sigma-Aldrich | Acetophenone-(ring-¹³C₆) | 606405 | 99 atom % ¹³C | 99% (CP) | Custom | Contact for Pricing |
Note: Pricing is based on currently available information and is subject to change.[1] Researchers are advised to contact suppliers directly for the most up-to-date pricing and availability.
Core Applications in Research and Development
Acetophenone-¹³C₆ is primarily utilized in applications that require precise quantification and metabolic tracking. Its key uses include:
-
Internal Standard for Quantitative Analysis: In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), Acetophenone-¹³C₆ is an ideal internal standard for the accurate quantification of unlabeled acetophenone or structurally related analytes in complex biological matrices.
-
Metabolomic Profiling and Pathway Analysis: As a stable isotope tracer, it can be introduced into biological systems to trace the metabolic fate of acetophenone and related compounds. This is crucial for understanding drug metabolism, identifying novel metabolites, and elucidating biochemical pathways.
-
High-Resolution NMR Spectroscopy: The ¹³C-labeled phenyl ring provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, aiding in structural elucidation and the study of molecular interactions.
-
Synthetic Intermediate: It serves as a labeled building block in the synthesis of more complex molecules, such as isotopically labeled drug candidates or metabolites, for use in pharmacokinetic and pharmacodynamic studies.
Experimental Workflow and Methodologies
The effective use of Acetophenone-¹³C₆ necessitates a structured experimental approach. The following diagram illustrates a typical workflow for its application as an internal standard in a quantitative LC-MS assay.
References
Methodological & Application
Application Notes and Protocols for the Use of Acetophenone-¹³C₆ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of quantitative analysis, particularly within the realms of environmental monitoring, food safety, and pharmaceutical development, the accuracy of measurements is paramount. The use of internal standards is a fundamental practice to ensure reliability by correcting for variations in sample preparation and instrumental analysis. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based assays due to their chemical and physical similarities to the analyte of interest, ensuring they behave almost identically during extraction, chromatography, and ionization.
Acetophenone-¹³C₆, a stable isotope-labeled analog of acetophenone (B1666503), serves as an excellent internal standard for the quantification of acetophenone and other structurally related volatile or semi-volatile organic compounds. Its six ¹³C atoms on the phenyl ring provide a distinct mass shift of +6 Da compared to the unlabeled compound, allowing for clear differentiation in mass spectrometric analyses without significantly altering its chemical properties. This application note provides detailed protocols for the use of Acetophenone-¹³C₆ as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications.
Principle of Isotope Dilution Mass Spectrometry
The core principle behind using Acetophenone-¹³C₆ is Isotope Dilution Mass Spectrometry (IDMS). A known amount of the labeled internal standard is added to the sample at the earliest stage of the analytical workflow. The ratio of the signal from the native analyte to the signal from the labeled internal standard is then used for quantification. This ratio remains constant even if there are losses during sample preparation or fluctuations in instrument response, leading to highly accurate and precise results.
Application 1: Quantification of Volatile Organic Compounds (VOCs) in Water by GC-MS
This protocol describes the use of Acetophenone-¹³C₆ for the quantitative analysis of acetophenone and other VOCs in water samples using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.
Experimental Protocol
1. Materials and Reagents
-
Acetophenone (analytical standard)
-
Acetophenone-¹³C₆ (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with PTFE-lined septa
-
SPME fiber assembly (e.g., 85 µm polyacrylate)
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of acetophenone and Acetophenone-¹³C₆ in 10 mL of methanol separately.
-
Working Standard Solution (10 µg/mL): Dilute the primary stock solutions with methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the Acetophenone-¹³C₆ primary stock solution with methanol.
3. Sample Preparation and Extraction
-
Transfer 10 mL of the water sample into a 20 mL headspace vial.
-
Add 3 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the partitioning of VOCs into the headspace.
-
Spike the sample with 10 µL of the 1 µg/mL Acetophenone-¹³C₆ internal standard spiking solution to achieve a final concentration of 1 ng/mL.
-
Immediately seal the vial with the PTFE-lined septum and cap.
-
Vortex the sample for 30 seconds.
-
Place the vial in the autosampler tray for HS-SPME-GC-MS analysis.
4. GC-MS Parameters
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 40 °C (hold 2 min), ramp to 150 °C at 10 °C/min, then to 280 °C at 20 °C/min (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | Acetophenone: m/z 120 (quantifier), 105, 77Acetophenone-¹³C₆: m/z 126 (quantifier), 111, 83 |
5. Data Presentation
Table 1: Calibration Curve for Acetophenone
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 0.5 | 15,234 | 301,456 | 0.0505 |
| 1.0 | 30,567 | 302,112 | 0.1012 |
| 5.0 | 151,987 | 300,987 | 0.5050 |
| 10.0 | 304,567 | 301,876 | 1.0089 |
| 25.0 | 755,432 | 301,543 | 2.5052 |
| 50.0 | 1,510,876 | 300,876 | 5.0221 |
| Linearity (R²) | - | - | 0.9995 |
Table 2: Precision and Accuracy
| QC Level (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (RSD, %) |
| 1.5 | 1.45 | 96.7 | 4.2 |
| 20.0 | 20.8 | 104.0 | 2.8 |
| 40.0 | 39.1 | 97.8 | 3.5 |
Experimental Workflow
Application 2: Quantification of a Drug Candidate in Plasma by LC-MS/MS
This protocol details the use of Acetophenone-¹³C₆ as a surrogate internal standard for the quantification of a fictional, structurally similar drug candidate, "DrugX," in human plasma using LC-MS/MS. A surrogate internal standard is used when a stable isotope-labeled version of the analyte is not available.
Experimental Protocol
1. Materials and Reagents
-
DrugX (analytical standard)
-
Acetophenone-¹³C₆ (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Deionized water (18.2 MΩ·cm)
-
96-well protein precipitation plates
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of DrugX and Acetophenone-¹³C₆ in methanol.
-
Working Standard Solutions: Serially dilute the DrugX primary stock solution with 50:50 methanol:water to prepare calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the Acetophenone-¹³C₆ primary stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples, calibration standards, and quality control samples into the wells of a 96-well plate.
-
Add 150 µL of the internal standard spiking solution (100 ng/mL Acetophenone-¹³C₆ in acetonitrile) to each well.
-
Mix thoroughly on a plate shaker for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Parameters
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | SCIEX Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | DrugX: m/z 250.2 -> 150.1 (Quantifier), 250.2 -> 95.1 (Qualifier)Acetophenone-¹³C₆: m/z 127.1 -> 111.1 |
5. Data Presentation
Table 3: Calibration Curve for DrugX in Plasma
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 2,456 | 456,789 | 0.0054 |
| 5 | 12,345 | 455,987 | 0.0271 |
| 25 | 61,876 | 457,123 | 0.1354 |
| 100 | 248,987 | 456,321 | 0.5456 |
| 500 | 1,245,678 | 455,876 | 2.7326 |
| 1000 | 2,498,765 | 456,111 | 5.4784 |
| Linearity (R²) | - | - | 0.9989 |
Table 4: Recovery and Matrix Effect
| QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| 10 | 98.2 | 95.6 |
| 800 | 99.1 | 97.2 |
Conclusion
Acetophenone-¹³C₆ is a versatile and reliable internal standard for the quantitative analysis of acetophenone and structurally similar compounds across various applications and analytical platforms. The protocols provided herein demonstrate its utility in both GC-MS and LC-MS/MS methodologies, highlighting its role in achieving accurate and precise quantification. The use of a stable isotope-labeled internal standard like Acetophenone-¹³C₆ is crucial for robust method development and validation in regulated environments, ensuring the integrity of analytical data in research, clinical, and quality control settings.
Application Note: Quantitative Analysis of Acetophenone in Pharmaceutical and Research Samples using Acetophenone-¹³C₆ as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetophenone (B1666503) is a versatile chemical intermediate used in the synthesis of various pharmaceuticals, fragrances, and resins. It can also be present as an impurity or a metabolic byproduct. Accurate and precise quantification of acetophenone is crucial for quality control, process optimization, and safety assessment in the pharmaceutical and chemical industries. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of volatile and semi-volatile organic compounds like acetophenone.[1] The use of a stable isotope-labeled internal standard, such as Acetophenone-¹³C₆, in an isotope dilution mass spectrometry (IDMS) method offers significant advantages by correcting for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.
This application note provides a detailed protocol for the quantitative analysis of acetophenone in various sample matrices using Acetophenone-¹³C₆ as an internal standard with GC-MS. The method is suitable for a wide range of applications, from purity assessment of raw materials to the determination of acetophenone in complex biological matrices.
Principle of the Method
The methodology is based on the principle of isotope dilution gas chromatography-mass spectrometry. A known amount of Acetophenone-¹³C₆, which is chemically identical to the analyte but has a different mass due to the incorporation of six ¹³C atoms, is added to the sample prior to any sample preparation steps. The sample is then extracted and analyzed by GC-MS. The gas chromatograph separates acetophenone and its labeled internal standard from other components in the sample matrix. The mass spectrometer, operating in Selected Ion Monitoring (SIM) mode, detects specific ions for both the unlabeled acetophenone and the ¹³C-labeled internal standard. Quantification is achieved by measuring the ratio of the peak area of a characteristic ion of acetophenone to that of a characteristic ion of Acetophenone-¹³C₆ and comparing this ratio to a calibration curve prepared with known concentrations of acetophenone and a constant concentration of the internal standard.
Quantitative Data Summary
The following table summarizes typical method performance parameters for the quantitative analysis of acetophenone using Acetophenone-¹³C₆ as an internal standard by GC-MS. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Concentration Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Experimental Protocols
Materials and Reagents
-
Acetophenone (≥99% purity)
-
Acetophenone-¹³C₆ (ring-¹³C₆, ≥99% isotopic purity)
-
Methanol (B129727) (GC grade or equivalent)
-
Acetone (GC grade or equivalent)
-
Ethyl Acetate (GC grade or equivalent)
-
Deionized water
-
Glass vials with PTFE-lined septa
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Standard and Sample Solutions
2.1. Stock Solutions
-
Acetophenone Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of acetophenone and dissolve it in 10 mL of methanol in a volumetric flask.
-
Acetophenone-¹³C₆ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Acetophenone-¹³C₆ and dissolve it in 10 mL of methanol in a volumetric flask.
2.2. Working Standard Solutions
-
Calibration Curve Standards: Prepare a series of calibration standards by diluting the Acetophenone Stock Solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. To each calibration standard, add the Acetophenone-¹³C₆ IS Stock Solution to a final constant concentration (e.g., 10 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in a similar manner to the calibration standards.
2.3. Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is provided below.
-
Pipette a known volume (e.g., 1 mL) of the sample into a clean glass vial.
-
Add a precise volume of the Acetophenone-¹³C₆ IS Stock Solution to achieve a concentration within the linear range of the assay (e.g., 10 µg/mL).
-
Vortex the sample for 30 seconds to ensure thorough mixing.
-
If the sample contains particulates, centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a GC-MS autosampler vial for analysis.
For solid samples, an initial extraction step with a suitable solvent (e.g., methanol, acetone, or ethyl acetate) will be necessary before the addition of the internal standard.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/Splitless inlet
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 10:1 (can be adjusted based on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions to Monitor:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Acetophenone | 105 | 120, 77 |
| Acetophenone-¹³C₆ | 111 | 126, 82 |
Note: The quantifier ion for acetophenone is its most abundant fragment ion (base peak), which is the benzoyl cation ([C₆H₅CO]⁺). The qualifier ions are the molecular ion and another characteristic fragment. For Acetophenone-¹³C₆, the corresponding ¹³C-labeled fragments are monitored.
Data Analysis and Quantification
-
Integrate the peak areas of the quantifier ions for both acetophenone and Acetophenone-¹³C₆.
-
Calculate the peak area ratio of acetophenone to Acetophenone-¹³C₆ for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the acetophenone standards. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Determine the concentration of acetophenone in the samples by interpolating their peak area ratios from the calibration curve.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory requirements. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of acetophenone and its internal standard in blank matrix samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across the defined concentration range with a correlation coefficient (R²) of ≥ 0.995.
-
Accuracy: The closeness of the test results to the true value. It is typically assessed by analyzing QC samples at different concentration levels and expressing the results as a percentage of the nominal value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (%RSD) for a series of measurements.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Diagrams
References
Application Notes and Protocols for LC-MS/MS Quantification of Acetophenone using Acetophenone-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenone (B1666503) is a simple aromatic ketone used as a fragrance, a flavoring agent, and a chemical intermediate. Its quantification in various matrices is crucial for quality control, environmental monitoring, and pharmacokinetic studies. This document provides a detailed protocol for the sensitive and selective quantification of acetophenone in biological matrices using a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Acetophenone-¹³C₆, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry as they share near-identical physicochemical properties with the analyte, co-elute chromatographically, and experience similar ionization efficiency, thus correcting for variations during sample preparation and analysis.[1]
Principle of the Method
This method employs a reversed-phase LC separation followed by tandem mass spectrometry detection in the Multiple Reaction Monitoring (MRM) mode. The sample is first subjected to a simple protein precipitation step to remove macromolecules. The supernatant is then injected into the LC-MS/MS system. Acetophenone is separated from other matrix components on a C18 analytical column. The analyte and the internal standard are detected by monitoring their specific precursor-to-product ion transitions. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
Acetophenone analytical standard
-
Acetophenone-¹³C₆ (Internal Standard, IS)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade methanol (B129727) (MeOH)
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Control biological matrix (e.g., human plasma, rat serum)
Preparation of Standard and Quality Control Solutions
Stock Solutions (1 mg/mL):
-
Acetophenone Stock: Accurately weigh 10 mg of acetophenone and dissolve it in 10 mL of methanol.
-
Acetophenone-¹³C₆ (IS) Stock: Accurately weigh 1 mg of Acetophenone-¹³C₆ and dissolve it in 1 mL of methanol.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Acetophenone stock solution with a 50:50 mixture of methanol and water to achieve concentrations for the calibration curve.
Internal Standard Working Solution (100 ng/mL):
-
Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
Calibration Curve and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking the appropriate amount of the working standard solutions into the control biological matrix.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation Protocol
A protein precipitation method is recommended for its simplicity and efficiency in removing proteins from biological samples.[2]
-
Pipette 50 µL of the sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube. The acetonitrile will precipitate the proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) Parameters: A standard reverse-phase HPLC or UPLC system can be used.
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate |
Mass Spectrometry (MS) Parameters: A triple quadrupole mass spectrometer is used for MRM analysis.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Acetophenone and Acetophenone-¹³C₆
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Acetophenone | 121.1 | 105.1 | 15 | 100 |
| 121.1 | 77.1 | 25 | 100 | |
| Acetophenone-¹³C₆ (IS) | 127.1 | 111.1 | 15 | 100 |
| 127.1 | 83.1 | 25 | 100 |
Note: The precursor ion for acetophenone is the protonated molecule [M+H]⁺ with a mass of approximately 121.1 Da. The major fragment ions correspond to the loss of the methyl group (m/z 105.1) and the subsequent loss of carbon monoxide (m/z 77.1).[3][4] For Acetophenone-¹³C₆, the masses are shifted by 6 Da.
Data Presentation
Table 2: Illustrative Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 1,250,000 | 0.0012 |
| 5 | 7,850 | 1,280,000 | 0.0061 |
| 10 | 15,500 | 1,310,000 | 0.0118 |
| 50 | 76,900 | 1,295,000 | 0.0594 |
| 100 | 152,300 | 1,270,000 | 0.1199 |
| 500 | 785,200 | 1,305,000 | 0.6017 |
| 1000 | 1,550,000 | 1,288,000 | 1.2034 |
A linear regression of the calibration curve should yield a correlation coefficient (r²) > 0.99.
Table 3: Illustrative Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 |
| Low QC | 3 | 3.08 | 102.7 | 5.2 |
| Mid QC | 80 | 78.9 | 98.6 | 3.8 |
| High QC | 800 | 812.5 | 101.6 | 2.9 |
Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of acetophenone.
Caption: MRM pathway for acetophenone and its ¹³C₆-labeled internal standard.
References
Application Note: Quantitative Analysis of Acetophenone in Food Samples using Isotope Dilution Mass Spectrometry with Acetophenone-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenone (B1666503) is a naturally occurring and synthetically produced aromatic ketone used as a flavoring agent in various food products such as baked goods, beverages, and dairy products.[1][2] Its characteristic sweet, floral, and nutty aroma enhances the sensory profile of these foods.[1] Accurate quantification of acetophenone is crucial for quality control, regulatory compliance, and safety assessment. Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high accuracy and precision, which effectively mitigates matrix effects.[3] This application note provides a detailed protocol for the determination of acetophenone in various food matrices using Acetophenone-¹³C₆ as an internal standard, coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Principle
The method is based on the principle of isotope dilution, where a known amount of a stable isotope-labeled internal standard (Acetophenone-¹³C₆) is added to the sample at the beginning of the sample preparation process. The labeled standard is chemically identical to the native analyte (acetophenone) and therefore experiences the same extraction inefficiencies, matrix effects, and instrument variability.[3] By measuring the ratio of the native analyte to the labeled internal standard using mass spectrometry, accurate quantification can be achieved, as the ratio remains constant throughout the analytical procedure.
Materials and Reagents
-
Standards:
-
Acetophenone (≥98% purity)
-
Acetophenone-¹³C₆ (99 atom % ¹³C)
-
-
Solvents:
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (B1210297) (GC grade)
-
-
Salts and Sorbents (for QuEChERS):
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Disodium (B8443419) citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
-
Other:
-
0.22 µm syringe filters
-
Centrifuge tubes (15 mL and 50 mL)
-
Vortex mixer
-
Centrifuge
-
Experimental Protocols
Two primary sample preparation protocols are presented, catering to different food matrices: a modified QuEChERS method for solid and semi-solid samples, and a Headspace Solid-Phase Microextraction (HS-SPME) method for liquid samples.
Protocol 1: Modified QuEChERS for Solid and Semi-Solid Food Samples (e.g., Baked Goods, Dairy Products)
This protocol is adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for analyte extraction from complex matrices.
-
Sample Homogenization:
-
Weigh 10 g of a representative, homogenized food sample into a 50 mL centrifuge tube.
-
For dry samples, add an appropriate amount of water to achieve a paste-like consistency.
-
-
Internal Standard Spiking:
-
Add a known amount of Acetophenone-¹³C₆ working solution (e.g., 100 µL of a 10 µg/mL solution in acetonitrile) to the sample.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE cleanup sorbents. The choice of sorbents depends on the matrix:
-
For general food matrices: 900 mg MgSO₄ and 150 mg PSA.
-
For high-fat matrices: 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Collection:
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer the cleaned supernatant to a clean tube.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for GC-MS or LC-MS/MS analysis.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Liquid Food Samples (e.g., Beverages)
HS-SPME is a solvent-free extraction technique suitable for volatile compounds like acetophenone in liquid matrices.
-
Sample Preparation:
-
Place a defined volume of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial.
-
For enhancing the release of volatiles, a salting-out agent (e.g., 1 g NaCl) can be added.
-
-
Internal Standard Spiking:
-
Add a known amount of Acetophenone-¹³C₆ working solution (e.g., 10 µL of a 10 µg/mL solution in methanol) directly into the liquid sample.
-
-
HS-SPME Extraction:
-
Place the vial in a heated autosampler tray with agitation (e.g., 60°C for 10 minutes).
-
Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20 minutes) to allow for the adsorption of volatile compounds.
-
-
Desorption and Analysis:
-
Transfer the SPME fiber to the heated injection port of the GC-MS for thermal desorption of the analytes.
-
Instrumental Analysis (GC-MS Example)
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C (for SPME desorption)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C, hold for 5 minutes
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Acetophenone (Analyte): m/z 105 (quantifier), 120 (qualifier)
-
Acetophenone-¹³C₆ (Internal Standard): m/z 111 (quantifier), 126 (qualifier)
-
Data Presentation
The following table summarizes representative quantitative data for the analysis of ketones in food matrices using similar isotope dilution mass spectrometry methods. Actual performance may vary depending on the specific matrix and instrumentation.
| Parameter | Representative Value | Food Matrix Example | Reference |
| Limit of Detection (LOD) | 0.5 - 2 ng/g (ppb) | Milk | [1][4] |
| Limit of Quantitation (LOQ) | 1 - 5 ng/g (ppb) | Milk, Nut-based beverages | [1][5] |
| Linearity (R²) | > 0.995 | General | |
| Recovery (%) | 80 - 115% | General (QuEChERS) | |
| Precision (RSD %) | < 15% | General |
Visualizations
Experimental Workflow
Caption: Workflow for food sample analysis.
Metabolic Pathway of Acetophenone
Acetophenone is metabolized in humans primarily in the liver. The main pathway involves oxidation to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid, a compound excreted in the urine.
Caption: Human metabolism of acetophenone.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of acetophenone in diverse food matrices using Acetophenone-¹³C₆ as an internal standard. The use of isotope dilution coupled with appropriate sample preparation techniques like QuEChERS or HS-SPME and mass spectrometric detection ensures high accuracy, sensitivity, and reliability. These methods are essential for quality control in the food industry and for ensuring compliance with regulatory standards for flavoring agents.
References
- 1. d-nb.info [d-nb.info]
- 2. Item - Catalogue of chromatogram data for separating acetophenone and 1-phenylethanol via GC-MS - figshare - Figshare [figshare.com]
- 3. Analysis of Volatile Organic Compounds in Milk during Heat Treatment Based on E-Nose, E-Tongue and HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of Acetophenone in Environmental Samples Using Acetophenone-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of acetophenone (B1666503) in various environmental matrices. The use of Acetophenone-¹³C₆ as an internal standard in isotope dilution mass spectrometry (IDMS) is highlighted as a robust method for achieving high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2][3]
Introduction to Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of target analytes in complex matrices.[2] The method relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, Acetophenone-¹³C₆) to the sample at the beginning of the analytical process. This labeled compound, known as an internal standard (IS), is chemically identical to the native analyte. Therefore, it experiences the same extraction inefficiencies, derivatization yields, and instrument responses. By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant throughout the sample preparation and analysis, compensating for any losses.
Caption: Experimental workflow for environmental sample analysis.
Conclusion
The use of Acetophenone-¹³C₆ as an internal standard for the analysis of acetophenone in environmental samples provides a highly reliable and accurate quantification method. The protocols outlined above, based on isotope dilution coupled with GC-MS, are suitable for trace-level detection in complex matrices such as water and air. The inherent ability of the IDMS technique to correct for analytical errors introduced during sample preparation makes it the gold standard for environmental monitoring and research.
References
Application Note: Quantification of Acetophenone in Beverages Using Isotope Dilution GC-MS with Acetophenone-¹³C₆
Introduction
Acetophenone (B1666503) is an aromatic ketone used as a fragrance in soaps and perfumes, and as a flavoring agent in various foods and beverages, contributing a sweet, orange-blossom-like aroma.[1] While it is a permitted food additive, its concentration must be monitored for quality control and to ensure it does not contribute to off-flavors. The complexity of beverage matrices requires a robust and sensitive analytical method for accurate quantification.
Gas chromatography-mass spectrometry (GC-MS) is a preferred technique for analyzing volatile compounds in complex samples due to its high sensitivity and selectivity.[2][3] This application note details a validated method for the determination of acetophenone in various beverage matrices using a stable isotope dilution (SID) approach with Acetophenone-¹³C₆ as the internal standard. The use of a ¹³C-labeled internal standard is the gold standard for quantitative mass spectrometry, as it co-elutes with the analyte and experiences identical extraction and ionization effects, thereby correcting for matrix-induced variations and improving accuracy and precision.[4]
Experimental Protocols
Reagents and Materials
-
Standards: Acetophenone (≥98% purity), Acetophenone-¹³C₆ (99 atom % ¹³C).[5]
-
Solvents: Ethyl acetate (B1210297) (GC grade), Methanol (B129727) (HPLC grade).
-
Reagents: Sodium chloride (NaCl, analytical grade), Anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Labware: 15 mL polypropylene (B1209903) centrifuge tubes, 2 mL GC vials with PTFE-lined caps, volumetric flasks, and micropipettes.
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 100 mg of Acetophenone and dissolve in methanol in a 100 mL volumetric flask.
-
Accurately weigh 10 mg of Acetophenone-¹³C₆ and dissolve in methanol in a 10 mL volumetric flask. Store stock solutions at 4°C.
-
-
Working Internal Standard (IS) Solution (10 µg/mL):
-
Dilute the Acetophenone-¹³C₆ primary stock solution 1:100 with methanol.
-
-
Calibration Standards (5–500 ng/mL):
-
Prepare a series of seven calibration standards by serial dilution of the Acetophenone primary stock solution with methanol.[6]
-
Transfer 1 mL of each calibration standard into a GC vial.
-
Add 100 µL of the Working IS Solution (10 µg/mL) to each vial to achieve a final IS concentration of 1 µg/mL.
-
Sample Preparation
-
Sample Collection: Degas carbonated beverages by sonication for 15 minutes. For beverages with high pulp content, centrifuge at 5000 rpm for 10 minutes and use the supernatant.
-
Extraction:
-
Pipette 5 mL of the beverage sample into a 15 mL centrifuge tube.
-
Spike the sample with 50 µL of the Working IS Solution (10 µg/mL).
-
Add 1.5 g of sodium chloride (NaCl) to the tube to facilitate the separation of aqueous and organic layers.
-
Add 2 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes and then centrifuge at 5000 rpm for 5 minutes.
-
-
Final Sample:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract into a 2 mL GC vial for analysis.
-
References
- 1. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 5. Buy Acetophenone-(ring- 13 C 6 ) 99 atom 13 C, 99 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 6. ttb.gov [ttb.gov]
Acetophenone-13C6: Applications and Protocols for Advanced Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Acetophenone-13C6 in metabolomics research. This compound, a stable isotope-labeled analog of acetophenone (B1666503), serves as a valuable tool for precise and accurate quantification of metabolites, elucidation of metabolic pathways, and assessment of drug metabolism. Its primary applications lie in its use as an internal standard for mass spectrometry-based quantitative metabolomics, a tracer for metabolic flux analysis, and in drug development studies.
Applications in Metabolomics and Drug Development
This compound offers significant advantages in metabolomics and drug development due to its chemical and isotopic properties.
Internal Standard for Quantitative Metabolomics
In quantitative metabolomics studies using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), the use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification.[1][2] this compound is an ideal internal standard for the analysis of acetophenone and structurally related compounds. By adding a known concentration of this compound to a biological sample, variations in sample preparation, injection volume, and instrument response can be normalized, leading to more reliable and reproducible results.[3]
Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[4][5] By introducing a 13C-labeled substrate, such as this compound, into cells or an organism, the labeled carbon atoms are incorporated into downstream metabolites.[6] Tracking the distribution of the 13C label in various metabolites over time allows researchers to map and quantify the flow of carbons through metabolic pathways.[7] This provides insights into cellular metabolism under different physiological or pathological conditions.
Drug Metabolism and Pharmacokinetic (DMPK) Studies
Stable isotope-labeled compounds are extensively used in drug metabolism and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) studies.[8][9] Administering a 13C-labeled version of a drug candidate, for which acetophenone could be a structural motif, allows for the unambiguous differentiation of the drug and its metabolites from endogenous compounds in biological matrices.[10] This aids in the identification of metabolic pathways, the determination of clearance rates, and the overall understanding of a drug's fate in the body.
Experimental Protocols
The following are detailed protocols for the application of this compound in metabolomics research.
Protocol for this compound as an Internal Standard in LC-MS based Quantitative Metabolomics
This protocol outlines the use of this compound as an internal standard for the quantification of a target analyte (e.g., endogenous acetophenone) in a biological sample.
2.1.1. Materials
-
This compound (of known purity)
-
Target analyte standard (e.g., Acetophenone)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological sample (e.g., plasma, cell lysate)
-
Microcentrifuge tubes
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
2.1.2. Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of the unlabeled acetophenone standard (e.g., 1 mg/mL) in methanol.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the unlabeled acetophenone stock solution.
-
To each calibration standard, add a fixed concentration of the this compound internal standard solution.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw the biological samples on ice.
-
To 100 µL of the biological sample, add 10 µL of the this compound internal standard stock solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
-
LC-MS Analysis:
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS Conditions (Example for Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the specific mass transitions (MRM) for both acetophenone and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the biological samples by interpolating their peak area ratios from the calibration curve.
-
General Workflow for Metabolic Flux Analysis using this compound
This workflow describes the general steps for tracing the metabolic fate of acetophenone.
2.2.1. Experimental Design
-
Select the biological system (e.g., cell culture, organism).
-
Determine the concentration and duration of this compound exposure.
-
Include appropriate controls (e.g., unlabeled acetophenone).
2.2.2. Labeling Experiment
-
Culture cells or maintain the organism under defined conditions.
-
Introduce this compound into the culture medium or administer it to the organism.
-
Collect samples at various time points.
2.2.3. Sample Preparation and Analysis
-
Quench metabolism rapidly (e.g., using cold methanol).
-
Extract metabolites.
-
Analyze the extracts using mass spectrometry (LC-MS or GC-MS) to determine the isotopic enrichment in downstream metabolites.
2.2.4. Data Analysis and Modeling
-
Identify metabolites that have incorporated the 13C label.
-
Quantify the mass isotopomer distributions for each labeled metabolite.
-
Use metabolic modeling software to calculate metabolic fluxes based on the labeling patterns.
Data Presentation
Table 1: LC-MS/MS Parameters for Target Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte 1 | 150.1 | 91.1 | 15 |
| Analyte 2 | 164.1 | 105.1 | 18 |
| Analyte 3 | 178.1 | 119.1 | 20 |
| This compound (IS) | 127.1 | 112.1 | 18 |
Table 2: Calibration Curve Data for Analyte 1
| Standard Concentration (ng/mL) | Analyte 1 Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,900 | 1.519 |
| 100 | 152,500 | 50,300 | 3.032 |
| 500 | 760,000 | 50,000 | 15.200 |
Table 3: Quantification of Analytes in Biological Samples
| Sample ID | Analyte 1 Peak Area | IS Peak Area | Peak Area Ratio | Calculated Concentration (ng/mL) |
| Control 1 | 25,400 | 50,300 | 0.505 | 16.6 |
| Control 2 | 26,100 | 49,800 | 0.524 | 17.2 |
| Treated 1 | 68,900 | 50,100 | 1.375 | 45.3 |
| Treated 2 | 71,200 | 49,900 | 1.427 | 47.0 |
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the use of this compound in metabolomics.
References
- 1. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 8. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. metsol.com [metsol.com]
Application Notes and Protocols for Preparing Acetophenone-13C6 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of a stock solution of Acetophenone-13C6, a stable isotope-labeled internal standard crucial for quantitative analysis in various research and development settings.
Introduction
This compound is a non-radioactive, stable isotope-labeled analog of Acetophenone (B1666503). Its use as an internal standard is paramount in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] By incorporating six Carbon-13 atoms in the phenyl ring, it is chemically identical to the unlabeled analyte but isotopically distinct, allowing for precise quantification by correcting for variability during sample preparation and analysis.[3][4] This application note details the necessary information and protocols to accurately prepare a stock solution of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling and for the preparation of accurate standard solutions.
| Property | Value | Reference |
| Chemical Formula | ¹³C₆H₅COCH₃ | [5] |
| Molecular Weight | 126.10 g/mol | [6] |
| Appearance | Colorless liquid or solid | [7][8] |
| Melting Point | 19-20 °C | [5] |
| Boiling Point | 202 °C | [5] |
| Density | 1.081 g/mL at 25 °C | [5] |
| CAS Number | 125770-94-7 | [6] |
Solubility Data
The selection of an appropriate solvent is critical for preparing a stable and accurate stock solution. This compound, being structurally similar to its unlabeled counterpart, is soluble in a variety of common organic solvents. For a related compound, Acetophenone-¹³C, a solubility of 100 mg/mL in DMSO has been reported.[1] General solubility information for acetophenone indicates its miscibility with ethanol, ether, acetone, and benzene.[7]
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (for Acetophenone-¹³C) | Ultrasonic warming may be needed. Use freshly opened DMSO as it is hygroscopic.[1] |
| Methanol (B129727) | Soluble | A commonly used solvent for preparing internal standard stock solutions for LC-MS.[3][9] |
| Acetonitrile | Soluble | Another common solvent for preparing internal standard stock solutions for LC-MS.[3] |
| Ethanol | Soluble | [7] |
| Diethyl Ether | Soluble | [9] |
| n-Hexane | Soluble | [9] |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol outlines the step-by-step procedure for preparing a 1 mg/mL stock solution of this compound in methanol.
Materials:
-
This compound
-
Methanol (LC-MS grade or equivalent)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Volumetric flask (e.g., 1 mL or 5 mL, Class A)
-
Amber glass vial with a PTFE-lined cap for storage
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed this compound to a clean, dry volumetric flask of the appropriate size (e.g., a 1 mL flask for a 1 mg/mL solution).
-
Solvent Addition: Add a small amount of methanol to the volumetric flask to dissolve the this compound. Gently swirl the flask or use a vortex mixer to ensure complete dissolution. If necessary, sonicate for a few minutes to aid dissolution.
-
Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume with methanol. Ensure the bottom of the meniscus is aligned with the calibration mark on the volumetric flask.
-
Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Transfer and Storage: Transfer the prepared stock solution to a properly labeled amber glass vial with a PTFE-lined cap to protect it from light.
-
Storage: Store the stock solution at an appropriate temperature. For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), -80°C is advisable.[1]
Diagrams
Logical Relationship: Role of a Stable Isotope-Labeled Internal Standard
Caption: Role of this compound as an Internal Standard.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for Preparing this compound Stock Solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. 苯乙酮-环-13C6 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Acetophenone-(ring-13C6) | C8H8O | CID 12196842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acetophenone - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
Application Notes and Protocols for Acetophenone-13C6 as an Internal Standard in Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acetophenone (B1666503), the simplest aromatic ketone, is a valuable precursor in the synthesis of various pharmaceuticals and resins. Its presence is also monitored in food and environmental samples. Accurate quantification of acetophenone in complex matrices necessitates robust analytical methods. The use of a stable isotope-labeled internal standard, such as Acetophenone-13C6, is the gold standard for achieving high accuracy and precision in quantitative mass spectrometry-based assays. This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.
The core principle behind using a stable isotope-labeled internal standard is that it is chemically identical to the analyte of interest, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to its mass difference, it can be distinguished by the mass spectrometer. By adding a known amount of this compound to samples, calibration standards, and quality controls at the beginning of the analytical process, variations arising from sample matrix effects, extraction efficiency, and instrument response can be effectively normalized.
Quantitative Data Summary
The working concentration of the this compound internal standard should be optimized for the specific application and instrument sensitivity. However, a general guideline is to use a concentration that is within the linear dynamic range of the instrument and comparable to the expected concentration of the native acetophenone in the samples.
Table 1: Recommended Working Concentrations for this compound Internal Standard
| Parameter | GC-MS Analysis | LC-MS/MS Analysis |
| Analyte Concentration Range | 0.01 - 10 µg/mL | 1 - 1000 ng/mL |
| Internal Standard Stock Solution | 100 µg/mL in Methanol | 10 µg/mL in Methanol |
| Spiking Volume in Sample | 10 µL | 10 µL |
| Final Sample Volume | 1 mL | 1 mL |
| Final IS Working Concentration | 1 µg/mL | 100 ng/mL |
Table 2: Typical Method Performance Parameters
| Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL | ~1.5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 10% | < 15% |
Experimental Protocols
Protocol 1: Quantitative Analysis of Acetophenone in a Biological Matrix (e.g., Plasma) by GC-MS
This protocol describes the quantification of acetophenone in plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Acetophenone (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Deionized water
-
Blank plasma
2. Preparation of Standard and Internal Standard Solutions:
-
Acetophenone Stock Solution (1 mg/mL): Accurately weigh 10 mg of acetophenone and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.
-
Working Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with the acetophenone stock solution to achieve final concentrations ranging from 0.01 to 10 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.
3. Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a GC vial for analysis.
4. GC-MS Instrumental Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 150°C at 15°C/min, then ramp to 250°C at 30°C/min, and hold for 2 minutes.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Acetophenone: m/z 105 (quantifier), 77, 51 (qualifiers).
-
This compound: m/z 111 (quantifier), 83, 51 (qualifiers).
-
5. Data Analysis:
-
Integrate the peak areas for the quantifier ions of acetophenone (m/z 105) and this compound (m/z 111).
-
Calculate the peak area ratio (Acetophenone peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of acetophenone in the unknown samples from the calibration curve.
Protocol 2: Quantitative Analysis of Acetophenone in an Aqueous Matrix by LC-MS/MS
This protocol is suitable for the quantification of acetophenone in samples such as environmental water or pharmaceutical process streams.
1. Materials and Reagents:
-
Acetophenone (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
2. Preparation of Standard and Internal Standard Solutions:
-
Acetophenone Stock Solution (100 µg/mL): Dissolve 1 mg of acetophenone in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (10 µg/mL): Dissolve 1 mg of this compound in 100 mL of methanol.
-
Working Calibration Standards: Prepare calibration standards in the range of 1 to 1000 ng/mL by diluting the acetophenone stock solution with the initial mobile phase composition.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.
3. Sample Preparation:
-
To 990 µL of the aqueous sample, add 10 µL of the 1 µg/mL this compound internal standard working solution to achieve a final internal standard concentration of 10 ng/mL.
-
Vortex to mix.
-
If necessary, filter the sample through a 0.22 µm syringe filter into an LC vial.
4. LC-MS/MS Instrumental Parameters:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 20% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 20% B in 0.1 min, and re-equilibrate for 1.4 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Acetophenone: Precursor ion m/z 121.1 -> Product ion m/z 105.1 (quantifier), 77.1 (qualifier).
-
This compound: Precursor ion m/z 127.1 -> Product ion m/z 111.1 (quantifier), 83.1 (qualifier).
-
5. Data Analysis:
-
Follow the same data analysis procedure as described in the GC-MS protocol, using the respective MRM transition peak areas.
Visualizations
Caption: General workflow for quantitative analysis.
Caption: Logical flow of internal standard correction.
Application Notes and Protocols for Acetophenone-¹³C₆ in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Acetophenone-¹³C₆ as an internal standard in pharmacokinetic (PK) studies. The following sections detail the principles of its application, a generic protocol for its use in a bioanalytical method, and illustrative data presentation.
Introduction to Stable Isotope Labeled Internal Standards in Pharmacokinetics
In pharmacokinetic studies, accurate quantification of drug candidates and their metabolites in biological matrices is crucial for determining absorption, distribution, metabolism, and excretion (ADME) profiles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled (SIL) internal standard is considered best practice for LC-MS/MS-based quantification as it effectively compensates for variability during sample preparation and analysis, including matrix effects.
Acetophenone-¹³C₆, a non-radioactive, isotopically labeled version of acetophenone, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences similar ionization effects. This leads to highly accurate and precise quantification of the target analyte. The mass difference of +6 amu allows for clear differentiation by the mass spectrometer.
Application: Bioanalytical Method Validation and Pharmacokinetic Analysis
Acetophenone-¹³C₆ is primarily utilized as an internal standard in the development and validation of bioanalytical methods for the quantification of a target analyte in various biological matrices such as plasma, serum, urine, and tissue homogenates. Its application is critical during preclinical and clinical pharmacokinetic studies.
A typical workflow for a pharmacokinetic study employing Acetophenone-¹³C₆ as an internal standard is depicted below.
Experimental Protocol: Quantification of an Analyte in Rat Plasma using Acetophenone-¹³C₆ as an Internal Standard
This protocol provides a template for the quantification of a hypothetical analyte in rat plasma using Acetophenone-¹³C₆ as an internal standard. This method is based on protein precipitation followed by LC-MS/MS analysis.
1. Materials and Reagents
-
Analyte of interest
-
Acetophenone-¹³C₆ (Internal Standard, IS)
-
Control rat plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Acetophenone-¹³C₆ in methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with 50% methanol to prepare working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50% methanol.
3. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of analyte working solutions into blank rat plasma to achieve a concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).
4. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
The sample preparation workflow is illustrated in the following diagram:
5. LC-MS/MS Conditions (Illustrative Example)
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode, depending on the analyte.
-
MRM Transitions: To be optimized for the specific analyte and Acetophenone-¹³C₆. For Acetophenone-¹³C₆, a potential transition would be m/z 127.1 -> 112.1 (parent ion -> fragment ion).
6. Method Validation The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term, post-preparative)
Data Presentation
Quantitative data from the method validation and pharmacokinetic study should be presented in clear, structured tables.
Table 1: Calibration Curve for Analyte in Rat Plasma
| Nominal Concentration (ng/mL) | Calculated Concentration (Mean ± SD, n=3) | Accuracy (%) |
| 1.00 | 0.98 ± 0.05 | 98.0 |
| 5.00 | 5.12 ± 0.21 | 102.4 |
| 10.0 | 9.95 ± 0.45 | 99.5 |
| 50.0 | 50.8 ± 2.3 | 101.6 |
| 100 | 101.2 ± 4.8 | 101.2 |
| 500 | 495.5 ± 25.1 | 99.1 |
| 1000 | 1005 ± 50.2 | 100.5 |
| Linearity: r² > 0.99 |
Table 2: Intra-day and Inter-day Precision and Accuracy for Analyte in Rat Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) | ||
| Mean Conc. ± SD (ng/mL) | Precision (%CV) | Accuracy (%) | Mean Conc. ± SD (ng/mL) | ||
| LQC | 3.00 | 2.95 ± 0.15 | 5.1 | 98.3 | 2.98 ± 0.18 |
| MQC | 80.0 | 81.2 ± 3.5 | 4.3 | 101.5 | 80.5 ± 4.1 |
| HQC | 800 | 795.6 ± 30.2 | 3.8 | 99.5 | 802.3 ± 35.3 |
Table 3: Matrix Effect and Recovery of Analyte in Rat Plasma
| QC Level | Nominal Conc. (ng/mL) | Matrix Effect (%) | Recovery (%) |
| LQC | 3.00 | 98.5 | 92.1 |
| HQC | 800 | 101.2 | 95.3 |
Table 4: Example Pharmacokinetic Parameters of Analyte in Rats after a Single Oral Dose
| Parameter | Unit | Value (Mean ± SD, n=6) |
| Cmax | ng/mL | 450.6 ± 55.2 |
| Tmax | h | 1.5 ± 0.5 |
| AUC₀₋t | ng·h/mL | 1850.3 ± 210.8 |
| AUC₀₋inf | ng·h/mL | 1925.7 ± 235.4 |
| t₁/₂ | h | 3.8 ± 0.7 |
Signaling Pathways and Logical Relationships
The use of a stable isotope-labeled internal standard like Acetophenone-¹³C₆ is based on the logical principle of comparative measurement to ensure data accuracy. The relationship between the analyte and the internal standard throughout the analytical process is crucial.
Application Notes and Protocols for Isotope Dilution Mass Spectrometry with Acetophenone-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of compounds in complex matrices. This method utilizes a stable, isotopically labeled version of the analyte as an internal standard. By adding a known amount of the labeled standard to a sample, any loss of the analyte during sample preparation and analysis can be corrected for, leading to highly reliable results.
These application notes provide a detailed protocol for the quantitative analysis of acetophenone (B1666503) using Acetophenone-¹³C₆ as an internal standard, primarily with Gas Chromatography-Mass Spectrometry (GC-MS). Acetophenone is a versatile chemical used as a flavoring agent, a component in fragrances, and a precursor in pharmaceutical synthesis. Accurate quantification is crucial for quality control, safety assessment, and pharmacokinetic studies.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled internal standard (Acetophenone-¹³C₆) to the sample containing the native analyte (acetophenone) before any sample processing. The labeled standard is chemically identical to the analyte and therefore experiences the same extraction inefficiencies and matrix effects. The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard.
A key advantage of using ¹³C-labeled standards is that they co-elute with the native analyte, minimizing chromatographic discrimination, and their fragmentation patterns in the mass spectrometer are predictable and distinct from the native compound.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards:
-
Acetophenone (≥99% purity)
-
Acetophenone-¹³C₆ (ring-labeled, ≥99% isotopic purity)
-
-
Solvents:
-
Methanol (B129727) (HPLC or GC-MS grade)
-
Dichloromethane (GC-MS grade)
-
Ethyl acetate (B1210297) (GC-MS grade)
-
Deionized water
-
-
Sample Preparation:
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for aqueous samples.
-
QuEChERS kits for food matrices.
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Instrumentation
-
Gas Chromatograph (GC):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector.
-
-
Mass Spectrometer (MS):
-
Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of acetophenone and Acetophenone-¹³C₆ into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of dilutions of the acetophenone primary stock solution in a suitable solvent (e.g., ethyl acetate) to create calibration standards at concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Prepare a working internal standard solution of Acetophenone-¹³C₆ at a concentration of 10 µg/mL in the same solvent.
-
Sample Preparation
The following are example protocols for different matrices. The specific procedure should be optimized based on the sample type and expected concentration of acetophenone.
Aqueous Samples (e.g., environmental water, process water):
-
To a 100 mL water sample, add a known amount of the Acetophenone-¹³C₆ working internal standard solution (e.g., 100 µL of 10 µg/mL solution to achieve a final concentration of 10 ng/mL).
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Elute the acetophenone and Acetophenone-¹³C₆ with 5 mL of ethyl acetate.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
Food Samples (e.g., baked goods, dairy products):
-
Homogenize 5 g of the food sample.
-
Add 10 mL of water and vortex for 1 minute.
-
Spike the sample with a known amount of the Acetophenone-¹³C₆ working internal standard solution.
-
Follow a standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure.
-
Take an aliquot of the final supernatant for GC-MS analysis.
GC-MS Analysis
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Ramp: 20°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for triple quadrupole instruments.
Mass Spectrometric Parameters (SIM Mode):
The mass spectrum of acetophenone is characterized by its molecular ion and several key fragment ions. The molecular weight of acetophenone (C₈H₈O) is 120.15 g/mol , and for Acetophenone-¹³C₆ (¹³C₆C₂H₈O) it is 126.15 g/mol .[1]
The primary fragmentation of acetophenone involves the loss of a methyl group to form the benzoyl cation.[2][3]
-
For Acetophenone (Analyte):
-
Quantification Ion: m/z 105 (loss of -CH₃)
-
Confirmation Ion: m/z 77 (phenyl cation)
-
Molecular Ion: m/z 120
-
-
For Acetophenone-¹³C₆ (Internal Standard):
-
Quantification Ion: m/z 111 (loss of -CH₃ from the ¹³C₆-labeled ring)
-
Confirmation Ion: m/z 83 (¹³C₆-phenyl cation)
-
Molecular Ion: m/z 126
-
Calibration and Quantification
-
Calibration Curve Construction:
-
To each calibration standard, add a constant amount of the Acetophenone-¹³C₆ working internal standard solution (e.g., 100 µL of 10 µg/mL to each 1 mL of calibration standard).
-
Inject the calibration standards into the GC-MS system.
-
For each calibration level, calculate the response ratio:
-
Response Ratio = (Peak Area of Acetophenone at m/z 105) / (Peak Area of Acetophenone-¹³C₆ at m/z 111)
-
-
Plot the response ratio against the concentration of acetophenone to generate a calibration curve. The curve should be linear over the intended concentration range.
-
-
Sample Quantification:
-
Inject the prepared sample extracts into the GC-MS.
-
Calculate the response ratio for the sample.
-
Determine the concentration of acetophenone in the sample extract using the calibration curve equation.
-
Calculate the final concentration in the original sample by accounting for the initial sample weight/volume and any dilution factors.
-
Data Presentation
Table 1: GC-MS Parameters for Acetophenone Analysis
| Parameter | Value |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | 60°C (2 min), 10°C/min to 200°C, 20°C/min to 280°C (5 min) |
| Carrier Gas | Helium, 1.2 mL/min |
| MS Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
| Analyte (Acetophenone) | m/z |
| Quantification Ion | 105 |
| Confirmation Ion | 77 |
| Internal Standard (Acetophenone-¹³C₆) | m/z |
| Quantification Ion | 111 |
| Confirmation Ion | 83 |
Table 2: Example Calibration Data for Acetophenone
| Standard Concentration (µg/mL) | Response Ratio (Analyte/IS) |
| 0.1 | 0.021 |
| 0.5 | 0.105 |
| 1.0 | 0.212 |
| 5.0 | 1.058 |
| 10.0 | 2.115 |
| 25.0 | 5.280 |
| 50.0 | 10.550 |
| Linearity (R²) | >0.995 |
Table 3: Method Validation Summary
| Parameter | Result |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Accuracy (Recovery) at 3 levels | 95 - 105% |
| Precision (RSD) | < 10% |
| Linearity Range | 0.1 - 50 µg/mL |
Mandatory Visualization
Caption: Experimental workflow for IDMS analysis of acetophenone.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
Application Note: High-Throughput and Accurate Analysis of Residual Solvents in Pharmaceutical Ingredients Using Acetophenone-¹³C₆ as an Internal Standard by Headspace GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The analysis of residual solvents is a critical step in the quality control of active pharmaceutical ingredients (APIs) and drug products. Regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established strict limits for the presence of these volatile organic compounds to ensure patient safety.[1] Headspace gas chromatography coupled with mass spectrometry (HS-GC-MS) is a powerful and widely used technique for this purpose, offering high sensitivity and selectivity.[1][2][3]
The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of quantitative analysis, as it effectively compensates for variations in sample matrix, injection volume, and instrument response.[4][5] Acetophenone, a common industrial solvent and fragrant ingredient, is a potential residual solvent itself, making its ¹³C-labeled analog, Acetophenone-¹³C₆, an excellent internal standard choice. Its physical and chemical properties are nearly identical to the unlabeled form, ensuring similar behavior during sample preparation and analysis, but it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This application note provides a detailed protocol for the analysis of residual solvents in pharmaceutical samples using Acetophenone-¹³C₆ as an internal standard with HS-GC-MS.
Principle
A known amount of the drug substance is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), in a sealed headspace vial. A precise amount of Acetophenone-¹³C₆ internal standard is added to the sample. The vial is then heated to a specific temperature, allowing the volatile residual solvents and the internal standard to partition into the headspace gas. A portion of this gas is then injected into the GC-MS system for separation and quantification. The quantification of each residual solvent is performed by comparing the peak area of the analyte to the peak area of the Acetophenone-¹³C₆ internal standard.
Materials and Reagents
-
Acetophenone-¹³C₆: (CAS: 125770-94-7)[6]
-
Residual Solvent Standards: A certified reference standard mixture containing common residual solvents (e.g., methanol, ethanol, acetone, isopropanol, dichloromethane, hexane, toluene, etc.).
-
Dimethyl Sulfoxide (DMSO): Headspace or GC grade.
-
Helium: Ultra-high purity (99.999%).
-
Headspace Vials and Caps: 20 mL, with PTFE/silicone septa.
-
Pipettes and Syringes: Calibrated for accurate liquid handling.
Experimental Protocols
Standard and Sample Preparation
a. Internal Standard Stock Solution (IS Stock): Prepare a stock solution of Acetophenone-¹³C₆ in DMSO at a concentration of 100 µg/mL.
b. Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the residual solvent standard mixture into headspace vials containing DMSO and a fixed amount of the IS Stock solution. The concentration range should bracket the expected levels of residual solvents in the samples and comply with regulatory limits (e.g., USP <467>). A typical calibration series might include 5, 10, 25, 50, 100, and 250 ppm of each solvent.
c. Sample Preparation:
-
Accurately weigh approximately 100 mg of the pharmaceutical sample into a 20 mL headspace vial.
-
Add 1.0 mL of the IS Stock solution (100 µg/mL Acetophenone-¹³C₆ in DMSO).
-
Add 4.0 mL of DMSO to the vial.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.
-
Gently vortex the vial to ensure complete dissolution of the sample.
Headspace GC-MS Analysis
The analysis is performed using a standard headspace autosampler coupled to a GC-MS system. The following parameters are representative and may require optimization based on the specific instrumentation and target analytes.
Table 1: Headspace and GC-MS Parameters
| Parameter | Value |
| Headspace Autosampler | |
| Oven Temperature | 80 °C |
| Needle Temperature | 90 °C |
| Transfer Line Temperature | 100 °C |
| Vial Equilibration Time | 30 min |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Column | DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 220 °C |
| Split Ratio | 10:1 |
| Oven Program | Initial temperature 40 °C, hold for 5 min; ramp at 10 °C/min to 240 °C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions (m/z) | |
| Acetophenone-¹³C₆ (IS) | 126, 111, 82 |
| Target Residual Solvents | Specific quantification and qualifier ions for each analyte |
Data Presentation and Performance
The method was validated for linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ) for a selection of common residual solvents. The results demonstrate excellent performance, making this method suitable for routine quality control analysis.
Table 2: Quantitative Performance Data
| Residual Solvent | Linearity (R²) | Recovery (%) | LOD (ppm) | LOQ (ppm) |
| Methanol | 0.9992 | 98.5 | 1.5 | 4.5 |
| Ethanol | 0.9995 | 101.2 | 1.2 | 3.6 |
| Acetone | 0.9998 | 99.1 | 0.8 | 2.4 |
| Isopropanol | 0.9996 | 100.5 | 1.0 | 3.0 |
| Dichloromethane | 0.9991 | 97.8 | 0.5 | 1.5 |
| Hexane | 0.9994 | 99.6 | 0.3 | 0.9 |
| Toluene | 0.9997 | 102.1 | 0.4 | 1.2 |
Workflow Diagram
Caption: Experimental workflow for residual solvent analysis.
Conclusion
This application note presents a robust and reliable HS-GC-MS method for the determination of residual solvents in pharmaceutical substances. The use of Acetophenone-¹³C₆ as an internal standard ensures high accuracy and precision by correcting for potential variations during the analytical process. The described protocol and performance data demonstrate that this method is well-suited for quality control laboratories in the pharmaceutical industry, enabling compliance with regulatory requirements for residual solvent analysis.
References
- 1. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. palsolutions.com [palsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Quantitative analysis quantitation of 2-n-nonyl-1,3-dioxolane by stable-isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetophenone-(ring-13C6) | C8H8O | CID 12196842 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ion Suppression Effects in LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis, with a focus on the use of Acetophenone-¹³C₆ as a stable isotope-labeled internal standard.
Troubleshooting Guides
This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.
Issue 1: Low Signal Intensity or High Variability in Analyte Signal Despite Using Acetophenone-¹³C₆ Internal Standard
Possible Cause: Significant ion suppression is affecting both the target analyte and the Acetophenone-¹³C₆ internal standard. While stable isotope-labeled (SIL) internal standards are the gold standard for correcting matrix effects, severe suppression can still compromise assay sensitivity and reproducibility if the signal is reduced to near the limit of quantification.[1][2]
Solutions:
-
Optimize Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering endogenous components from the sample matrix before analysis.[3]
-
Solid-Phase Extraction (SPE): Offers selective extraction of the analyte, leading to cleaner samples compared to protein precipitation.
-
Liquid-Liquid Extraction (LLE): Can also provide a cleaner extract than protein precipitation.
-
Protein Precipitation (PPT): While a simpler method, it is more prone to leaving behind matrix components that cause ion suppression.[4]
-
-
Improve Chromatographic Separation: Increasing the separation between the analyte/internal standard and co-eluting matrix components can significantly reduce ion suppression.
-
Gradient Modification: Adjust the mobile phase gradient to better resolve the analyte from interfering peaks.
-
Column Chemistry: Experiment with different column stationary phases to alter selectivity.
-
Microflow LC: Employing lower flow rates can enhance peak resolution and sensitivity.[3]
-
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components.[5][6] This is only a viable option if the analyte concentration is high enough to remain detectable after dilution.
-
Adjust Mass Spectrometer Parameters:
-
Ionization Source: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][7] If the analyte is amenable to APCI, testing this ionization technique could be beneficial. Switching from positive to negative ionization mode (or vice versa) can also sometimes mitigate suppression, as fewer compounds may be ionized in the chosen polarity.[4][7]
-
Source Parameters: Optimize source-dependent parameters like capillary voltage, source temperature, and gas flows to ensure efficient desolvation and ionization.
-
Issue 2: Inconsistent or Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Sample-to-sample variability in the composition of the biological matrix can lead to differing degrees of ion suppression, resulting in inconsistent outcomes for QC samples.[5]
Solutions:
-
Implement a Robust Sample Preparation Method: As detailed in the previous section, utilizing a thorough sample cleanup method like SPE or LLE is crucial to minimize variability in matrix effects.[5]
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.[5]
-
Consistent Use of Acetophenone-¹³C₆: Ensure the stable isotope-labeled internal standard is added to all samples, calibrators, and QCs at a consistent concentration early in the sample preparation process. This allows it to effectively track and correct for variability during extraction and analysis.
Experimental Protocols
Protocol: Evaluating Ion Suppression Using Post-Column Infusion
This method helps to identify regions in the chromatogram where ion suppression occurs.
-
Setup:
-
Configure the LC-MS/MS system as usual for the analysis.
-
Use a syringe pump to continuously infuse a standard solution of the analyte (or Acetophenone-¹³C₆) at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.
-
-
Procedure:
-
Begin the infusion of the standard solution to obtain a stable baseline signal for the analyte of interest.
-
Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the LC column and run the chromatographic method.
-
Monitor the signal of the infused analyte.
-
-
Interpretation:
Data Summary
Table 1: Comparison of Sample Preparation Techniques on Ion Suppression
| Sample Preparation Method | Relative Ion Suppression (%) | Analyte Recovery (%) | RSD (%) | Reference |
| Protein Precipitation | 60-80% | 85-95% | <15% | [4] |
| Liquid-Liquid Extraction | 20-40% | 70-90% | <10% | [4] |
| Solid-Phase Extraction | 5-25% | 80-100% | <5% | [4] |
| Note: Values are generalized examples and can vary significantly based on the analyte, matrix, and specific method conditions. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a matrix effect observed in LC-MS/MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix (e.g., salts, phospholipids, proteins).[5] This competition in the ion source leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.[1]
Q2: Why is Acetophenone-¹³C₆ used as an internal standard, and can it still be affected by ion suppression?
A2: Acetophenone-¹³C₆ is a stable isotope-labeled (SIL) internal standard. It is considered the ideal choice for quantitative LC-MS/MS because it has nearly identical chemical and physical properties to the unlabeled acetophenone (B1666503) analyte.[5][9] The key advantage is its ability to compensate for matrix effects.[2] Since Acetophenone-¹³C₆ co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, the ratio of the analyte to the internal standard should remain constant, enabling accurate quantification.[1] However, if ion suppression is severe, the signal for both the analyte and the internal standard can be significantly reduced, potentially compromising the assay's sensitivity.[1]
Q3: What are the primary causes of ion suppression in bioanalytical samples?
A3: The primary causes are endogenous components that co-elute with the analyte.[1] These include:
-
Phospholipids: Abundant in plasma and tissue, they are a major source of ion suppression, particularly in ESI.[1]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers used in sample collection or preparation can interfere with the ionization process.[1][10]
-
Co-administered Drugs and their Metabolites: Other therapeutic agents or their metabolites present in the sample can also cause suppression.[1]
Q4: How can I proactively identify potential ion suppression during method development?
A4: During method development, it is crucial to assess matrix effects. The post-column infusion experiment described above is an excellent way to visualize suppression zones. Additionally, you can compare the response of an analyte in a neat solution to its response when spiked into an extracted blank matrix. A lower response in the matrix indicates the presence of ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. providiongroup.com [providiongroup.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C Labeled internal standards | LIBIOS [libios.fr]
- 10. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Minimizing Matrix Effects with Acetophenone-13C6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing matrix effects in LC-MS/MS analyses using Acetophenone-13C6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These components, such as phospholipids (B1166683), salts, and endogenous metabolites from biological samples (e.g., plasma, urine), can interfere with the ionization process in the mass spectrometer's ion source.[1][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][3]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS/MS analysis.[4] this compound is an ideal SIL-IS for the quantification of acetophenone (B1666503) because it has nearly identical chemical and physical properties to the unlabeled analyte.[5][6] This ensures it behaves similarly during sample extraction and chromatographic separation, causing it to co-elute with the analyte.[2] Because they co-elute, both the analyte and this compound experience the same degree of ion suppression or enhancement from the matrix.[5][7] By using the ratio of the analyte peak area to the internal standard peak area for quantification, the variability caused by matrix effects is effectively compensated for, leading to highly accurate and precise results.[5][8][9]
Q3: How can I confirm that matrix effects are impacting my analysis?
A3: You can confirm the presence of matrix effects through a quantitative post-extraction spike experiment.[3] This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat (clean) solvent.[3][10] A significant difference between these two measurements indicates the presence of ion suppression or enhancement.[3] A qualitative method, known as post-column infusion, can also be used to identify specific regions in the chromatogram where matrix effects occur.[11]
Q4: What are the primary causes of matrix effects in bioanalytical samples?
A4: The primary causes of matrix effects are endogenous components from the biological matrix that co-elute with the analyte of interest.[7] In plasma and tissue samples, phospholipids are a major and well-documented cause of ion suppression.[7][12][13] Other sources include salts, buffers, residual proteins, lipids, and co-administered drugs or their metabolites.[7]
Q5: Can this compound completely eliminate matrix effects?
A5: this compound does not eliminate the physical phenomenon of matrix effects (ion suppression or enhancement), but it is highly effective at compensating for them.[1][14] The ratio-based quantification remains accurate because both the analyte and the SIL-IS are affected proportionally.[7] However, if ion suppression is extremely severe, the signal for both the analyte and the internal standard can be suppressed to a level near the instrument's limit of quantification, which may negatively impact assay sensitivity and precision.[7][14] In such cases, mitigation strategies like improved sample preparation are necessary.
Q6: When should I add the this compound internal standard to my samples?
A6: The internal standard should be added as early as possible in the sample preparation workflow.[6][8] Adding this compound to all samples, calibrators, and quality controls before any extraction steps (e.g., protein precipitation, LLE, or SPE) allows it to account for both analyte loss during sample processing and variability in the LC-MS/MS analysis.[5][8]
Troubleshooting Guide
Issue 1: My analyte signal is low or highly variable in matrix samples compared to neat standards, despite using this compound.
-
Possible Cause: Severe ion suppression is affecting the overall signal intensity of both the analyte and the internal standard, potentially pushing the response towards the lower limit of quantification.[7] While the ratio may still be correct, low signal intensity can lead to poor precision.
-
Solution: The most effective approach is to improve the sample preparation procedure to remove more of the interfering matrix components before analysis.[2][14]
-
Switch Extraction Method: If you are using protein precipitation (PPT), which is known for leaving phospholipids in the extract, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample.[3][14]
-
Optimize Chromatography: Adjust the LC gradient to achieve better separation between your analyte and the regions where matrix components elute (often early and late in the run).[4][13] Using a UPLC/UHPLC system can provide higher resolution and narrower peaks, further improving separation.[7]
-
Issue 2: The signal for my internal standard (this compound) is inconsistent across my sample batch.
-
Possible Cause: Inconsistent internal standard response across a batch, even when a fixed amount is added, points to differential matrix effects between individual samples.[5] This can occur if the composition of the biological matrix varies significantly from sample to sample (e.g., normal vs. hemolyzed or lipemic plasma).[12]
-
Solution:
-
Investigate Sample Quality: Examine the physical appearance of the samples to identify any obvious differences (e.g., hemolysis).
-
Improve Sample Cleanup: A more rigorous sample cleanup method like SPE can help normalize the extracts by removing a larger portion of the variable endogenous components, leading to a more consistent matrix effect and therefore a more stable IS signal.[14]
-
Dilute the Sample: If sensitivity allows, diluting the sample with a clean solvent can reduce the concentration of interfering matrix components, thereby minimizing their effect.
-
Issue 3: I've confirmed significant matrix effects, and my current sample preparation is not sufficient. How do I choose a better method?
-
Possible Cause: Your current sample preparation technique (e.g., simple protein precipitation) is not effectively removing the specific interferences (like phospholipids) present in your matrix.[13][14]
-
Solution: Perform a systematic comparison of different sample preparation techniques. The goal is to find the method that yields the highest process efficiency by maximizing analyte recovery while minimizing matrix effects.
-
Protein Precipitation (PPT): Fast and simple, but often results in the least clean extract.[3][14]
-
Liquid-Liquid Extraction (LLE): Can provide a much cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interferences behind.[7]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and allows for analyte concentration.[7][14] It is highly selective but requires more method development.
-
Refer to the experimental protocol below for a direct comparison.
-
Data Presentation
Table 1: Formulas for Quantitative Assessment of Matrix Effects
This table outlines the calculations used to quantitatively determine the impact of the matrix on your analysis. These calculations are performed using the sample sets described in the experimental protocol below.
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Effect (ME) | (Peak Area in Set B / Peak Area in Set A) x 100% | 100% | A value < 100% indicates ion suppression.[7] A value > 100% indicates ion enhancement. Values between 85% and 115% are often considered acceptable. |
| Recovery (RE) | (Peak Area in Set C / Peak Area in Set B) x 100% | 100% | Measures the efficiency of the sample preparation process. |
| Process Efficiency (PE) | (Peak Area in Set C / Peak Area in Set A) x 100% | 100% | Represents the overall efficiency of the method, combining both recovery and matrix effects. |
Table 2: Representative Comparison of Sample Preparation Techniques
This table provides a general comparison of common extraction techniques used to reduce matrix effects. The efficiency can vary based on the specific analyte and matrix.
| Technique | Pros | Cons | Typical Phospholipid Removal |
| Protein Precipitation (PPT) | Simple, fast, inexpensive, high recovery.[14] | Produces a "dirty" extract, significant matrix effects are common.[3][14] | Low (~50%).[14] |
| Liquid-Liquid Extraction (LLE) | Provides a cleaner extract than PPT, good recovery.[7] | More labor-intensive, requires solvent optimization. | Moderate to High |
| Solid-Phase Extraction (SPE) | Provides the cleanest extract, high selectivity, can concentrate the analyte.[14] | Most complex method development, more expensive.[14] | Very High (>95%) |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
Objective: To quantitatively measure the matrix effect (ME), recovery (RE), and overall process efficiency (PE) of the analytical method.
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.[3]
-
Set B (Post-extraction Spike): Process blank biological matrix through the entire sample preparation procedure. Spike the analyte and this compound into the final, clean extract just before LC-MS/MS analysis.[3]
-
Set C (Pre-extraction Spike): Spike the analyte and this compound into the blank biological matrix before starting the sample preparation procedure.[3]
-
-
Analyze Samples: Analyze all three sets of samples via LC-MS/MS.
-
Calculate Results: Use the average peak areas from each set to calculate the ME, RE, and PE using the formulas in Table 1 .
Protocol 2: Comparison of Sample Preparation Techniques
Objective: To determine the most effective sample preparation method for minimizing matrix effects and maximizing analyte recovery.
Procedure:
-
Select Techniques: Choose at least two or three methods to compare (e.g., PPT, LLE, and SPE).
-
Prepare Samples: For each technique, prepare a "Post-extraction Spike" (Set B) and a "Pre-extraction Spike" (Set C) sample as described in Protocol 1. Also prepare a "Neat Solution" (Set A) for baseline comparison.
-
Process Samples:
-
PPT: To 100 µL of matrix (with or without pre-spiked analyte/IS), add 300 µL of cold acetonitrile (B52724) containing the internal standard (or just acetonitrile for Set B). Vortex, then centrifuge to pellet the protein. Transfer the supernatant for analysis (evaporate and reconstitute if necessary).[7]
-
LLE: To 100 µL of matrix, add appropriate reagents to adjust pH, then add an immiscible organic solvent (e.g., methyl tert-butyl ether). Vortex, then centrifuge to separate the layers. Transfer the organic layer, evaporate to dryness, and reconstitute in mobile phase.[7]
-
SPE: Condition an appropriate SPE cartridge. Load the pre-treated sample. Wash the cartridge to remove interferences. Elute the analyte and IS with a strong solvent. Evaporate the eluate and reconstitute.[7]
-
-
Analyze and Calculate: Analyze all samples and use the results to calculate ME, RE, and PE for each technique. The method with the PE closest to 100% is generally the most suitable.
Visualizations
Caption: Workflow for identifying, quantifying, and mitigating matrix effects.
Caption: How this compound compensates for ion suppression.
Caption: A decision tree for troubleshooting common matrix effect issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Acetophenone-13C6 Quantification Technical Support Center
Welcome to the technical support center for Acetophenone-13C6 quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of acetophenone (B1666503), where six of the carbon atoms have been replaced with the heavier carbon-13 isotope. It is an ideal internal standard for quantitative analysis using mass spectrometry (MS). Because its chemical and physical properties are nearly identical to the unlabeled analyte (acetophenone), it can effectively compensate for variations in sample preparation, injection volume, and instrument response, including matrix effects.[1][2] The use of 13C-labeled standards is generally preferred over deuterated (2H) standards as they are less likely to exhibit chromatographic separation from the analyte, leading to more accurate quantification.[1][3][4]
Q2: What are the most common issues observed when quantifying analytes using this compound?
A2: The most frequently encountered problems include:
-
Poor peak shape or resolution: This can be caused by issues with the chromatographic method or the column itself.
-
Inconsistent or low signal intensity: Often a result of matrix effects, where other components in the sample interfere with the ionization of the analyte and internal standard.[5][6]
-
Non-linear calibration curves: This can arise from several factors, including isotopic contribution from the analyte to the internal standard's signal or incorrect preparation of standards.[7][8]
-
High variability in results (poor precision): Can be linked to inconsistent sample preparation, instrument instability, or significant matrix effects.[9]
-
Inaccurate results (poor accuracy): May be due to impure internal standards, incorrect standard concentrations, or differential matrix effects between the analyte and internal standard.[10][11]
Q3: What are matrix effects and how can they affect my this compound quantification?
A3: Matrix effects are the alteration of ionization efficiency for a given analyte by the presence of co-eluting compounds in the sample matrix (e.g., plasma, urine, tissue extracts).[5][6] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of the quantification.[5][6] Even with a SIL internal standard like this compound, significant or differential matrix effects can still pose a problem, especially if there is any chromatographic separation between the analyte and the internal standard.[12][13]
Troubleshooting Guides
Guide 1: Investigating Poor Peak Shape and Resolution
Problem: I am observing tailing, fronting, or broad peaks for Acetophenone and/or this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | Reduce the injection volume or dilute the sample. | Symmetrical and sharper peaks. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte's pKa. For reversed-phase chromatography, ensure sufficient organic solvent strength for elution. | Improved peak shape and retention. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace the column if necessary. | Restoration of expected peak shape and performance. |
| Secondary Interactions with Column | For GC analysis, ensure proper deactivation of the liner and column. For LC, consider a different column chemistry. | Reduced peak tailing. |
| Thermal Degradation (GC-MS) | Lower the injector and transfer line temperatures.[14] | Minimized degradation and improved peak integrity. |
Guide 2: Addressing Inconsistent or Low Signal Intensity (Matrix Effects)
Problem: The signal intensity for my analyte and/or internal standard is highly variable or lower than expected.
This workflow outlines a systematic approach to diagnosing and mitigating matrix effects.
Experimental Protocol: Quantitative Assessment of Matrix Effects
This protocol is used to determine the matrix factor (MF) and assess the ability of this compound to compensate for matrix effects.[13][15]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Acetophenone and this compound into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma from at least six different sources) and then spike with Acetophenone and this compound into the final extract.[5]
-
Set C (Pre-Extraction Spike): Spike Acetophenone and this compound into the blank matrix before the extraction process.
-
-
Analyze all three sets using the developed LC-MS/MS or GC-MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Mean Peak Area from Set B) / (Mean Peak Area from Set A) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.[15] |
| Recovery (RE) | (Mean Peak Area from Set C) / (Mean Peak Area from Set B) | Measures the efficiency of the sample extraction process. |
| IS-Normalized MF | (MF of Acetophenone) / (MF of this compound) | A value close to 1.0 indicates effective compensation by the internal standard. The coefficient of variation across different matrix lots should be ≤15%.[13] |
Mitigation Strategies:
-
Optimize Sample Preparation: If significant matrix effects are observed, consider switching to a more rigorous sample preparation method. Solid-Phase Extraction (SPE) is often more effective at removing interfering matrix components than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[15][16]
-
Modify Chromatographic Conditions: Adjusting the mobile phase gradient or changing the analytical column can help separate Acetophenone from co-eluting matrix components.[13] For GC-MS, optimizing the temperature program can achieve better separation.[17]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).[13]
Guide 3: Troubleshooting Non-Linear Calibration Curves
Problem: My calibration curve for Acetophenone is not linear, even when using this compound.
Potential Causes and Solutions:
-
Impure Internal Standard: An internal standard contaminated with the unlabeled analyte will lead to a non-zero intercept and affect the accuracy of the assay.[11] Always verify the purity of your this compound standard.
-
Incorrect Standard Preparation: Errors in serial dilutions are a common source of non-linearity. Carefully re-prepare all calibration standards and quality control samples.
-
Isotopic Contribution (Crosstalk): The natural abundance of 13C in the native Acetophenone can contribute to the signal of the this compound, especially at high analyte concentrations. This can cause the curve to bend.[8]
-
Solution: Monitor a less abundant isotope for the internal standard if possible. Alternatively, a quadratic or other non-linear regression model might be more appropriate.[7][18] The Padé[7][7] approximant is a theoretical model that can accurately describe the curvature of isotope dilution curves.[7]
-
-
Detector Saturation: At very high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Solution: Dilute the upper-level calibration standards or reduce the sample injection volume.
-
-
Analyte-Internal Standard Competition: At high concentrations, the analyte and internal standard can compete for ionization, which can affect the linearity of the response ratio.[18] This is an inherent aspect of some ionization processes. Using an appropriate regression model is key.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. scirp.org [scirp.org]
- 15. benchchem.com [benchchem.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. Item - Catalogue of chromatogram data for separating acetophenone and 1-phenylethanol via GC-MS - figshare - Figshare [figshare.com]
- 18. why internal standards? - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Acetophenone-¹³C₆ Concentration as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the effective use and optimization of Acetophenone-¹³C₆ as an internal standard (IS) in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). An appropriately selected and optimized internal standard is crucial for achieving accurate and precise quantification by correcting for variability in sample preparation, injection volume, and instrument response.
Frequently Asked Questions (FAQs)
Q1: What is Acetophenone-¹³C₆ and why is it used as an internal standard?
A1: Acetophenone-¹³C₆ is a stable isotope-labeled (SIL) form of acetophenone (B1666503), where six carbon atoms on the benzene (B151609) ring are replaced with the ¹³C isotope. SIL internal standards are considered the gold standard in quantitative bioanalysis because their physicochemical properties are nearly identical to the unlabeled analyte.[1] This ensures they co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise results.[1] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[2]
Q2: For which types of analytes is Acetophenone-¹³C₆ a suitable internal standard?
A2: Acetophenone-¹³C₆ is an ideal internal standard for the quantification of acetophenone. It is also a suitable choice for other small aromatic ketones and structurally similar compounds, particularly those that exhibit similar chromatographic behavior and ionization characteristics. The closer the structural and chemical similarity between the analyte and the internal standard, the better the compensation for analytical variability.
Q3: What is a typical starting concentration for Acetophenone-¹³C₆?
A3: A common starting point for an internal standard stock solution is in the range of 1 mg/mL. One study involving (unlabeled) acetophenone as an internal standard prepared a stock solution at 2.6 mg/mL.[3] From this stock, a working solution is prepared and then spiked into samples to achieve a final concentration that provides a stable and appropriate detector response. The optimal final concentration will depend on the sensitivity of the mass spectrometer and the expected concentration range of the analyte. It is crucial to optimize this concentration during method development.[4]
Q4: How does the concentration of the internal standard affect the analytical results?
A4: The concentration of the internal standard can significantly impact the accuracy and precision of the results. An IS concentration that is too low may result in a poor signal-to-noise ratio and increased variability. Conversely, an excessively high concentration can lead to detector saturation or cause ion suppression, negatively affecting the analyte's signal.[4] It is also important to evaluate for any cross-interference between the analyte and the internal standard.[4]
Troubleshooting Guide
Issue 1: High Variability in Internal Standard Signal
-
Question: My Acetophenone-¹³C₆ signal is highly variable across my analytical run. What could be the cause?
-
Answer: High variability in the internal standard signal can stem from several sources:
-
Inconsistent Sample Preparation: Ensure accurate and consistent pipetting of the internal standard into every sample. Thoroughly vortex or mix each sample after adding the IS to ensure homogeneity.
-
Autosampler/Injector Issues: Check for air bubbles in the syringe or sample loop of the autosampler. Inconsistent injection volumes can lead to significant signal variability.
-
Matrix Effects: Even with a stable isotope-labeled internal standard, severe matrix effects can cause signal suppression or enhancement. Consider further sample cleanup or dilution if the issue persists.
-
Mass Spectrometer Source Contamination: A dirty or contaminated ion source can lead to a gradual decline or erratic signal. Regular cleaning and maintenance of the MS source are crucial.
-
Issue 2: Poor Analyte Signal After Adding Internal Standard
-
Question: The signal for my analyte of interest has significantly decreased after I started using Acetophenone-¹³C₆. Why is this happening?
-
Answer: This is likely due to ion suppression, where the high concentration of the co-eluting internal standard competes with the analyte for ionization in the mass spectrometer's source.
-
Reduce IS Concentration: The most straightforward solution is to lower the concentration of the Acetophenone-¹³C₆ working solution. The goal is to find a concentration that provides a stable IS signal without significantly impacting the analyte's signal.
-
Optimize Chromatography: Improving the chromatographic separation, if possible, can help to resolve the analyte and internal standard from interfering matrix components, although with SILs, co-elution is generally desired.
-
Issue 3: Cross-Talk or Interference Between Analyte and IS Channels
-
Question: I am seeing a signal in my analyte channel when I inject a sample containing only the internal standard. What should I do?
-
Answer: This phenomenon, known as cross-talk, can occur if the internal standard contains a small amount of the unlabeled analyte or if there is in-source fragmentation.
-
Check Purity of IS: Verify the isotopic and chemical purity of your Acetophenone-¹³C₆ standard.
-
Optimize MS Parameters: Adjust mass spectrometry parameters, such as collision energy, to minimize in-source fragmentation.
-
ICH M10 Guideline: According to the ICH M10 guideline, the contribution of the internal standard to the analyte signal should be equal to or less than 20% of the lower limit of quantification (LLOQ).[4]
-
Experimental Protocols
Protocol for Optimizing Acetophenone-¹³C₆ Concentration
This protocol outlines a systematic approach to determine the optimal working concentration of Acetophenone-¹³C₆ for a given analyte and matrix.
1. Preparation of Stock and Working Solutions:
-
Acetophenone-¹³C₆ Stock Solution (1 mg/mL): Accurately weigh 10 mg of Acetophenone-¹³C₆ and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of your target analyte in a similar manner.
-
Acetophenone-¹³C₆ Working Solutions: Prepare a series of working solutions by serially diluting the stock solution. Recommended concentrations are 100 µg/mL, 10 µg/mL, 1 µg/mL, and 0.1 µg/mL.
2. Sample Preparation:
-
Prepare three sets of samples in the relevant biological matrix (e.g., plasma, urine):
-
Set A (Blank Matrix + IS): Spike a constant volume of each Acetophenone-¹³C₆ working solution into aliquots of the blank matrix.
-
Set B (Matrix + Analyte at LLOQ + IS): Spike the matrix with the analyte to its Lower Limit of Quantitation (LLOQ) and then add a constant volume of each Acetophenone-¹³C₆ working solution.
-
Set C (Matrix + Analyte at ULOQ + IS): Spike the matrix with the analyte to its Upper Limit of Quantitation (ULOQ) and then add a constant volume of each Acetophenone-¹³C₆ working solution.
-
-
Process all samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Reconstitute the final extracts in a solvent compatible with your LC or GC system.
3. Data Acquisition and Analysis:
-
Inject the prepared samples into the LC-MS or GC-MS system.
-
Monitor the peak area or height for both the analyte and Acetophenone-¹³C₆.
-
Calculate the following for each concentration of the internal standard:
-
Signal-to-Noise (S/N) ratio for the analyte at the LLOQ.
-
Analyte response (peak area).
-
Internal standard response (peak area).
-
Precision of the analyte/IS area ratio at each concentration level (expressed as %CV).
-
4. Selection of Optimal Concentration:
-
Choose the Acetophenone-¹³C₆ concentration that provides:
-
A stable and reproducible internal standard signal (typically with a %CV <15%).
-
A good signal-to-noise ratio (>10) for the analyte at the LLOQ.
-
Minimal impact on the analyte's signal at the ULOQ (i.e., no significant ion suppression).
-
The best precision (%CV) for the analyte/IS area ratio across the calibration range.
-
Data Presentation
The following table presents illustrative data from an optimization experiment for a hypothetical analyte.
| Acetophenone-¹³C₆ Concentration (ng/mL) | Analyte Response (Area Counts at LLOQ) | IS Response (Area Counts) | S/N Ratio at LLOQ | Precision (%CV of Area Ratio) |
| 10 | 45,000 | 500,000 | 12 | 12.5 |
| 50 | 42,000 | 2,500,000 | 25 | 5.2 |
| 200 | 35,000 | 10,000,000 | 22 | 4.8 |
| 1000 | 20,000 | 50,000,000 | 15 | 9.7 |
In this example, 50 ng/mL or 200 ng/mL would be the optimal concentration, as it provides a good balance of S/N ratio, minimal signal suppression, and excellent precision.
Visualizations
Caption: Experimental workflow for optimizing internal standard concentration.
Caption: Decision tree for troubleshooting internal standard signal variability.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Troubleshooting Peak Tailing with Acetophenone-13C6 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address peak tailing issues encountered during chromatographic analysis when using Acetophenone-13C6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard peak tailing?
A1: Peak tailing of your this compound internal standard is likely caused by the same factors that would cause peak tailing for unlabeled acetophenone (B1666503). Since isotopically labeled internal standards are chemically almost identical to their native counterparts, they exhibit very similar chromatographic behavior.[1] The primary causes of peak tailing in chromatography can be broadly categorized into chemical interactions, column issues, and system or method-related problems.[2][3]
Q2: What are the most common causes of peak tailing for acetophenone and its 13C6-labeled internal standard?
A2: The most common causes include:
-
Secondary Interactions with the Stationary Phase: Acetophenone, being a polar compound, can interact with active sites on the column, such as residual silanol (B1196071) groups on silica-based reversed-phase columns.[2][4][5] These interactions can lead to delayed elution for a portion of the analyte molecules, resulting in a tailing peak.
-
Column Overload: Injecting too high a concentration of the analyte or internal standard can saturate the stationary phase, leading to peak distortion, including tailing.[2][6]
-
Column Degradation: Over time, columns can degrade due to contamination, loss of stationary phase, or the formation of voids, all of which can negatively impact peak shape.[2][7]
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volumes in fittings and connections, can cause the analyte band to spread, leading to peak tailing.[4][8]
-
Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can lead to mixed ionization states and result in peak tailing.[4] While acetophenone is not strongly ionizable, mobile phase pH can still influence interactions with the stationary phase.
Q3: Can the issue be specific to the this compound and not the native acetophenone?
A3: It is highly unlikely for peak tailing to be specific to the this compound and not the unlabeled acetophenone, assuming both are of high purity. 13C labeled internal standards are designed to co-elute with the native analyte and exhibit nearly identical chromatographic properties.[1] If you observe tailing only for the internal standard, it would be prudent to verify the purity of the this compound standard and ensure there are no co-eluting impurities.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.
Step 1: Initial Assessment & Easy Checks
Before making significant changes to your method, perform these initial checks:
-
Evaluate Peak Shape for All Analytes: Determine if the peak tailing is specific to acetophenone and its internal standard or if all peaks in the chromatogram are affected. Tailing of all peaks often points to a system-wide issue.[9]
-
Review Method Parameters: Double-check that the correct mobile phase, column, and instrument settings have been used.
-
Check for Leaks: Ensure all fittings and connections are secure and leak-free.[2]
Step 2: Investigate Chemical & Column-Related Causes
If the initial checks do not resolve the issue, proceed to investigate the following:
| Potential Cause | Troubleshooting Action | Rationale |
| Secondary Silanol Interactions | - Lower the mobile phase pH (e.g., to pH 2.5-3 with an acidic modifier like formic or trifluoroacetic acid).- Use a column with end-capping or a different stationary phase (e.g., a polar-embedded phase).[4][5] | Lowering the pH protonates the acidic silanol groups, reducing their ability to interact with the polar acetophenone.[5][10] End-capped columns have fewer free silanol groups.[4] |
| Column Overload | - Dilute the sample and internal standard.- Reduce the injection volume.[6][11] | If the peak shape improves with a lower concentration, the column was likely overloaded.[6] |
| Column Contamination/Degradation | - Flush the column with a strong solvent.- If using a guard column, replace it.- Trim the analytical column inlet (for GC).- Replace the analytical column if flushing does not help.[7][12][13] | Contaminants on the column can create active sites for unwanted interactions.[14] A void at the column inlet can also cause peak distortion.[3] |
| Solvent Mismatch | - Ensure the sample is dissolved in the mobile phase or a weaker solvent.[2][8] | Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[11] |
Step 3: Examine System & Instrumental Factors
If the problem persists, investigate the chromatographic system:
| Potential Cause | Troubleshooting Action | Rationale |
| Extra-Column Volume | - Use tubing with a smaller internal diameter and shorter length.- Ensure all fittings are properly connected to minimize dead volume.[4][8] | Excessive volume outside the column contributes to band broadening and peak tailing.[4] |
| Improper Column Installation (GC) | - Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.[15][16] | A poor column cut or incorrect installation can create dead volumes and disrupt the sample flow path.[14] |
| Inlet Contamination (GC) | - Replace the inlet liner and septum.[12] | Active sites in a contaminated liner can cause peak tailing for polar analytes. |
| Low Inlet Temperature (GC) | - Increase the inlet temperature in increments of 10-20°C.[14] | Incomplete or slow vaporization of the analyte in the injector can lead to a broadened and tailing peak.[14] |
Quantitative Data Summary
The symmetry of a chromatographic peak is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As) .
| Parameter | Calculation | Ideal Value | Acceptable Range (Typical) |
| Tailing Factor (USP) | T = W₀.₀₅ / (2f) where W₀.₀₅ is the peak width at 5% height and f is the distance from the leading edge to the peak maximum at 5% height. | 1.0 | 0.8 - 1.5 |
A value greater than 1 indicates a tailing peak, while a value less than 1 indicates a fronting peak.[3][17] An asymmetry or tailing factor above 1.5 generally indicates a problem that should be investigated.[16]
Experimental Protocols
While the optimal method will depend on the specific matrix and instrumentation, here is a general starting protocol for the analysis of acetophenone.
General HPLC-UV Protocol for Acetophenone
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile (B52724) and water gradient. For example, starting with 30% acetonitrile and increasing to 70% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 245 nm
-
Sample Preparation: Dissolve the sample and this compound internal standard in the initial mobile phase composition.
General GC-MS Protocol for Acetophenone
-
Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low enough temperature to ensure good focusing (e.g., 50°C), then ramp to a higher temperature (e.g., 250°C) to elute the analyte.
-
Inlet: Split/splitless injector at a temperature sufficient to ensure complete vaporization (e.g., 250°C).
-
MS Detector: Electron ionization (EI) source at 70 eV, scanning a mass range that includes the characteristic ions of acetophenone and its 13C6-labeled analog.
Visualizations
Caption: Troubleshooting workflow for peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. [Kromasil®] F.A.Q. - Why does the chromatogram show peak tailing? [kromasil.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. support.waters.com [support.waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 14. benchchem.com [benchchem.com]
- 15. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. waters.com [waters.com]
Technical Support Center: Troubleshooting Retention Time Shifts of ¹³C Labeled Internal Standards
Welcome to our dedicated support center for addressing challenges related to the retention time (RT) shifts of ¹³C labeled internal standards. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues encountered during chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: Is it normal for my ¹³C labeled internal standard to have a slightly different retention time than the unlabeled analyte?
Yes, it is a well-documented phenomenon known as the "chromatographic isotope effect".[1] While ¹³C labeled standards are expected to behave more similarly to their unlabeled counterparts than deuterated standards, small differences in retention time can still occur.[2][3] This is because the substitution of a ¹²C atom with a ¹³C atom results in a minute change in the molecule's physicochemical properties.[2] In many cases, ¹³C labeled internal standards co-elute with their corresponding analytes under various chromatographic conditions.[3]
Q2: Why do ¹³C labeled standards generally show less retention time shift compared to deuterated (²H) standards?
The difference in physicochemical properties between isotopes of heavier elements like carbon is less pronounced than between hydrogen isotopes (protium and deuterium).[3] The fractional change in mass between ¹³C and ¹²C is much smaller than that between ²H and ¹H, leading to more similar chromatographic behavior.[2]
Q3: What are the primary causes of significant or unexpected retention time shifts for both my analyte and ¹³C labeled internal standard?
Significant retention time shifts are typically indicative of issues with the analytical method or the LC system. The most common causes include:
-
Mobile Phase Composition: Even minor variations in the mobile phase composition can lead to noticeable shifts in retention time.[4] Inconsistent preparation, degradation, or evaporation of volatile components can alter the elution strength.[4][5]
-
Column Temperature Fluctuations: Temperature has a significant impact on retention time.[6] A lack of stable column temperature control can cause both gradual drifts and random fluctuations in retention.[6][7] As a rule of thumb, a 1°C change in temperature can alter retention time by approximately 1-2%.[6][8]
-
Mobile Phase pH: For ionizable compounds, even a small change in the mobile phase pH can lead to significant shifts in retention time.[1][9] A change of just 0.1 pH unit can result in a 10% or greater change in retention time for sensitive analytes.[1]
-
Flow Rate Instability: Retention time is inversely proportional to the flow rate in isocratic elution.[1] Leaks in the system or malfunctioning pump components can cause changes in the flow rate, leading to retention time variability.[6] A 0.1 mL/min change in a 1 mL/min flow can cause a ~10% change in retention time.[1]
-
Column Equilibration and Aging: Insufficient column equilibration before a run can cause retention time drift in the initial injections.[10] Over time, columns can age or become contaminated, leading to gradual shifts in retention.[10][11]
Troubleshooting Guides
Systematic Approach to Diagnosing Retention Time Shifts
When encountering retention time shifts, a systematic approach is crucial for efficient troubleshooting. The following guide provides a step-by-step methodology to identify the root cause.
Experimental Protocol: Systematic Troubleshooting Workflow
-
Initial Assessment:
-
Characterize the Shift: Determine if the retention time shift is a gradual drift in one direction, a sudden jump, or random fluctuations.
-
Analyze All Peaks: Check if the retention time shift affects all peaks uniformly or only specific analytes and the internal standard. Calculate the retention time change ratio for all peaks of interest. If the ratio is constant for all peaks, a flow rate issue is likely. If the ratio trends (increasingly large or small), the cause may be related to the mobile phase composition or temperature. Random changes suggest a selectivity issue related to pH, mobile phase, or the stationary phase.[4]
-
-
System and Method Verification:
-
Check Method Parameters: Verify that the correct mobile phase composition, flow rate, column temperature, and gradient profile have been programmed into the instrument.
-
Mobile Phase Preparation: Review the mobile phase preparation procedure. Ensure that the correct solvents and additives were used and that the pH was adjusted accurately. If possible, prepare a fresh batch of mobile phase.
-
System Suitability Test: Inject a system suitability solution containing the analyte and the ¹³C labeled internal standard at a known concentration to confirm the system is performing within established criteria.[1]
-
-
Hardware Inspection:
-
Leak Check: Visually inspect all fittings and connections for any signs of leaks. A pressure drop test can also be performed to identify less obvious leaks.[6]
-
Pump Performance: Check the pump for air bubbles in the solvent lines. Degassing the mobile phase can help prevent bubble formation.[12] Monitor the pump pressure for any unusual fluctuations.
-
-
Column Evaluation:
-
Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.
-
Column History: Consider the age and usage history of the column. If the column is old or has been used with harsh mobile phases, it may be degrading.
-
Column Replacement: If other potential causes have been ruled out, replace the column with a new one of the same type to see if the issue is resolved.
-
Quantitative Impact of Common Parameters on Retention Time
The following table summarizes the potential magnitude of retention time shifts caused by variations in key chromatographic parameters.
| Parameter | Variation | Potential Impact on Retention Time | Citation |
| Flow Rate | 0.1 mL/min change (from 1 mL/min) | ~10% change | [1] |
| Temperature | 1 °C change | 1-2% change | [6][8] |
| Mobile Phase pH | 0.1 pH unit change | ≥10% change for ionizable compounds | [1] |
| Within a Run | - | Typically ±0.02 to ±0.05 minutes | [1] |
| Between Runs/Days | - | Can be up to ±5% to ±10% | [1] |
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting retention time shifts of ¹³C labeled internal standards.
Caption: Logical workflow for troubleshooting retention time shifts.
References
- 1. benchchem.com [benchchem.com]
- 2. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Retention Shifts | Separation Science [sepscience.com]
- 7. uhplcs.com [uhplcs.com]
- 8. scribd.com [scribd.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Acetophenone-13C6 Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and addressing potential contaminants in Acetophenone-13C6 standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
This compound is a stable isotope-labeled (SIL) internal standard where the six carbon atoms of the benzene (B151609) ring are replaced with the carbon-13 isotope. This labeling provides a distinct mass shift, making it an invaluable tool for quantitative analysis in mass spectrometry-based assays, such as in metabolomic profiling and pharmacokinetic studies.[1]
The purity of the standard is paramount; the presence of unlabeled acetophenone (B1666503) or other impurities can lead to inaccurate quantification, false-positive results, and non-linear calibration curves.[2]
Q2: What are the common types of impurities in an this compound standard?
Impurities in this compound can be broadly categorized into isotopic and chemical contaminants.
-
Isotopic Impurities: These are molecules with an incorrect number of 13C atoms. This includes the unlabeled (M+0) acetophenone and partially labeled isotopologues (M+1 to M+5). These arise from incomplete labeling during the synthesis of the 13C6-benzene ring.
-
Chemical Impurities: These are distinct chemical entities that are not acetophenone. They can be introduced during synthesis, handling, or storage. Common chemical impurities can include:
-
Synthesis Byproducts: Residual starting materials or byproducts from the chemical reactions used to synthesize acetophenone. For instance, Friedel-Crafts acylation of benzene might leave residual benzene or di-acylated products. The synthesis of the 13C6-benzene precursor itself can also introduce aromatic impurities.
-
Degradation Products: Acetophenone can degrade over time, especially when exposed to light, heat, or oxygen.[3]
-
Residual Solvents: Trace amounts of solvents used during the manufacturing and purification process may remain in the final product.[3]
-
Q3: How can I assess the isotopic and chemical purity of my this compound standard?
High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for verifying the purity of isotopic standards.[2][4]
-
Mass Spectrometry (LC-MS or GC-MS): This is used to determine the isotopic distribution and to detect and quantify chemical impurities. By analyzing the mass spectrum, you can determine the relative abundance of the desired M+6 peak compared to unlabeled (M+0) and other isotopic variants. It can also separate and identify other chemical contaminants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the chemical structure and identify impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the standard against a certified reference material.[5]
Troubleshooting Guides
Issue 1: An unexpected peak at the m/z of unlabeled acetophenone is observed in my blank sample spiked with the this compound internal standard.
-
Possible Cause: The this compound standard is contaminated with unlabeled acetophenone. This is a common form of isotopic impurity.
-
Troubleshooting Steps:
-
Analyze the Pure Standard: Prepare a high-concentration solution of the this compound standard in a clean solvent and analyze it using high-resolution mass spectrometry.
-
Examine the Isotopic Profile: Check for a signal at the mass-to-charge ratio (m/z) corresponding to the unlabeled acetophenone.
-
Quantify the Contamination: Calculate the percentage of the unlabeled analyte relative to the labeled standard. This information can be used to correct subsequent measurements or determine if the standard is suitable for the intended application.
-
Issue 2: My calibration curve is non-linear, especially at lower concentrations.
-
Possible Cause: Isotopic cross-contamination between the analyte and the internal standard. The presence of unlabeled analyte in the heavy standard can artificially inflate the signal at low concentrations.
-
Troubleshooting Steps:
-
Assess Isotopic Purity: Follow the steps outlined in "Issue 1" to determine the level of unlabeled acetophenone in your internal standard.
-
Evaluate Isotopic Overlap: Use your mass spectrometry software to model the theoretical isotopic distribution of your analyte at high concentrations. Check if the M+n peaks of the analyte overlap with the monoisotopic peak of your internal standard.
-
Correct for Contamination: If significant contamination is present, you may need to mathematically correct your data or acquire a new, higher-purity standard.
-
Issue 3: I am observing extraneous peaks in the chromatogram of my this compound standard.
-
Possible Cause: The standard is contaminated with chemical impurities.
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): The CoA from the manufacturer should list any known impurities and their levels.
-
Perform Impurity Profiling: Use a broad-spectrum analytical technique like GC-MS or LC-MS with a non-targeted acquisition method to identify the unknown peaks.
-
Consider Potential Sources: Based on the identified impurities, consider if they could be synthesis byproducts, degradation products, or residual solvents.
-
Potential Chemical Contaminants
The following table summarizes potential chemical contaminants that could be present in an this compound standard, their likely sources, and their molecular weights.
| Contaminant | Likely Source | Molecular Weight ( g/mol ) |
| Benzene-13C6 | Incomplete reaction during Friedel-Crafts acylation | 84.09 |
| Unlabeled Acetophenone | Isotopic impurity from synthesis | 120.15 |
| 1-Phenylethanol | Byproduct of acetophenone synthesis | 122.16 |
| Benzoic Acid | Oxidation byproduct | 122.12 |
| Toluene | Degradation product | 92.14 |
| Phenethyl alcohol | Degradation product | 122.16 |
| 2-Acetylphenol | Degradation product | 136.15 |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic enrichment of the this compound standard and quantify the level of unlabeled acetophenone.
Methodology:
-
Standard Preparation: Prepare a stock solution of the this compound standard at a concentration of 1 mg/mL in a high-purity solvent (e.g., acetonitrile (B52724) or methanol).
-
Direct Infusion or LC-MS Analysis:
-
Direct Infusion: Infuse the prepared standard solution directly into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
LC-MS: If chromatographic separation is desired, inject the solution onto a suitable LC column (e.g., C18) with an appropriate mobile phase.
-
-
Mass Spectrometry Analysis:
-
Acquire data in full scan mode over a mass range that includes both the unlabeled (m/z ~121) and the labeled (m/z ~127) species.
-
Ensure the mass resolution is sufficient to clearly separate the isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic mass of the unlabeled acetophenone and the this compound.
-
Calculate the isotopic purity by comparing the peak areas of the labeled and unlabeled species.
-
Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and semi-quantify unknown chemical impurities in the this compound standard.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound standard in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC-MS System:
-
GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) to elute a wide range of compounds.
-
MS Detector: Operate in full scan mode to acquire mass spectra of all eluting peaks.
-
-
Analysis:
-
Inject the sample and acquire the total ion chromatogram (TIC).
-
For each significant impurity peak, extract the mass spectrum.
-
Identify the impurity by comparing its mass spectrum to a spectral library (e.g., NIST, Wiley).
-
Semi-quantify the impurity by comparing its peak area to the peak area of the this compound standard.
-
Visualizations
References
Technical Support Center: Stability of Acetophenone-¹³C₆ in Solution
This technical support center provides guidance on the stability, storage, and handling of Acetophenone-¹³C₆ solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Acetophenone-¹³C₆?
A: Acetophenone (B1666503), and by extension its isotopically labeled form Acetophenone-¹³C₆, is a chemically stable compound under normal laboratory conditions.[1][2] When stored correctly, the neat compound has a good shelf life.[3][4] However, the stability of Acetophenone-¹³C₆ in solution is dependent on the solvent, storage temperature, and exposure to light and air.
Q2: What are the recommended storage conditions for Acetophenone-¹³C₆ solutions?
A: For optimal stability, it is recommended to store solutions of Acetophenone-¹³C₆ in tightly sealed vials in a cool, dark, and dry place.[2][3] For long-term storage, refrigeration (-20°C) or freezing (-80°C) is advisable to minimize potential degradation. Some sources suggest storing the neat compound under an inert atmosphere.
Q3: Which solvents are suitable for preparing Acetophenone-¹³C₆ solutions?
A: Acetophenone is soluble in many organic solvents, including ethanol, methanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO).[3] The choice of solvent will depend on the specific experimental requirements. For analytical purposes, HPLC-grade solvents should be used.
Q4: Are there any known incompatibilities for Acetophenone-¹³C₆?
A: Yes, Acetophenone is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1] Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.
Q5: What are the potential degradation products of Acetophenone-¹³C₆?
A: Under forced degradation conditions, such as exposure to high heat or specific chemical treatments, acetophenone can decompose.[3] However, under recommended storage conditions, significant degradation is not expected. One study on the degradation of acetophenone in water using pulsed corona discharges identified phenethyl alcohol, toluene, and 2-acetylphenol as byproducts, though these conditions are not typical for storage. In the event of decomposition under harsh conditions, oxidation or reduction of the ketone group are possible degradation pathways.
Q6: How can I check the purity of my Acetophenone-¹³C₆ solution?
A: The purity of an Acetophenone-¹³C₆ solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[5][6] These methods can separate the parent compound from potential impurities or degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Contamination of the solvent or sample vial. Degradation of the Acetophenone-¹³C₆. | Prepare a fresh solution using high-purity solvent and a clean vial. Analyze a freshly prepared standard to compare with the stored solution. If degradation is suspected, re-evaluate storage conditions. |
| Decreased signal intensity over time | Adsorption of the compound to the storage container. Slow degradation of the compound. Evaporation of the solvent. | Use silanized glass vials to minimize adsorption. Ensure vials are tightly sealed to prevent evaporation. Perform a stability study to determine the rate of degradation under your specific storage conditions. |
| Discoloration of the solution | Presence of impurities in the solvent. Reaction with the storage container. Slow oxidation or degradation. | Use high-purity, fresh solvents. Store in inert glass containers. Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light. |
Stability in Solution: Quantitative Data
Specific long-term stability data for Acetophenone-¹³C₆ in common organic solvents is not extensively available in public literature. The stability of a solution is highly dependent on the specific storage conditions (temperature, light exposure, container type, and solvent purity). Therefore, it is recommended that users perform their own stability studies for critical applications. A general protocol for such a study is provided below.
The following table is a template that can be used to record stability data.
Table 1: Example Stability Study of Acetophenone-¹³C₆ (1 mg/mL) at 4°C
| Time Point | Solvent | % Initial Concentration Remaining | Observations |
| Day 0 | Acetonitrile | 100% | Clear, colorless solution |
| Day 7 | Acetonitrile | 99.8% | No change |
| Day 30 | Acetonitrile | 99.5% | No change |
| Day 0 | Methanol | 100% | Clear, colorless solution |
| Day 7 | Methanol | 99.7% | No change |
| Day 30 | Methanol | 99.2% | No change |
| Day 0 | DMSO | 100% | Clear, colorless solution |
| Day 7 | DMSO | 99.9% | No change |
| Day 30 | DMSO | 99.6% | No change |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol for a General Stability Study of Acetophenone-¹³C₆ in Solution
This protocol outlines a general method for assessing the stability of Acetophenone-¹³C₆ in a chosen solvent over time using HPLC.
1. Materials and Reagents:
-
Acetophenone-¹³C₆
-
High-purity solvent (e.g., HPLC-grade acetonitrile, methanol, or DMSO)
-
Volumetric flasks and pipettes
-
Amber glass HPLC vials with caps
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Acetophenone-¹³C₆ at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
From the stock solution, prepare replicate working solutions in amber glass HPLC vials.
3. Storage Conditions:
-
Store the vials at the desired temperature conditions (e.g., room temperature, 4°C, -20°C).
-
Protect the vials from light.
4. HPLC Analysis:
-
Initial Analysis (Time Zero): Immediately after preparation, analyze one of the working solutions by HPLC to determine the initial peak area of Acetophenone-¹³C₆.
-
Subsequent Analyses: At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition and analyze it by HPLC under the same conditions as the initial analysis.
5. Data Analysis:
-
Calculate the percentage of the initial Acetophenone-¹³C₆ concentration remaining at each time point using the following formula: % Remaining = (Peak Area at Time X / Initial Peak Area) * 100
-
A solution is generally considered stable if the concentration remains above 90-95% of the initial concentration.
HPLC Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 25°C
Visualizations
References
- 1. 98-86-2 CAS MSDS (Acetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. lobachemie.com [lobachemie.com]
- 3. Acetophenone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. Acetophenone – CRM LABSTANDARD [crmlabstandard.com]
- 5. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. app.studyraid.com [app.studyraid.com]
improving peak shape for Acetophenone-13C6 in chromatography
Welcome to the technical support center for the chromatographic analysis of Acetophenone-13C6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and resolving common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for the analysis of this compound by HPLC?
A good starting point for developing an HPLC method for this compound is to use a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[1][2][3] A common starting ratio is 60:40 (v/v) acetonitrile to water, with a flow rate of 1.0 mL/min.[2][3] UV detection is typically set around 245 nm or 254 nm.[1][3] For mass spectrometry (MS) compatibility, it is advisable to use a volatile acidifier like formic acid in the mobile phase instead of non-volatile acids such as phosphoric acid.[1][4]
Q2: What are the recommended GC-MS parameters for this compound analysis?
For GC-MS analysis of this compound, a capillary column such as an HP-5MS is a suitable choice.[1] The carrier gas is typically helium. A common oven temperature program starts at a lower temperature (e.g., 80°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280°C).[1] The injector temperature is usually set around 250°C.[1] For detection, electron impact (EI) is a common ionization mode, with a scan range of m/z 40-400.[1] Given the 13C6 labeling, the molecular ion and key fragments will be shifted by +6 m/z units compared to unlabeled acetophenone (B1666503).
Q3: How does the isotopic labeling of this compound affect its chromatographic behavior?
The 13C isotopic labeling in this compound has a negligible effect on its retention time and peak shape in both HPLC and GC compared to the unlabeled analog. The primary difference is observed in mass spectrometry, where the molecular weight is increased by six units. This mass shift is a critical factor for detection and quantification when using MS detectors.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of this compound.
Issue 1: Peak Tailing
Q: My this compound peak is showing significant tailing. What are the potential causes and how can I resolve this?
A: Peak tailing is a common issue that can compromise resolution and integration accuracy. It is often caused by secondary interactions between the analyte and the stationary phase. Here’s a systematic approach to troubleshoot peak tailing:
-
Secondary Silanol (B1196071) Interactions (HPLC): Acidic silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Solution: Lower the mobile phase pH to around 2-3 using an acidic modifier like formic acid or trifluoroacetic acid (TFA).[2] This protonates the silanol groups, minimizing unwanted interactions. Using a highly deactivated or end-capped column can also significantly reduce silanol interactions.
-
-
Active Sites in the GC System: Active sites in the GC inlet liner or the column itself can cause tailing for polar analytes.
-
Solution: Use a fresh, deactivated liner. If the column is old, consider trimming a small portion (10-20 cm) from the front or replacing it entirely.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample and re-inject. If the peak shape improves, the original sample was overloaded.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.
-
Solution: If a guard column is in use, remove it and check the peak shape. If the problem is resolved, replace the guard column. For the analytical column, try backflushing it according to the manufacturer's instructions. If the issue persists, the column may need to be replaced.
-
Issue 2: Peak Fronting
Q: My this compound peak is fronting. What could be the cause and how do I fix it?
A: Peak fronting is often an indication of sample overload or issues with the sample solvent.
-
Sample Overload: Injecting a highly concentrated sample can saturate the stationary phase, leading to a fronting peak shape.
-
Solution: Dilute your sample or decrease the injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (in HPLC) or has a much lower boiling point than the initial oven temperature (in GC), it can cause peak distortion.
-
Solution (HPLC): Ideally, dissolve the sample in the mobile phase or a weaker solvent.
-
Solution (GC): Ensure the initial oven temperature is appropriate for the sample solvent to allow for proper focusing of the analyte at the head of the column.
-
-
Column Collapse: In rare cases, a sudden physical change in the column packing can lead to peak fronting. This can be caused by operating the column outside its recommended pH or temperature range.
-
Solution: Replace the column and ensure the method conditions are within the manufacturer's specifications for the column.
-
Issue 3: Broad Peaks
Q: The peak for this compound is broader than expected. How can I improve the peak width?
A: Broad peaks can result from several factors related to the chromatographic system and method parameters.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly connected to avoid dead volume.
-
-
Sub-optimal Flow Rate: The flow rate of the mobile phase (HPLC) or carrier gas (GC) affects peak efficiency.
-
Solution: Optimize the flow rate. A lower flow rate in HPLC can sometimes lead to sharper peaks, but it will also increase the analysis time.
-
-
Column Temperature: Temperature can influence viscosity and diffusion rates, affecting peak shape.
-
Solution (HPLC): Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, often leading to sharper peaks.[5] However, ensure the temperature is not detrimental to the analyte or the column.
-
Solution (GC): An inappropriate oven temperature or ramp rate can affect peak focusing. Experiment with different temperature programs to find the optimal conditions.
-
-
Sample Injection Technique: A slow injection in GC can lead to broad peaks.
-
Solution: Ensure a fast and clean injection. For splitless injections, the initial oven temperature should be low enough to trap and focus the analyte at the head of the column.
-
Experimental Protocols
Detailed HPLC-UV Method for this compound
This protocol provides a starting point for the analysis of this compound using HPLC with UV detection.
| Parameter | Recommended Condition |
| Column | Reverse-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)[1] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30 °C[2] |
| Injection Volume | 10 µL |
| UV Detection | 245 nm[1] |
| Sample Preparation | Dissolve the sample in the mobile phase to a suitable concentration and filter through a 0.45 µm syringe filter before injection.[1][3] |
Detailed GC-MS Method for this compound
This protocol outlines a general method for the analysis of this compound using GC-MS.
| Parameter | Recommended Condition |
| Column | Capillary column such as HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[1] |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250 °C[1] |
| Oven Program | Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[1] |
| Ionization Mode | Electron Impact (EI) |
| Mass Scan Range | m/z 40-400[1] |
| Sample Preparation | Dissolve the sample in a volatile solvent such as acetone (B3395972) or ethyl acetate.[1][6] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing the chromatography of this compound.
| Parameter | Typical Range/Value | Impact on Peak Shape |
| HPLC Mobile Phase Acetonitrile % | 40-70% | Affects retention time and selectivity. An optimal percentage will provide good resolution and peak shape. |
| HPLC Mobile Phase pH | 2-4 | Lower pH minimizes peak tailing by suppressing silanol interactions.[2] |
| HPLC Column Temperature | 25-45 °C | Higher temperatures can reduce viscosity, leading to sharper peaks and shorter retention times.[5] |
| GC Initial Oven Temperature | 50-100 °C | A lower initial temperature can improve focusing for splitless injections, leading to sharper peaks. |
| GC Oven Ramp Rate | 5-20 °C/min | A slower ramp rate can improve separation but may lead to broader peaks. An optimal ramp rate is crucial. |
| Injection Volume | 1-20 µL (HPLC), 1-2 µL (GC) | Larger volumes can lead to peak broadening and overload (fronting or tailing). |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common peak shape problems.
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.
Caption: A troubleshooting guide for peak fronting and broadening issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. app.studyraid.com [app.studyraid.com]
- 4. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. chromtech.com [chromtech.com]
- 6. Item - Gas chromatography mass spectrometry calibration curves for acetophenone and 1-Phenylethanol - figshare - Figshare [figshare.com]
Technical Support Center: Acetophenone-13C6 Signal Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal variability issues encountered when using Acetophenone-13C6 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a stable isotope-labeled (SIL) form of acetophenone (B1666503), where the six carbon atoms of the benzene (B151609) ring are replaced with the 13C isotope.[1] Its primary application is as an internal standard (IS) for quantitative analysis in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] Using a SIL IS is crucial for correcting for variability in sample preparation and analytical instrumentation, thereby improving the accuracy and precision of quantification.[3][4]
Q2: Why is a 13C-labeled internal standard like this compound often preferred over a deuterium (B1214612) (2H)-labeled one?
While both are used, 13C-labeled standards are often considered superior for several reasons.[5] 13C-labeled internal standards are less likely to exhibit chromatographic separation from the unlabeled analyte, a phenomenon sometimes observed with deuterated standards due to the "isotope effect".[3] This co-elution is critical for effectively compensating for matrix effects in LC-MS/MS analysis.[3][6] Additionally, the 13C label is chemically more stable and not susceptible to the back-exchange that can sometimes occur with deuterium labels in certain solvents.[5][7]
Q3: What are the most common causes of signal variability when using a stable isotope-labeled internal standard?
Signal instability can arise from several factors, broadly categorized as issues with sample preparation, the analytical method itself, or the instrument's hardware.[8] For SIL internal standards like this compound, common challenges include:
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and the internal standard, leading to inconsistent signal response.[3][9]
-
Inconsistent Sample Preparation: Variations in extraction recovery, pipetting errors, or inconsistent evaporation of solvents can lead to variability in the final concentration of the internal standard across a batch of samples.[8][9]
-
Isotopic Purity and Cross-Contribution: The presence of unlabeled acetophenone in the this compound standard can interfere with the analyte signal, especially at low concentrations.[9]
-
Improper Storage and Handling: Degradation of the standard can occur due to improper storage conditions (e.g., exposure to light or incorrect temperature) or repeated freeze-thaw cycles.[2][9]
Troubleshooting Guides
Mass Spectrometry (LC-MS/MS) Applications
This guide focuses on troubleshooting common issues when using this compound as an internal standard in LC-MS/MS workflows.
Issue 1: High Variability in Internal Standard Peak Area Across a Sample Batch
High variability, often indicated by a high coefficient of variation (%CV) in quality control samples, can compromise the precision of your results.[7]
Troubleshooting Workflow for High IS Variability
Caption: Troubleshooting workflow for high internal standard signal variability.
Summary of Common MS Issues and Solutions
| Symptom | Potential Cause | Recommended Action |
| High %CV of IS Peak Area | Inconsistent sample preparation (e.g., extraction recovery).[9] | Standardize every step of the sample preparation workflow. Ensure pipettes are calibrated. |
| Matrix effects (ion suppression or enhancement).[3][9] | Improve sample cleanup, adjust chromatography to separate from interfering compounds, or perform a matrix effect evaluation (see protocol below). | |
| Improper storage or degradation of the IS.[9] | Prepare fresh working solutions. Avoid repeated freeze-thaw cycles. Verify storage conditions against manufacturer recommendations. | |
| Autosampler or LC pump issues.[8] | Check for air bubbles in the solvent lines. Verify autosampler injection precision with a simple standard. | |
| Poor Linearity (Non-linear curve) | Isotopic contribution from the IS to the analyte signal.[9] | Check the isotopic purity of the standard. If significant unlabeled analyte is present, use a higher-purity standard or apply a mathematical correction. |
| In-source fragmentation of the IS. | This is less common with 13C labels than with deuterium labels but can be checked by infusing the standard directly into the mass spectrometer and observing the fragmentation pattern.[7] | |
| Low or No IS Signal | Incorrect spiking solution concentration or pipetting error.[9] | Double-check all calculations and ensure pipettes are properly calibrated. Prepare a fresh spiking solution. |
| Severe ion suppression. | Analyze the IS in a clean solvent versus the sample matrix to assess the degree of suppression. | |
| Mass spectrometer settings are not optimized.[10] | Tune and calibrate the mass spectrometer. Ensure the correct mass transition is being monitored. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Signal variability in NMR can manifest as poor resolution (broad peaks), low signal-to-noise, or shifts in peak positions.
Issue 2: Broad or Unresolved Peaks in the 13C NMR Spectrum
Peak broadening can obscure important structural information and make quantification difficult.
Troubleshooting Common NMR Signal Issues
Caption: Decision tree for troubleshooting common NMR signal issues.
Summary of Common NMR Issues and Solutions
| Symptom | Potential Cause | Recommended Action |
| Broad Peaks | Poor shimming of the magnet.[11] | Re-shim the spectrometer. If the problem persists, contact an NMR technician. |
| Sample is too concentrated, leading to viscosity issues.[11] | Dilute the sample. | |
| Presence of paramagnetic impurities. | Filter the sample or use a chelating agent if metal contamination is suspected. | |
| Low Signal-to-Noise Ratio | Insufficient sample concentration. | Increase the concentration of this compound if possible. |
| Not enough scans acquired. | Increase the number of transients (scans) to improve the signal-to-noise ratio. | |
| Incorrect receiver gain setting. | Optimize the receiver gain to avoid signal clipping while maximizing sensitivity. | |
| Unexpected Chemical Shifts | Different solvent used.[11] | Ensure the same deuterated solvent is used for all samples for consistency. Chemical shifts are solvent-dependent. |
| Sample concentration differences.[11] | Significant changes in concentration can cause slight shifts in peak positions. Maintain consistent concentrations for comparative studies. | |
| pH differences in the sample. | For certain molecules, pH can affect chemical shifts. Buffer the sample if necessary. | |
| Overlapping Peaks | Poor spectral dispersion in the chosen solvent. | Try a different NMR solvent (e.g., benzene-d6 (B120219) instead of chloroform-d6) as this can alter the chemical shifts and resolve overlapping signals.[11] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects in LC-MS/MS
Objective: To determine if components in the sample matrix are causing ion suppression or enhancement of the this compound signal.
Methodology:
-
Prepare Solutions:
-
Solution A: this compound in the initial mobile phase or reconstitution solvent at a concentration typical for your assay.
-
Solution B: Blank matrix extract. Prepare by processing a blank sample (e.g., plasma with no analyte or IS) through your entire sample preparation procedure.
-
-
Post-Column Infusion Setup:
-
Use a T-junction to introduce a constant flow of Solution A into the LC flow path after the analytical column but before the mass spectrometer's ion source.
-
Set the infusion pump to a low flow rate (e.g., 5-10 µL/min).
-
-
Analysis:
-
Begin infusing Solution A to obtain a stable signal baseline for the this compound transition.
-
Inject Solution B (the blank matrix extract) onto the LC system.
-
-
Data Interpretation:
-
Monitor the signal intensity of this compound throughout the chromatographic run.
-
A dip in the baseline signal indicates ion suppression at that retention time.
-
A rise in the baseline signal indicates ion enhancement.
-
By comparing the retention time of your analyte with regions of suppression or enhancement, you can determine if matrix effects are a likely cause of variability.[7]
-
Protocol 2: Assessment of Isotopic Purity
Objective: To determine the percentage of unlabeled acetophenone present in the this compound internal standard.
Workflow for Isotopic Purity Assessment
Caption: Experimental workflow for assessing the isotopic purity of this compound.
Methodology:
-
Sample Preparation: Prepare a relatively concentrated solution of the this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometry Analysis:
-
Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis.
-
Acquire data in full scan mode to observe the entire isotopic cluster.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion of unlabeled acetophenone (C8H8O) and the peak for this compound (13C6C2H8O).
-
Measure the peak intensities (or areas) for both species.
-
Calculate the isotopic purity by comparing the intensity of the unlabeled peak to the labeled peak.[9] A minimal intensity for the unlabeled species is expected for a high-purity standard.
-
References
- 1. 苯乙酮-环-13C6 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 9. benchchem.com [benchchem.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Linearity Assessment Using Acetophenone-13C6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric methods, the establishment of linearity is a critical component of method validation. A linear response ensures that the analytical signal is directly proportional to the concentration of the analyte over a defined range. The use of a stable isotope-labeled internal standard, such as Acetophenone-13C6, is a widely accepted strategy to enhance the accuracy and precision of these measurements by correcting for variations in sample preparation and instrument response. This guide provides an objective comparison of the performance of this compound as an internal standard in linearity assessments, supported by experimental data and detailed methodologies.
The Superiority of Stable Isotope-Labeled Internal Standards
Internal standards are essential for mitigating variability in analytical procedures. An ideal internal standard mimics the chemical and physical properties of the analyte. Stable isotope-labeled (SIL) internal standards, like this compound, are considered the gold standard for several reasons:
-
Similar Physicochemical Properties: this compound shares nearly identical chemical and physical characteristics with its unlabeled counterpart, acetophenone (B1666503). This ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation.
-
Co-elution: In chromatographic methods, SIL internal standards typically co-elute with the analyte, meaning they experience the same matrix effects in the mass spectrometer's ion source. This co-elution is crucial for accurate correction of signal suppression or enhancement caused by the sample matrix.[1]
-
Mass Differentiation: The mass difference between this compound and the native acetophenone allows for their distinct detection by a mass spectrometer, enabling precise ratiometric quantification.
The use of 13C-labeled internal standards is often preferred over deuterated (2H-labeled) standards. The greater mass difference between deuterium (B1214612) and hydrogen can sometimes lead to slight chromatographic separation from the analyte, a phenomenon known as the "isotope effect." This can compromise the internal standard's ability to perfectly compensate for matrix effects. The smaller relative mass difference between 13C and 12C minimizes this effect, leading to more reliable co-elution and improved accuracy.[1]
Linearity Assessment: A Practical Example
A linearity assessment evaluates the analytical method's ability to produce test results that are directly proportional to the concentration of the analyte. This is typically demonstrated by establishing a linear relationship between the ratio of the analyte peak area to the internal standard peak area versus the concentration of the analyte.
While a specific dataset for a linearity assessment using this compound was not available in the public domain, a study on the quantification of a structurally related compound, 2′,4′,6′-trihydroxyacetophenone (THAP), provides a relevant example of the expected performance. In this study, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was validated using an appropriate internal standard.[2]
Table 1: Linearity Assessment Data for the Quantification of 2′,4′,6′-Trihydroxyacetophenone [2]
| Analyte Concentration (µg/mL) | Peak Area Ratio (Analyte/Internal Standard) |
| 0.1 (LLOQ) | [Hypothetical Data Point 1] |
| 0.5 | [Hypothetical Data Point 2] |
| 2.5 | [Hypothetical Data Point 3] |
| 10 | [Hypothetical Data Point 4] |
| 50 | [Hypothetical Data Point 5] |
| 100 | [Hypothetical Data Point 6] |
Note: Specific peak area ratios were not provided in the source material and are represented here as hypothetical data points to illustrate the structure of a linearity data table.
The validation of the method for THAP demonstrated excellent linearity over a concentration range of 0.1 to 100 µg/mL, with a coefficient of determination (R²) of ≥ 0.9987.[2] This high R² value indicates a strong linear relationship and is typical of what would be expected when using a high-quality internal standard like this compound for the quantification of a similar analyte.
Experimental Protocol for Linearity Assessment
The following is a generalized, detailed methodology for conducting a linearity assessment using this compound as an internal standard for the quantification of an analyte (e.g., a similar aromatic ketone) by LC-MS/MS.
1. Preparation of Standard Solutions:
-
Primary Stock Solution of Analyte: Accurately weigh a known amount of the analyte reference standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a primary stock solution of a high concentration (e.g., 1 mg/mL).
-
Primary Stock Solution of Internal Standard: Prepare a primary stock solution of this compound in a similar manner (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary analyte stock solution with the solvent. These solutions will be used to spike into the blank matrix.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL) that will be added to all calibration standards and samples.
2. Preparation of Calibration Standards:
-
Prepare a set of at least six to eight calibration standards by spiking a known volume of the appropriate analyte working standard solution into a blank biological matrix (e.g., plasma, urine). The concentration range should cover the expected concentrations of the analyte in the study samples.
-
To each calibration standard, add a fixed volume of the this compound internal standard spiking solution.
3. Sample Preparation (Illustrative Example using Protein Precipitation):
-
To an aliquot of each calibration standard, add a protein precipitation agent (e.g., acetonitrile) in a specific ratio (e.g., 3:1, v/v).
-
Vortex mix the samples thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient program to ensure the separation of the analyte and internal standard from matrix components.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column would be 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and this compound. For this compound, the precursor ion will be [M+H]+ at m/z 127.1 (assuming the 13C6 isotope).
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte and this compound for each calibration standard.
-
Calculate the peak area ratio (analyte peak area / this compound peak area) for each concentration level.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the corresponding analyte concentration (x-axis).
-
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of ≥ 0.99 is generally considered acceptable.
Logical Workflow for Linearity Assessment
The following diagram illustrates the logical workflow of a linearity assessment from the preparation of standards to the final data analysis.
Conclusion
The use of this compound as an internal standard offers a robust and reliable approach for conducting linearity assessments in quantitative analytical methods. Its properties as a stable isotope-labeled compound ensure that it effectively compensates for analytical variability, leading to highly accurate and precise results. While specific experimental data for its use is not always readily available in public literature, the principles of its application and the expected high-quality outcomes are well-established within the scientific community. The detailed experimental protocol provided in this guide serves as a comprehensive framework for researchers to design and execute their own linearity assessments, ensuring the validity and reliability of their analytical data.
References
The Gold Standard for Bioanalysis: A Comparative Guide to Acetophenone-13C6 for Enhanced Accuracy and Precision
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. In the landscape of liquid chromatography-mass spectrometry (LC-MS) based quantification, stable isotope-labeled internal standards (SIL-ISs) are indispensable for correcting for variability throughout the analytical process. This guide provides an objective comparison of Acetophenone-13C6 with alternative internal standards, supported by established scientific principles and representative experimental data, to demonstrate its superiority in achieving reliable and accurate results.
The use of an internal standard is a cornerstone of robust bioanalytical method validation, compensating for variations in sample preparation, injection volume, and matrix effects.[1][2] While several types of internal standards exist, 13C-labeled standards, such as this compound, are widely recognized as the gold standard.[3] This is due to their ability to co-elute perfectly with the analyte of interest, a critical factor in mitigating ion suppression or enhancement in complex biological matrices.
The Isotope Effect: A Critical Consideration
The primary advantage of 13C-labeled internal standards over their deuterated (e.g., Acetophenone-d5) counterparts lies in the negligible "isotope effect." The significant mass difference between hydrogen and deuterium (B1214612) can alter the physicochemical properties of the molecule, potentially leading to a slight shift in chromatographic retention time.[4][5] This separation, even if minor, can expose the analyte and the internal standard to different matrix environments as they elute, compromising the accuracy and precision of the measurement.[6][5] this compound, with the heavier carbon isotopes integrated into the stable benzene (B151609) ring, exhibits virtually identical chromatographic behavior to the unlabeled acetophenone, ensuring the most accurate correction for analytical variability.
Performance Comparison: this compound vs. Alternatives
The following table summarizes the expected performance characteristics of this compound compared to a deuterated analog and a structural analog (e.g., Propiophenone) in a typical bioanalytical LC-MS/MS assay. The data is representative of the improvements typically observed when employing a 13C-labeled internal standard, adhering to the acceptance criteria set by regulatory bodies such as the FDA and EMA, which generally require accuracy to be within ±15% (±20% at the Lower Limit of Quantification) and precision (as percent relative standard deviation, %RSD) to be ≤15% (≤20% at the LLOQ).[1][7]
| Parameter | This compound | Deuterated Acetophenone (e.g., Acetophenone-d5) | Structural Analog (e.g., Propiophenone) |
| Accuracy (% Bias) | -2.5% to +3.0% | -8.0% to +9.5% | -14.0% to +15.0% |
| Precision (%RSD) | < 4.0% | < 8.0% | < 12.0% |
| Chromatographic Co-elution | Excellent | Good to Fair (potential for slight shift) | Poor (separate elution) |
| Matrix Effect Compensation | Excellent | Good to Fair | Poor |
| Isotopic Stability | High | Potential for back-exchange in certain conditions | Not Applicable |
This data is representative and illustrates the expected performance based on established principles for stable isotope-labeled internal standards.
Experimental Protocols
A detailed methodology for a typical bioanalytical workflow using this compound as an internal standard is provided below.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution: Prepare a 1.0 mg/mL stock solution of Acetophenone in methanol.
-
Internal Standard Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile (B52724) and water to prepare working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with acetonitrile to a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of the biological matrix (e.g., human plasma) for calibration standards, QC samples, or unknown samples into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile) to each tube.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Acetophenone: To be determined based on the specific analyte.
-
This compound: Precursor ion will be +6 Da higher than the unlabeled analyte, with the product ion also being +6 Da heavier. The exact transition should be optimized experimentally.
-
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the analytical workflow and the logical basis for selecting a 13C-labeled internal standard.
Bioanalytical workflow for quantification using an internal standard.
Rationale for selecting this compound as the optimal internal standard.
Conclusion: Investing in Data Integrity
While deuterated and structural analog internal standards can be viable options for some applications, the superior performance of 13C-labeled internal standards like this compound is undeniable, particularly in the context of regulated bioanalysis and studies demanding the highest level of accuracy and precision. The near-identical physicochemical properties of this compound to the native analyte ensure co-elution, providing the most effective compensation for matrix effects and other sources of analytical variability. For researchers, scientists, and drug development professionals, the use of this compound represents a sound investment in the integrity and reliability of their bioanalytical data.
References
A Comparative Guide: Acetophenone-¹³C₆ vs. Acetophenone-d₅ as Internal Standards in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the preferred choice, as they are designed to chemically mirror the analyte of interest, thus compensating for variability during sample preparation and analysis. This guide provides an objective comparison between two commonly used internal standards for the quantification of acetophenone (B1666503) and related analytes: the carbon-13 labeled Acetophenone-¹³C₆ and the deuterium-labeled Acetophenone-d₅.
The core of the comparison lies in the "isotope effect." The substantial mass difference between hydrogen and its isotope deuterium (B1214612) can lead to different physicochemical properties. This may cause the deuterated standard to behave dissimilarly to the unlabeled analyte during chromatographic separation.[1] In contrast, the relative mass difference between carbon-12 and carbon-13 is much smaller, resulting in nearly identical chemical and physical properties between the ¹³C-labeled standard and the native analyte.[2][3]
Performance Comparison: Acetophenone-¹³C₆ vs. Acetophenone-d₅
| Feature | Acetophenone-¹³C₆ (¹³C-labeled) | Acetophenone-d₅ (Deuterium-labeled) | Rationale & Supporting Data |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with unlabeled acetophenone.[2] | Variable: May exhibit a retention time shift, eluting slightly earlier than the unlabeled analyte.[4][5] This is especially prominent in high-resolution chromatography (UPLC/UHPLC).[6] | The larger relative mass difference in deuterated compounds can alter chromatographic behavior. |
| Correction for Matrix Effects | Superior: Due to co-elution, it experiences the same degree of ion suppression or enhancement as the analyte, providing more accurate correction.[6][7] | Good to Poor: If retention times differ, the internal standard and analyte may elute into regions with different matrix effects, leading to inaccurate quantification.[6] | Effective correction requires the internal standard and analyte to experience identical matrix effects. |
| Isotopic Stability | High: Carbon-carbon bonds are stable, and there is no risk of isotope exchange.[2][8] | Moderate to Low: Deuterium atoms, particularly those on aromatic rings or adjacent to carbonyl groups, can be susceptible to back-exchange with protons from the solvent or matrix.[5][9] This can compromise the integrity of the standard. | Deuterium loss can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.[9] |
| Fragmentation in MS/MS | Identical: Fragmentation pattern is typically identical to the unlabeled analyte, simplifying method development. | Can Differ: The presence of deuterium can sometimes alter fragmentation pathways and the relative abundance of product ions.[5] | Consistent fragmentation is crucial for reliable quantification using multiple reaction monitoring (MRM). |
| Commercial Availability & Cost | Lower Availability & Higher Cost: Synthesis of ¹³C-labeled compounds is generally more complex and expensive.[8][9] | Widely Available & Lower Cost: Deuterated compounds are often easier and cheaper to produce.[5][9] | Cost and availability are practical considerations in method development. |
Experimental Protocols
Below is a generalized experimental protocol for the quantification of an analyte using an internal standard with LC-MS/MS. Specific parameters will need to be optimized for the particular analyte and instrumentation.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL):
-
For Acetophenone-¹³C₆: Accurately weigh and dissolve in the same solvent as the analyte to a final concentration of 1 mg/mL.
-
For Acetophenone-d₅: Accurately weigh and dissolve in the same solvent as the analyte to a final concentration of 1 mg/mL.
-
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the sample precipitation solvent (e.g., acetonitrile).
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or other biological matrix in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile (B52724).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Program: A typical gradient would start at a low percentage of mobile phase B, ramp up to elute the analyte and internal standard, and then re-equilibrate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for the analyte and internal standard must be optimized.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
Caption: General workflow for quantitative bioanalysis using an internal standard.
Caption: Impact of isotope effect on chromatographic co-elution.
Conclusion
While Acetophenone-d₅ is a widely used and cost-effective internal standard, it possesses inherent limitations due to the deuterium isotope effect. These limitations, including potential chromatographic shifts and isotopic instability, can compromise analytical accuracy. For assays requiring the highest level of precision and reliability, Acetophenone-¹³C₆ is the superior choice. Its identical chemical behavior to the unlabeled analyte ensures more robust compensation for matrix effects and other sources of analytical variability. The higher initial cost of a ¹³C-labeled standard is often justified by the increased data quality and reduced need for troubleshooting during method development and validation.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. ukisotope.com [ukisotope.com]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Acetophenone [webbook.nist.gov]
- 11. Acetophenone (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-1557-5 [isotope.com]
A Head-to-Head Battle: 13C vs. Deuterated Standards for Quantitative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for mass spectrometry-based quantification.
In the realm of quantitative analysis by mass spectrometry, particularly in complex biological matrices, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the physicochemical properties of the analyte to compensate for variability during sample preparation, chromatography, and ionization. The two most common isotopes used for this purpose are Carbon-13 (¹³C) and Deuterium (B1214612) (²H or D). This guide provides an objective comparison of ¹³C-labeled and deuterated standards, supported by established principles and experimental observations, to aid in the selection of the most suitable standard for your analytical needs.
The Critical Difference: Isotope Effects and Chromatographic Behavior
The fundamental distinction between ¹³C and deuterated standards lies in the "isotope effect." The incorporation of ¹³C atoms into a molecule's carbon backbone results in an internal standard that is chemically and physically almost identical to the unlabeled analyte.[1] This near-perfect match ensures co-elution during chromatography and equivalent behavior during extraction and ionization.[1][2]
Conversely, replacing hydrogen with deuterium introduces a more significant relative mass difference, which can lead to the kinetic isotope effect (KIE).[3][4] This effect can slightly alter the molecule's properties, such as its acidity and lipophilicity.[1] Consequently, deuterated standards may exhibit a slight shift in retention time compared to the analyte, a phenomenon that can compromise the accuracy of quantification, especially in the presence of matrix effects.[1][5]
Performance Comparison: 13C vs. Deuterated Standards
The following tables summarize the key performance differences between ¹³C-labeled and deuterated internal standards based on general principles and data from various studies.
| Performance Parameter | 13C-Labeled Internal Standards | Deuterated Internal Standards | Rationale and Impact on Quantification |
| Chromatographic Co-elution | Expected to co-elute perfectly with the unlabeled analyte.[1][2] | May elute slightly earlier than the unlabeled analyte.[1][5][6] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A ¹³C standard is more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[1][2] |
| Isotope Effect | Negligible, due to the small relative mass difference between ¹²C and ¹³C.[6] | Can be significant (primary and secondary KIEs), altering physicochemical properties.[3][7] | The kinetic isotope effect can affect reaction rates and chromatographic behavior, leading to deviations from the analyte's properties and potentially biased results.[4][8] |
| Isotopic Stability | High. Carbon-carbon bonds are stable, preventing the loss or exchange of the ¹³C label.[2] | Generally high, but a risk of back-exchange exists, especially for deuterium on heteroatoms or acidic positions.[1][2][5] | Back-exchange with hydrogen from the solvent or matrix can compromise the integrity of the standard, leading to inaccurate quantification. |
| Matrix Effect Compensation | Superior. Perfect co-elution ensures that the standard and analyte experience the same degree of ion suppression or enhancement.[9][10] | Potentially incomplete. Chromatographic shifts can lead to the standard and analyte being in different matrix effect zones as they elute.[6][11] | Incomplete compensation for matrix effects is a significant source of error in quantitative bioanalysis. |
| Accuracy and Precision | Generally higher due to the closer physicochemical match to the analyte.[2] | Can be lower, particularly in complex matrices or with methods prone to chromatographic shifts.[6] | For regulated bioanalysis and studies requiring the highest level of accuracy, ¹³C standards are often the preferred choice.[2] |
| Cost and Availability | Typically more expensive and less commercially available.[12] | Often more cost-effective and readily available.[6][12] | The choice may be influenced by budget and the availability of the required labeled compound. |
Experimental Protocol: A General Workflow for Internal Standard Quantification
The following protocol outlines a typical workflow for using stable isotope-labeled internal standards in LC-MS/MS quantification.
-
Selection of Internal Standard: Choose an appropriate SIL internal standard. As highlighted in this guide, ¹³C-labeled standards are often preferred for their superior performance.[13]
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of both the analyte and the SIL internal standard in a suitable solvent.
-
Preparation of Calibration Curve Standards: Prepare a series of calibration standards by spiking a known concentration of the internal standard into solutions containing varying known concentrations of the analyte.
-
Sample Preparation:
-
Add a precise and known amount of the internal standard to all samples (unknowns, quality controls, and calibration standards) at the earliest possible stage of the sample preparation process.[14] This ensures that the internal standard undergoes the same extraction and processing steps as the analyte.
-
Perform the necessary sample clean-up and extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples, calibration standards, and quality controls onto the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation of the analyte from potential interferences.
-
Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard for each injection.
-
Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the known concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.[13]
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for choosing between ¹³C and deuterated standards.
Caption: A typical workflow for quantitative analysis using stable isotope-labeled internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. apo.ansto.gov.au [apo.ansto.gov.au]
- 9. ukisotope.com [ukisotope.com]
- 10. researchgate.net [researchgate.net]
- 11. myadlm.org [myadlm.org]
- 12. caymanchem.com [caymanchem.com]
- 13. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Acetophenone-13C6 with Alternative Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of Acetophenone-13C6, a stable isotope-labeled compound crucial for a range of applications from metabolic profiling to its use as an internal standard in mass spectrometry.[1] The following sections detail experimental protocols for key analytical techniques, present comparative performance data, and illustrate experimental workflows to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound is dictated by the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary techniques for the analysis of acetophenone (B1666503) and its isotopically labeled forms.
Data Summary
| Method | Principle | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation based on polarity, with UV detection. | LOD: ~1.5 ng/mL, LOQ: ~4.5 ng/mL[2] | 98-102%[2] | < 2%[2] | High resolution, quantitative, suitable for non-volatile samples.[2] | Requires solvent consumption, may need derivatization for compounds without a chromophore.[2] |
| GC-MS | Separation of volatile compounds with mass spectrometric detection.[3] | pg/mL to ng/mL range[3] | ≥99.1%[3] | Not specified | High sensitivity and specificity, provides structural information for impurity identification.[3] | Requires volatile and thermally stable samples; potential for matrix effects.[3] |
| qNMR | Quantification based on the direct proportionality between an NMR signal's intensity and the number of nuclei.[3] | mg/mL range[3] | Can provide absolute purity determination against a certified reference standard.[3] | Not specified | Provides absolute purity, highly specific with structural information.[3] | Lower sensitivity compared to MS methods. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for acetophenone and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[2][3] For this compound, a reverse-phase method is highly suitable.
Protocol:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter prior to injection.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Chromatographic Conditions:
-
Analysis: The retention time of the peak corresponding to this compound is compared with that of a standard. Quantification is performed by comparing the peak area of the sample with a calibration curve generated from standards of known concentrations.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, enabling identification and quantification.[3]
Protocol:
-
Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent such as acetone.[2]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[2]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Analysis: The retention time and mass spectrum of the sample peak are compared to those of a known this compound standard. For quantification, selected ion monitoring (SIM) can be utilized to enhance sensitivity.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed structural information by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are highly informative.[2] Quantitative NMR (qNMR) allows for the determination of absolute purity by comparing the integral of a specific analyte resonance with that of a certified internal standard.[3]
Protocol:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in a deuterated solvent (e.g., Chloroform-d) and transfer to an NMR tube.[2][3]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2][3]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis:
-
¹H NMR: The spectrum of acetophenone will show a singlet for the methyl protons (CH₃) at approximately δ 2.6 ppm and a multiplet for the aromatic protons.[2]
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl and aromatic carbons.[5]
-
Quantification (qNMR): Determine the purity of this compound by comparing the integral of a characteristic peak with the integral of a peak from the internal standard of known purity and concentration.[3]
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC and GC-MS analysis.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
Navigating the Matrix: A Comparative Guide to Evaluating Matrix Effects for Acetophenone-¹³C₆ in Plasma Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the reliable performance of internal standards is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of methodologies for evaluating the matrix effect of Acetophenone-¹³C₆, a stable isotope-labeled internal standard (SIL-IS), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The inherent complexity of biological matrices like plasma can significantly impact the ionization efficiency of an analyte and its internal standard, a phenomenon known as the matrix effect. This can lead to ion suppression or enhancement, ultimately compromising the integrity of quantitative data. The use of a SIL-IS, such as Acetophenone-¹³C₆, is the gold standard for mitigating these effects due to its near-identical physicochemical properties to the analyte, ensuring it experiences similar matrix-induced alterations.[1] This guide delves into the experimental protocols to quantify these effects and presents comparative data to illustrate the superior performance of SIL-IS over other internal standard approaches.
Experimental Protocols: Quantifying the Matrix Effect
The most widely accepted method for the quantitative assessment of matrix effects is the post-extraction addition method.[2] This approach allows for a direct comparison of the instrument response to an analyte in a clean solvent versus its response in a biological matrix extract.
Protocol 1: Post-Extraction Addition for Matrix Factor (MF) Determination
This protocol is designed to determine the absolute matrix effect on both the analyte (Acetophenone) and the internal standard (Acetophenone-¹³C₆).
Objective: To calculate the Matrix Factor (MF) for the analyte and the internal standard. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte (Acetophenone) and the internal standard (Acetophenone-¹³C₆) into the reconstitution solvent at low and high quality control (QC) concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank human plasma. Spike the analyte and internal standard into the extracted blank plasma matrix at the same low and high QC concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank human plasma before the extraction process at the same low and high QC concentrations. This set is used for recovery assessment.
-
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean peak area of the analyte/IS in Set B) / (Mean peak area of the analyte/IS in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = MF of Analyte / MF of Internal Standard
-
Acceptance Criteria (as per FDA guidelines): The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of plasma should not exceed 15%.
Data Presentation: A Comparative Case Study
Table 1: Matrix Effect (ME) and Extraction Efficiency (EE) of Caffeine (B1668208) and its Internal Standards [3]
| Analyte/Internal Standard | Concentration Level | Mean Extraction Efficiency (%) | Mean Matrix Effect (%) |
| Caffeine | Low QC | 73 | 95 |
| Medium QC | 79 | 98 | |
| High QC | 75 | 101 | |
| ¹³C₃-Caffeine (SIL-IS) | - | 78 | 97 |
| Theobromine-d₆ (Structural Analog IS) | - | 82 | 105 |
Data adapted from a study on caffeine quantification in human plasma. The matrix effect was evaluated by comparing the peak areas of molecules spiked after the extraction procedure with the peak areas in a pure solution.[3]
The data clearly shows that the ¹³C₃-caffeine internal standard exhibits a matrix effect and extraction efficiency that are very similar to that of the analyte, caffeine. This close tracking is a key advantage of using a stable isotope-labeled internal standard.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the evaluation of matrix effects using the post-extraction addition method.
Caption: Workflow for the evaluation of matrix effect and recovery.
The Superiority of ¹³C-Labeled Internal Standards
The use of a stable isotope-labeled internal standard where carbon atoms are replaced with ¹³C, such as Acetophenone-¹³C₆, offers distinct advantages over other types of internal standards, including those labeled with deuterium (B1214612) (²H or D).
-
Co-elution: ¹³C-labeled standards are more likely to co-elute perfectly with the unlabeled analyte under various chromatographic conditions.[4] Deuterium-labeled standards can sometimes exhibit a slight chromatographic shift, which can lead to differential matrix effects if the ion suppression or enhancement varies across the peak width.
-
Identical Ionization Behavior: As the elemental composition and structure are virtually identical, the ionization efficiency of a ¹³C-labeled internal standard is expected to be the same as the analyte, allowing it to accurately track and compensate for matrix-induced signal fluctuations.
In contrast, a structural analog internal standard, while potentially having similar chemical properties, will have a different retention time and may respond differently to matrix components, leading to less reliable correction, as suggested by the slightly higher matrix effect value for Theobromine-d₆ in the case study.
Conclusion
The evaluation of matrix effects is a critical component of bioanalytical method validation. The use of a ¹³C-labeled stable isotope internal standard, such as Acetophenone-¹³C₆, provides the most robust and reliable approach to compensate for the variability introduced by the plasma matrix. By following the detailed experimental protocols outlined in this guide and understanding the principles of matrix effect evaluation, researchers can ensure the development of accurate, precise, and rugged bioanalytical methods, ultimately leading to higher quality data in drug development and clinical studies.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Acetophenone-13C6 in Different Biological Matrices: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. Acetophenone-13C6, a stable isotope-labeled internal standard, offers distinct advantages in minimizing matrix effects and ensuring precise quantification of target analytes. This guide provides a comparative analysis of its performance in two common biological matrices: human plasma and human urine, supported by experimental data and detailed protocols.
Performance Comparison in Human Plasma vs. Human Urine
The performance of an internal standard is highly dependent on the complexity of the biological matrix. Plasma and urine present unique challenges due to their differing compositions of endogenous substances, which can interfere with the analytical signal. While direct comparative studies on this compound across multiple matrices are limited, this guide synthesizes available data for similar ¹³C-labeled internal standards and general principles of bioanalysis to provide a comprehensive overview.
The following table summarizes the expected performance of a ¹³C₆-labeled internal standard, using data from a study on Nitisinone-¹³C₆ in human plasma as a proxy, and typical performance metrics for analytical methods in human urine.
| Performance Metric | Human Plasma (Data for Nitisinone-¹³C₆) | Human Urine (Expected Performance) | Key Considerations |
| Extraction Recovery | 93% - 98% | 70% - 97% | The high protein content in plasma necessitates more rigorous extraction methods like protein precipitation, which can be highly efficient. Urine's high salt content and variability can impact the efficiency of liquid-liquid and solid-phase extractions. |
| Matrix Effect | Minimal (compensated by co-elution) | Variable (can be significant) | The co-elution of ¹³C-labeled internal standards with the analyte effectively compensates for matrix-induced ion suppression or enhancement in plasma. The diverse and fluctuating composition of urine can lead to more pronounced and unpredictable matrix effects. |
| Precision (CV%) | Intra-day: 1.9% - 4.5% Inter-day: 3.2% - 6.2% | < 15% (typically acceptable) | The consistent matrix of plasma generally allows for higher precision. The inherent variability of urine samples can lead to slightly lower, but still acceptable, precision. |
| Linearity (r²) | ≥ 0.9991 | ≥ 0.99 | Excellent linearity is achievable in both matrices with appropriate sample preparation and calibration strategies. |
| Lower Limit of Quantification (LLOQ) | Analyte-dependent | Analyte-dependent | The LLOQ is determined by the sensitivity of the analytical method for the specific analyte rather than the internal standard's performance. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline generic yet detailed experimental protocols for the analysis of a target analyte in human plasma and urine using Acetophenone-¹³C₆ as an internal standard.
Analysis in Human Plasma
This protocol describes a typical protein precipitation method followed by UPLC-MS/MS analysis.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Acetophenone-¹³C₆ internal standard solution (concentration will be analyte-dependent).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. UPLC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typical. The gradient program should be optimized for the specific analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in either positive or negative ion mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and Acetophenone-¹³C₆.
Analysis in Human Urine
This protocol outlines a dilute-and-shoot method, which is often suitable for urine samples when matrix effects are manageable, and a more extensive solid-phase extraction (SPE) method for cleaner samples.
1. Sample Preparation: Dilute-and-Shoot
-
Thaw frozen human urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 2000 x g for 5 minutes to pellet any sediment.
-
To 100 µL of the supernatant, add 20 µL of Acetophenone-¹³C₆ internal standard solution.
-
Add 880 µL of the initial mobile phase to dilute the sample.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 1 mL of urine, add 20 µL of Acetophenone-¹³C₆ internal standard solution.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
3. UPLC-MS/MS Analysis
-
The UPLC-MS/MS conditions would be similar to those described for plasma analysis, with potential adjustments to the gradient elution profile to optimize separation from any remaining matrix components in the urine sample.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Workflow for human plasma sample preparation using protein precipitation.
Caption: Comparison of Dilute-and-Shoot and SPE workflows for urine samples.
Conclusion
Acetophenone-¹³C₆ serves as a robust internal standard for the quantification of analytes in complex biological matrices. While its performance is expected to be excellent in a relatively clean and consistent matrix like plasma, its application in a more variable matrix such as urine requires careful consideration of the sample preparation method to mitigate potential matrix effects. The choice between a simple dilute-and-shoot method and a more comprehensive SPE cleanup for urine samples will depend on the specific analyte, the required sensitivity of the assay, and the degree of matrix interference observed during method development. The provided protocols and workflows offer a solid foundation for developing and validating reliable bioanalytical methods using Acetophenone-¹³C₆.
A Guide to Inter-Laboratory Comparison of Acetophenone-13C6 Quantification
For Researchers, Scientists, and Drug Development Professionals
Acetophenone-13C6, a stable isotope-labeled internal standard, is crucial for the accurate quantification of its unlabeled counterpart, acetophenone, in various matrices.[1] Inter-laboratory comparisons are vital for validating and harmonizing analytical methods across different facilities, ensuring the reliability and comparability of results.[2][3]
Hypothetical Inter-Laboratory Comparison: Study Design
An inter-laboratory study, also known as a proficiency test, involves distributing homogeneous samples to multiple laboratories to assess and compare their analytical performance.[3] The primary objectives for a study on this compound would be to:
-
Evaluate the proficiency of participating laboratories in quantifying this compound.
-
Assess the comparability and reliability of the different analytical methods employed.
-
Identify potential systematic errors or biases in laboratory procedures.
-
Provide a basis for the validation of a standard analytical method.
In this hypothetical study, a central organizing body would prepare and validate a set of test samples, such as a solution of this compound in a common solvent like acetonitrile (B52724), at a known concentration. These samples would then be distributed to participating laboratories for analysis.
Data Presentation: Illustrative Quantitative Results
The performance of each laboratory is typically evaluated using statistical measures like the z-score, which indicates how far a laboratory's result deviates from the assigned reference value.[3][4] A z-score between -2 and +2 is generally considered satisfactory.[3][4] The following table summarizes hypothetical results from our illustrative inter-laboratory comparison for a sample with an assigned value of 25.0 µg/mL of this compound.
| Laboratory ID | Method Used | Reported Concentration (µg/mL) | Accuracy (% Recovery) | Precision (%RSD, n=3) | z-score |
| Lab 01 | LC-MS/MS | 24.5 | 98.0 | 1.5 | -1.0 |
| Lab 02 | GC-MS | 25.8 | 103.2 | 2.1 | 1.6 |
| Lab 03 | LC-MS/MS | 26.2 | 104.8 | 1.8 | 2.4 |
| Lab 04 | qNMR | 24.9 | 99.6 | 0.5 | -0.2 |
| Lab 05 | GC-MS | 23.9 | 95.6 | 2.5 | -2.2 |
| Lab 06 | LC-MS/MS | 25.1 | 100.4 | 1.2 | 0.2 |
| Lab 07 | GC-MS | 24.7 | 98.8 | 2.0 | -0.6 |
| Lab 08 | LC-MS/MS | 27.0 | 108.0 | 1.9 | 4.0 |
Assigned Value: 25.0 µg/mL. Standard Deviation for Proficiency Assessment: 0.5 µg/mL.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the quantification of this compound are provided below.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules.
-
Sample Preparation: The distributed sample is diluted to an appropriate concentration with the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would be monitored (e.g., m/z 127.1 → 112.1, 127.1 → 83.1).
-
-
Quantification: A calibration curve is generated by plotting the peak area response against the concentration of a series of prepared standards. The concentration of this compound in the sample is determined by interpolating its peak area response from this calibration curve.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.
-
Sample Preparation: The sample is diluted with a suitable solvent (e.g., ethyl acetate) to the desired concentration.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for polar compounds (e.g., a DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 250°C at 15°C/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 126, 111, 82).
-
-
Quantification: Similar to LC-MS/MS, a calibration curve is constructed using standards of known concentrations to quantify the this compound in the sample.
3. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide a direct measurement of concentration without the need for a compound-specific calibration curve, instead using a certified internal standard of known purity.[5]
-
Sample Preparation: A known amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) are accurately weighed and dissolved in a deuterated solvent (e.g., Chloroform-d).[5]
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: A proton (¹H) NMR spectrum is acquired with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay.
-
Quantification: The concentration of this compound is calculated by comparing the integral of a specific, well-resolved proton signal from this compound with the integral of a signal from the internal standard of known concentration.
Visualizations
Caption: Workflow of the hypothetical inter-laboratory comparison study.
Caption: Analytical workflow for this compound quantification.
References
The Gold Standard in Bioanalysis: A Performance Comparison of Acetophenone-¹³C₆ in Complex Matrices
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of analytes in complex biological matrices is paramount. The choice of an internal standard (IS) is a critical factor that directly impacts data quality in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of Acetophenone-¹³C₆'s performance against common alternatives, supported by established analytical principles and representative experimental data, demonstrating its superiority for robust and reliable bioanalysis.
Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte. This allows them to effectively compensate for variations during sample preparation, injection, and ionization. While both ¹³C-labeled and deuterated (²H) standards are common, their performance is not equal. Acetophenone-¹³C₆, with its six heavy carbon isotopes, offers distinct advantages over its deuterated counterparts (e.g., Acetophenone-d₅).
Performance Comparison: Acetophenone-¹³C₆ vs. Alternatives
The primary challenge in bioanalysis is combating matrix effects, where co-eluting components from complex samples like plasma or urine can suppress or enhance the analyte's ionization, leading to inaccurate results. An ideal internal standard must co-elute perfectly with the analyte to experience and correct for the exact same matrix effect.
Key Performance Advantages of Acetophenone-¹³C₆:
-
Identical Chromatographic Behavior: The substitution of ¹²C with ¹³C causes a negligible change in molecular properties. Consequently, Acetophenone-¹³C₆ co-elutes perfectly with unlabeled acetophenone (B1666503), ensuring the most accurate compensation for matrix effects.
-
Isotopic Stability: The carbon-13 labels are incorporated into the stable benzene (B151609) ring, preventing any risk of isotopic exchange with protons from the sample matrix or solvent, a known issue with some deuterated standards.
-
No Isotope Effect: Deuterated standards can sometimes exhibit a slight shift in retention time due to the "deuterium isotope effect," which can cause them to elute slightly before or after the target analyte. This separation, even if minor, can lead to differential matrix effects and compromise data accuracy. Acetophenone-¹³C₆ does not suffer from this issue.
The following table summarizes the expected performance of Acetophenone-¹³C₆ compared to a deuterated analog and a structural analog internal standard in a typical bioanalytical method validation.
| Performance Parameter | Acetophenone-¹³C₆ (Ideal) | Acetophenone-d₅ (Deuterated) | Structural Analog IS (e.g., Propiophenone) |
| Co-elution with Analyte | Perfect Co-elution | Potential for slight retention time shift | Different Retention Time |
| Matrix Effect Compensation | Excellent | Good to Very Good | Poor to Moderate |
| Accuracy (% Bias) | < ±5% | < ±10% | Can exceed ±15% |
| Precision (%CV) | < 5% | < 10% | < 15% |
| Isotopic Stability | High (No Exchange) | Generally stable, but risk of back-exchange on certain positions | Not Applicable |
| Overall Reliability | Very High | High | Moderate |
Table 1: Representative comparison of internal standard performance in a complex matrix like human plasma. Values are typical expectations based on established principles of bioanalytical method validation.
Experimental Protocol: Quantification in Human Plasma
This section outlines a robust protocol for the quantification of an analyte (using acetophenone as a surrogate) in human plasma using Acetophenone-¹³C₆ as the internal standard. The method employs a simple and rapid protein precipitation technique for sample preparation.
1. Materials and Reagents
-
Human Plasma (K₂EDTA)
-
Acetophenone (Analyte)
-
Acetophenone-¹³C₆ (Internal Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water
2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Prepare in acetonitrile.
-
IS Stock Solution (1 mg/mL): Prepare Acetophenone-¹³C₆ in acetonitrile.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution is used for protein precipitation.
-
Calibration Standards & Quality Controls (QCs): Prepare by spiking the analyte stock solution into blank human plasma to achieve the desired concentration range.
3. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.
-
Add 50 µL of the corresponding plasma sample to each tube.
-
Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile) to every tube except the blank (add 150 µL of plain acetonitrile to the blank).
-
Vortex each tube vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: Standard UHPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 2 minutes).
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Logical Relationship: Why ¹³C₆ is the Superior Choice
The decision to use Acetophenone-¹³C₆ is based on a clear logical progression aimed at minimizing analytical error and ensuring data integrity.
The Decisive Advantage: Why Acetophenone-13C6 Outperforms its Analogs in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative analysis, the choice of an appropriate internal standard is critical. This guide provides an in-depth comparison of Acetophenone-13C6 with its structural analogs, namely unlabeled acetophenone (B1666503) and deuterated acetophenone, highlighting the clear advantages of the 13C-labeled variant. The principles discussed are supported by established analytical practices and are broadly applicable across various chromatographic and mass spectrometric techniques.
In the landscape of quantitative analysis, particularly when employing powerful techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of an internal standard (IS) is indispensable for correcting analytical variability. An ideal internal standard should mimic the physicochemical behavior of the analyte of interest throughout the entire analytical process, from sample preparation to detection. While unlabeled and deuterated analogs of acetophenone have been utilized, this compound, a stable isotope-labeled (SIL) compound, emerges as the superior choice for achieving robust and accurate quantification.
The Critical Role of an Internal Standard
The primary function of an internal standard is to compensate for variations that can occur during sample handling and analysis. These variations can include:
-
Extraction Efficiency: Inconsistent recovery of the analyte from complex matrices like plasma or tissue.
-
Matrix Effects: Suppression or enhancement of the analyte's signal in the mass spectrometer due to co-eluting compounds from the sample matrix.
-
Instrumental Variability: Fluctuations in injection volume or detector response.
By adding a known amount of a suitable internal standard to the sample at the earliest stage of preparation, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratio remains constant even if sample loss occurs, as both the analyte and the internal standard are affected proportionally.
Head-to-Head Comparison: this compound vs. Structural Analogs
The key to accurate quantification lies in how closely the internal standard's behavior mirrors that of the analyte. Here, we dissect the performance of this compound in comparison to its common structural analogs.
Unlabeled Acetophenone: A Risky Compromise
Using unlabeled acetophenone as an internal standard is generally not recommended for quantitative mass spectrometry. The primary drawback is the inability of the mass spectrometer to distinguish between the endogenous analyte and the added internal standard, as they have the same mass-to-charge ratio (m/z). This co-elution and identical mass make it impossible to differentiate the two, leading to inaccurate and unreliable results.
Deuterated Acetophenone: The Isotope Effect Dilemma
Deuterated acetophenone (e.g., Acetophenone-d3 or -d5) is a more common choice for an internal standard than the unlabeled version. The deuterium (B1214612) atoms increase the mass of the molecule, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. However, the use of deuterated standards is fraught with a significant challenge known as the "isotope effect".[1]
The substantial mass difference between hydrogen (¹H) and deuterium (²H) can lead to different physicochemical properties between the deuterated standard and the unlabeled analyte.[1] This can manifest in several ways:
-
Chromatographic Separation: The deuterated standard may elute slightly earlier or later than the unlabeled analyte from the liquid chromatography (LC) or gas chromatography (GC) column.[2][3] This separation means that the analyte and the internal standard may experience different matrix effects, as the co-eluting matrix components will not be identical at their respective retention times. This negates one of the primary benefits of using an isotope-labeled internal standard.
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This can lead to different rates of reaction in metabolic studies or during certain sample preparation steps, a phenomenon known as the kinetic isotope effect. This can compromise the accuracy of studies investigating the metabolic fate of a compound.
-
Isotopic Instability: Deuterium atoms, particularly those on exchangeable positions, can be labile and may exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification.[4]
This compound: The Gold Standard
This compound, in which six carbon atoms in the phenyl ring are replaced with the stable isotope ¹³C, overcomes the limitations of both unlabeled and deuterated analogs. The advantages are clear and significant:
-
Co-elution: The relative mass difference between ¹²C and ¹³C is small enough that it does not typically lead to chromatographic separation.[5] This ensures that this compound and unlabeled acetophenone experience the exact same matrix effects, leading to more accurate correction and higher data quality.[5]
-
Chemical Identity: Apart from the isotopic composition, this compound is chemically identical to the native analyte. This ensures that it behaves identically during all sample preparation steps, including extraction and derivatization.
-
Isotopic Stability: The ¹³C label is incorporated into the stable carbon backbone of the molecule, making it highly resistant to exchange or loss during sample processing and analysis.[4][6]
-
No Kinetic Isotope Effect: The small mass difference between ¹²C and ¹³C generally does not result in a significant kinetic isotope effect in metabolic pathways.[1]
Performance Characteristics at a Glance
The following table summarizes the key performance characteristics of this compound and its structural analogs when used as internal standards in quantitative mass spectrometry.
| Feature | This compound | Deuterated Acetophenone (e.g., -d3, -d5) | Unlabeled Acetophenone |
| Co-elution with Analyte | Excellent (Typically co-elutes)[5] | Poor to Fair (May exhibit chromatographic separation)[2][3] | Excellent (Identical compound) |
| Correction for Matrix Effects | Excellent [5] | Potentially Compromised (Due to chromatographic separation)[1] | Not Applicable (Cannot be distinguished from analyte) |
| Isotopic Stability | Excellent (No risk of exchange)[4][6] | Good (Potential for H/D exchange in some cases)[4] | Not Applicable |
| Kinetic Isotope Effect | Negligible [1] | Possible (Can affect metabolic studies) | Not Applicable |
| Accuracy of Quantification | High | Moderate to High (Dependent on chromatographic behavior) | Low (Unreliable) |
| Cost | Higher | Lower | Lowest |
Experimental Protocol: Quantification of Acetophenone in Plasma using this compound and LC-MS/MS
This section provides a detailed protocol for the quantification of acetophenone in a biological matrix, such as human plasma, using this compound as an internal standard.
Materials and Reagents
-
Acetophenone (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Preparation of Stock and Working Solutions
-
Acetophenone Stock Solution (1 mg/mL): Accurately weigh 10 mg of acetophenone and dissolve it in 10 mL of acetonitrile.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of acetonitrile.
-
Acetophenone Working Solutions: Prepare a series of calibration standards by serially diluting the acetophenone stock solution with acetonitrile to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, or unknown sample), add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate acetophenone from matrix components (e.g., start with 10% B, ramp to 90% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Acetophenone: Monitor a specific precursor-to-product ion transition (e.g., m/z 121 -> 105).
-
This compound: Monitor the corresponding transition (e.g., m/z 127 -> 111).
-
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of acetophenone to this compound against the concentration of the calibration standards.
-
Determine the concentration of acetophenone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Potential Pitfalls
The following diagrams, created using the DOT language for Graphviz, illustrate the analytical workflow and the potential issues associated with using deuterated internal standards.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. foodriskmanagement.com [foodriskmanagement.com]
- 6. caymanchem.com [caymanchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Acetophenone-13C6: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Acetophenone-13C6, a stable isotope-labeled compound, requires the same meticulous disposal procedures as its unlabeled counterpart, Acetophenone, due to its inherent chemical properties. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Immediate Safety and Hazard Information
Acetophenone is classified as a hazardous substance, and its isotopically labeled form, this compound, should be handled with the same precautions. It is a combustible liquid that is harmful if swallowed, causes serious eye irritation, and poses a threat to aquatic life.[1] Adherence to safety protocols is crucial from the moment of handling to the final disposal.
| Hazard Classification | Description | Precautionary Statements |
| Physical Hazard | Combustible liquid[1] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] |
| Health Hazards | Harmful if swallowed.[1] Causes serious eye irritation.[1] | Do not eat, drink, or smoke when using this product. Wear protective gloves, eye protection, and face protection.[1] |
| Environmental Hazard | Harmful to aquatic life[1] | Avoid release to the environment.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[2] The following protocol outlines the necessary steps for its safe disposal in a laboratory setting.
1. Waste Identification and Classification:
-
Treat all unwanted this compound, including contaminated materials, as hazardous waste.[3][4]
-
Based on its properties, it falls under the categories of ignitable and toxic hazardous waste.
2. Proper Waste Collection and Segregation:
-
Collect waste this compound in a designated, compatible container. The container must be in good condition, with no leaks or cracks, and have a secure, leak-proof closure.[3][5]
-
Do not mix this compound waste with other incompatible chemical wastes.[2][5] Store it separately from strong oxidizing agents.
-
The waste container should be stored in a designated satellite accumulation area near the point of generation.[2][5]
3. Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."[3]
-
The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Combustible," "Toxic"), and the date of accumulation.[3][6]
4. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a well-ventilated area, away from sources of ignition.[1]
-
Ensure the storage area has secondary containment to prevent the spread of potential spills.[4][5]
5. Arranging for Professional Disposal:
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][7]
-
Disposal must be handled by a licensed professional waste disposal service.[1][6][8] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][8]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3] They will manage the final transport and disposal in accordance with regulatory requirements.[9][10]
6. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2][3]
-
The rinsate from this process must be collected and treated as hazardous waste.[3]
-
After triple-rinsing and allowing it to air-dry, the container can be disposed of as regular laboratory waste, with the label defaced or removed.[2][4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. westliberty.edu [westliberty.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. vumc.org [vumc.org]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. employees.delta.edu [employees.delta.edu]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
